1,1,2,2-Tetrafluoro-1-methoxyethane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1,1,2,2-tetrafluoro-1-methoxyethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4F4O/c1-8-3(6,7)2(4)5/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQQHEHMVPLLOKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4F4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40195282 | |
| Record name | 1,1,2,2-Tetrafluoro-1-methoxyethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40195282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
425-88-7 | |
| Record name | 1-Methoxy-1,1,2,2-tetrafluoroethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=425-88-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1,2,2-Tetrafluoro-1-methoxyethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000425887 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1,2,2-Tetrafluoro-1-methoxyethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40195282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,2,2-tetrafluoro-1-methoxyethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.401 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 1,1,2,2-Tetrafluoro-1-methoxyethane
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the key physical and spectroscopic properties of 1,1,2,2-Tetrafluoro-1-methoxyethane (CAS No. 425-88-7), a fluorinated ether of growing interest in various scientific and industrial applications. This document moves beyond a simple datasheet to offer insights into the experimental basis of these properties, ensuring a deeper understanding for researchers and development professionals.
Introduction: Understanding this compound
This compound, also known by its synonym methyl 1,1,2,2-tetrafluoroethyl ether and the hydrofluoroether (HFE) designation HFE-254pc, is a fluorinated organic compound belonging to the ether chemical class.[1] Its molecular structure, featuring a methoxy group attached to a tetrafluoroethyl chain, imparts a unique combination of properties, including high chemical stability and low reactivity, making it a person of interest in applications such as refrigerants and solvents.[1] This colorless liquid is characterized by its low boiling point and volatility.[1]
From an environmental and safety perspective, it is noted for having a low global warming potential compared to other fluorinated compounds and is generally considered to have a low toxicity profile.[1] However, it is a highly flammable liquid and vapor, necessitating appropriate safety precautions during handling and storage.
Core Physical Properties
The fundamental physical characteristics of a compound are critical for its application and for the design of processes in which it is used. The following table summarizes the key physical properties of this compound, compiled from various authoritative sources.
| Property | Value | Unit | Source(s) |
| Molecular Formula | C₃H₄F₄O | - | [2] |
| Molecular Weight | 132.06 | g/mol | [2] |
| CAS Number | 425-88-7 | - | [2] |
| Appearance | Colorless liquid | - | [1] |
| Boiling Point | 33 - 36 | °C | [2] |
| Melting Point | -107 | °C | [2] |
| Density (at 20°C) | 1.2939 | g/cm³ | [2] |
| Vapor Pressure (at 25°C) | 1300 | mmHg | [2] |
| Flash Point | -55 | °C | [2] |
| Refractive Index (at 20°C) | 1.2939 | - | [2] |
| Solubility in Water | Soluble | - | [2] |
| Heat of Vaporization | 24.8 | kJ/mol | [2] |
Experimental Determination of Physical Properties: Methodologies and Insights
A core tenet of scientific integrity is the understanding of how data is generated. This section delves into the standard experimental protocols for determining the key physical properties of a volatile liquid like this compound.
Boiling Point Determination
The boiling point is a fundamental property that informs about a liquid's volatility. For a volatile compound like this compound, two common and reliable methods are distillation and the capillary method.
Experimental Protocol: Boiling Point Determination by Simple Distillation
This method is suitable for purifying and identifying volatile liquids.
Methodology:
-
Apparatus Setup: Assemble a simple distillation apparatus consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.
-
Sample Introduction: Place a known volume of this compound into the round-bottom flask along with a few boiling chips to ensure smooth boiling.
-
Heating: Gently heat the flask using a heating mantle.
-
Temperature Monitoring: Position the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor that is in equilibrium with the liquid.
-
Data Collection: Record the temperature at which a steady condensation rate is observed in the condenser. This temperature represents the boiling point. The temperature should remain constant throughout the distillation of the pure compound.
Figure 1: Workflow for Boiling Point Determination by Simple Distillation.
Density Measurement
Density is a crucial property for quality control and for converting between mass and volume. The standard test method ASTM D4052 provides a precise and reliable way to determine the density of liquids.
Experimental Protocol: Density Determination using a Digital Density Meter (ASTM D4052)
Methodology:
-
Instrument Calibration: Calibrate the digital density meter with dry air and a reference standard of known density (e.g., pure water).
-
Sample Preparation: Ensure the this compound sample is free of air bubbles.
-
Sample Injection: Introduce a small, bubble-free aliquot of the sample into the oscillating U-tube of the density meter.
-
Temperature Equilibration: Allow the sample to reach thermal equilibrium at the desired temperature (e.g., 20°C).
-
Measurement: The instrument measures the oscillation period of the U-tube containing the sample. This period is directly related to the density of the sample.
-
Data Recording: Record the density value provided by the instrument.
Figure 2: ASTM D4052 Density Measurement Workflow.
Spectroscopic Properties: A Molecular Fingerprint
Spectroscopic data provides invaluable information about the molecular structure and bonding within a compound. For this compound, Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are key analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei. For this compound, ¹H and ¹³C NMR are particularly informative.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two distinct signals corresponding to the two different proton environments: the methyl (-OCH₃) protons and the single proton on the ethyl chain (-CHF₂).
-
The -OCH₃ protons would appear as a singlet, as there are no adjacent protons to cause splitting. Due to the electronegative oxygen atom, this peak would be shifted downfield.
-
The -CHF₂ proton would appear as a triplet due to coupling with the two adjacent fluorine atoms on the same carbon. Further coupling with the fluorine atoms on the adjacent carbon may lead to a more complex multiplet.
-
-
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum is expected to show three distinct signals, as there are three unique carbon environments in the molecule. The carbon atoms directly bonded to the highly electronegative fluorine and oxygen atoms will be significantly deshielded and appear at higher chemical shifts. The presence of fluorine atoms will also lead to C-F coupling, which will split the carbon signals into multiplets.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy probes the vibrational modes of molecules, providing a unique "fingerprint" for identification. For a fluorinated ether like this compound, the FTIR spectrum is expected to be dominated by strong absorptions corresponding to C-F and C-O stretching vibrations.
-
C-F Stretching: Strong absorption bands are expected in the region of 1100-1400 cm⁻¹. The exact positions and number of these bands will depend on the specific vibrational modes of the CF₂ groups.
-
C-O Stretching: A strong C-O stretching band is characteristic of ethers and is typically observed in the 1000-1300 cm⁻¹ region.
-
C-H Stretching: Absorptions corresponding to the C-H stretching vibrations of the methyl group will be present in the 2800-3000 cm⁻¹ region.
The combination of these characteristic absorptions allows for the confident identification of the compound and can be used to assess its purity.
Safety and Handling
This compound is classified as a highly flammable liquid and vapor.[2] It is crucial to handle this compound in a well-ventilated area, away from ignition sources. Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should always be worn. For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.
Conclusion
This technical guide has provided a detailed examination of the physical and spectroscopic properties of this compound. By not only presenting the data but also delving into the experimental methodologies and theoretical underpinnings, this document aims to equip researchers and scientists with a robust understanding of this important fluorinated ether. The combination of its unique physical properties and relatively low environmental impact suggests its continued importance in various fields of research and development.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). C3H8O CH3OCH2CH3 C-13 nmr spectrum of methoxyethane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of ethyl methyl ether C13 13-C nmr. Retrieved from [Link]
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1,1,2,2-Tetrafluoro-1-methoxyethane CAS number 425-88-7 information
An In-Depth Technical Guide to 1,1,2,2-Tetrafluoro-1-methoxyethane (CAS: 425-88-7)
Authored by: A Senior Application Scientist
Foreword: This document provides a comprehensive technical overview of this compound, a fluorinated ether with significant utility in various scientific and industrial domains. This guide is intended for researchers, chemists, and professionals in drug development who require a detailed understanding of this compound's properties, applications, and handling protocols. The information herein is synthesized from established chemical databases and safety documentation to ensure accuracy and reliability.
Introduction and Chemical Identity
This compound, registered under CAS number 425-88-7, is a fluorinated organic compound belonging to the hydrofluoroether (HFE) class. Its structure consists of a two-carbon ethane backbone, a methoxy group (-OCH3), and four fluorine atoms. This unique molecular architecture imparts a combination of desirable properties, including high chemical stability, low reactivity, and specific solvency characteristics. Also known as Methyl 1,1,2,2-tetrafluoroethyl ether, it has garnered interest as a potential environmentally-friendlier alternative to older fluorinated compounds due to a lower global warming potential.[1]
Nomenclature and Identifiers:
-
IUPAC Name: this compound[2]
-
Synonyms: 1-Methoxy-1,1,2,2-tetrafluoroethane, Methyl 1,1,2,2-tetrafluoroethyl ether, HFE-254[2]
-
InChI Key: YQQHEHMVPLLOKE-UHFFFAOYSA-N[2]
-
SMILES: COC(C(F)F)(F)F[2]
Physicochemical and Thermochemical Properties
The physical and chemical properties of this compound are crucial for its application in various experimental and industrial settings. These properties are summarized in the table below. The compound is a colorless liquid under standard conditions, characterized by its high volatility and low boiling point.[4]
| Property | Value | Source(s) |
| Molecular Weight | 132.06 g/mol | [2][3] |
| Boiling Point | 33 - 37 °C (91.4 - 98.6 °F) | [3][5] |
| Melting Point | -107 °C (-160.6 °F) | [3][5] |
| Density | 1.294 g/cm³ (at 20 °C) | [3][5] |
| Vapor Pressure | 1300 hPa (at 25 °C) | [3] |
| Flash Point | -55 °C (-67 °F) | [3] |
| Water Solubility | Soluble / Immiscible | [3][5] |
| Refractive Index | 1.2939 (at 20 °C) | [3] |
| Heat of Vaporization | 24.8 kJ/mol | [3] |
Note on Water Solubility: Sources provide conflicting information. ChemicalBook lists it as "Soluble," while a Thermo Fisher Scientific SDS states it is "Immiscible."[3][5] This discrepancy suggests it may have limited solubility and researchers should verify its miscibility in their specific application.
Synthesis Pathways: A Conceptual Overview
While detailed, step-by-step industrial synthesis protocols for this compound are proprietary, a plausible synthetic approach involves the fluorination of a suitable precursor. One common method for creating fluorinated ethers is through the reaction of a chlorinated ether with a fluorinating agent like anhydrous hydrogen fluoride (HF), often in the presence of a catalyst.[4][6] For instance, a related compound is synthesized by reacting a dichlorinated ether with anhydrous HF and an antimony pentachloride (SbCl₅) catalyst.[6] Another general approach could involve the reaction of tetrafluoroethylene with methanol in the presence of a base.
Below is a conceptual workflow for a potential synthesis route.
Caption: Conceptual workflow for the synthesis of this compound.
Key Applications in Research and Development
The unique properties of this compound make it a versatile compound in several high-technology fields. Its utility is primarily driven by its chemical inertness, specific solvency, and thermal stability.
-
Solvent Applications : Due to its fluorinated structure, it can serve as a solvent for a variety of substances, particularly in applications where traditional hydrocarbon or aqueous solvents are unsuitable.[4] Its volatility also makes it easy to remove post-process.
-
Refrigerant and Foaming Agent : As a hydrofluoroether, it has been explored as a third-generation refrigerant and foaming agent, offering a more environmentally benign profile compared to chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs).[7]
-
Organic Synthesis : It serves as a valuable reagent and building block in fluorination chemistry.[1] The introduction of the tetrafluoroethyl moiety can significantly alter the biological and chemical properties of a molecule, a strategy often employed in the design of pharmaceuticals and agrochemicals.[1]
-
Electrolytes for Lithium-ion Batteries : Research has demonstrated its potential use as a component in safe electrolytes for lithium-ion batteries, contributing to the development of higher-performance energy storage solutions.[4]
-
Cleaning Agent : Its properties make it suitable for use as a precision cleaning agent for delicate electronic or optical components.[7]
The following diagram illustrates the primary application domains for this compound.
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Spectroscopic Unveiling of 1,1,2,2-Tetrafluoro-1-methoxyethane: A Technical Guide
Abstract
This technical guide provides an in-depth analysis of the spectroscopic properties of 1,1,2,2-tetrafluoro-1-methoxyethane (CF₂H-CF₂-OCH₃), a fluorinated ether of significant interest in various scientific and industrial domains. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By elucidating the correlation between molecular structure and spectral features, this guide serves as a valuable resource for the characterization and quality control of this compound and its derivatives.
Introduction: The Significance of Fluorinated Ethers
Fluorinated ethers represent a unique class of organic compounds characterized by the presence of one or more fluorine atoms bonded to an ether backbone. The introduction of fluorine imparts distinct physicochemical properties, including enhanced thermal and chemical stability, altered lipophilicity, and unique electronic characteristics. These properties have led to their widespread application as refrigerants, solvents, and increasingly, as key building blocks in the synthesis of pharmaceuticals and agrochemicals.[1]
This compound (CAS No. 425-88-7) is a prominent member of this class, featuring a methoxy group attached to a tetrafluoroethyl moiety.[2] Accurate and thorough spectroscopic characterization is paramount for confirming its molecular structure, assessing purity, and understanding its behavior in chemical reactions. This guide provides a detailed exploration of its signature spectral fingerprints obtained through ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR spectroscopy, and mass spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Multi-faceted Probe
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For fluorinated compounds like this compound, a multi-nuclear approach involving ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecular architecture.
Experimental Protocol: NMR Spectroscopy of Fluorinated Compounds
A standardized protocol for acquiring high-quality NMR spectra of fluorinated ethers is crucial for reproducibility and accurate interpretation.
Methodology:
-
Sample Preparation: A solution of this compound (typically 5-10 mg) is prepared in a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid signal overlap with the analyte.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multi-nuclear probe is employed.
-
¹H NMR Acquisition:
-
A standard single-pulse experiment is performed.
-
Key parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
A proton-decoupled experiment (e.g., zgpg30) is used to simplify the spectrum and enhance sensitivity.
-
A larger number of scans is typically required due to the low natural abundance of ¹³C.
-
-
¹⁹F NMR Acquisition:
-
A standard single-pulse experiment, often with proton decoupling, is utilized.
-
Due to the high sensitivity and 100% natural abundance of ¹⁹F, fewer scans are generally needed.[3]
-
-
Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR software. Chemical shifts are referenced to an internal standard (e.g., TMS for ¹H and ¹³C) or an external standard (e.g., CFCl₃ for ¹⁹F).
¹H NMR Spectral Analysis
The proton NMR spectrum of this compound is expected to exhibit two distinct signals corresponding to the methoxy protons and the single proton on the difluoromethyl group.
-
-OCH₃ Protons: This signal will appear as a singlet due to the absence of adjacent protons. Its chemical shift will be influenced by the electronegative oxygen atom.
-
-CF₂H Proton: This proton is coupled to the two adjacent fluorine atoms, resulting in a triplet. The chemical shift will be significantly downfield due to the strong electron-withdrawing effect of the two fluorine atoms.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| -OCH₃ | ~3.5-4.0 | Singlet | - | 3H |
| -CF₂H | ~5.5-6.5 | Triplet | JH-F ≈ 50-60 | 1H |
| Note: Predicted values based on typical chemical shifts of similar structures. |
¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum will display signals for the three unique carbon atoms in the molecule. A key feature of the ¹³C NMR of fluorinated compounds is the observation of carbon-fluorine coupling.
| Carbon Assignment | Chemical Shift (δ, ppm) | C-F Coupling |
| -OC H₃ | ~55-65 | No |
| -C F₂H | ~110-120 | Large ¹JC-F coupling |
| -C F₂-O- | ~115-125 | Large ¹JC-F coupling |
| Note: Predicted values based on typical chemical shifts of similar structures. |
The carbons directly attached to fluorine atoms will exhibit large one-bond coupling constants (¹JC-F), often appearing as triplets in the coupled spectrum.
¹⁹F NMR Spectral Analysis
¹⁹F NMR is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range.[3] The spectrum of this compound will show two distinct fluorine environments.
-
-CF₂H Fluorines: These two equivalent fluorine atoms will be coupled to the adjacent proton, resulting in a doublet. They will also be coupled to the other two fluorine atoms.
-
-CF₂-O- Fluorines: These two equivalent fluorine atoms will be coupled to the other two fluorine atoms across the C-C bond.
| Fluorine Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| -F ₂CH | (Predicted) | Doublet of Triplets | JF-H, JF-F |
| -F ₂CO- | (Predicted) | Triplet | JF-F |
| Note: Predicted values requiring experimental verification. |
Infrared (IR) Spectroscopy: Probing Vibrational Modes
Infrared spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: FTIR Spectroscopy
Methodology:
-
Sample Preparation: For a liquid sample like this compound, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then introduced, and the sample spectrum is acquired. The instrument measures the interferogram, which is then mathematically converted to a spectrum via a Fourier transform.
-
Data Analysis: The resulting spectrum displays absorbance or transmittance as a function of wavenumber (cm⁻¹). Characteristic absorption bands are identified and assigned to specific molecular vibrations.
IR Spectral Analysis
The IR spectrum of this compound will be dominated by strong absorptions corresponding to C-F and C-O bond stretching vibrations.
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| ~2950-3000 | C-H stretch (methoxy) | Medium |
| ~2850 | C-H stretch (difluoromethyl) | Medium |
| ~1000-1250 | C-F stretch | Strong, Broad |
| ~1050-1150 | C-O stretch (ether) | Strong |
| ~1450 | C-H bend (methoxy) | Medium |
| Note: Predicted values based on characteristic group frequencies. |
The C-F stretching region is typically broad and intense due to the high polarity of the C-F bond and the presence of multiple fluorine atoms.
Mass Spectrometry (MS): Elucidating the Molecular Formula and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
Methodology:
-
Sample Introduction: A dilute solution of this compound is injected into the gas chromatograph.
-
Gas Chromatography (GC): The sample is vaporized and carried by an inert gas through a capillary column. The components of the sample are separated based on their boiling points and interactions with the column's stationary phase.[4]
-
Ionization: As the separated components elute from the GC column, they enter the mass spectrometer's ion source. Electron ionization (EI) is a common method where high-energy electrons bombard the molecules, leading to the formation of a molecular ion and fragment ions.
-
Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum.
Mass Spectral Analysis
The mass spectrum of this compound will provide the molecular weight and characteristic fragment ions.
-
Molecular Ion (M⁺): The peak corresponding to the intact molecule will be observed at an m/z value equal to its molecular weight (132.06 g/mol ).[2]
-
Fragmentation Pattern: The molecular ion can undergo fragmentation, leading to the formation of smaller, stable ions. Common fragmentation pathways for ethers include cleavage of the C-O and C-C bonds.
Predicted Fragmentation Pathway:
Caption: Predicted electron ionization fragmentation pathway for this compound.
Conclusion: A Comprehensive Spectroscopic Portrait
This technical guide has provided a detailed framework for understanding the spectroscopic characteristics of this compound. The synergistic use of ¹H, ¹³C, and ¹⁹F NMR, IR spectroscopy, and mass spectrometry allows for an unambiguous structural confirmation and purity assessment. The presented protocols and data analysis strategies serve as a practical resource for scientists working with this and other fluorinated compounds, facilitating research and development in diverse chemical fields.
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PubChem. This compound. National Center for Biotechnology Information. [Link]
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AZoM. Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. [Link]
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ResearchGate. Infrared spectra of 1,1,1,2-tetrafluoroethane in the gas and solid... [Link]
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Doc Brown's Chemistry. C3H8O CH3OCH2CH3 methoxyethane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 ethyl methyl ether 1-H nmr explaining spin-spin coupling for line splitting. [Link]
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Doc Brown's Chemistry. C3H8O CH3OCH2CH3 C-13 nmr spectrum of methoxyethane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of ethyl methyl ether C13 13-C nmr. [Link]
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Doc Brown's Chemistry. C3H8O CH3OCH2CH3 mass spectrum of methoxyethane fragmentation pattern of m/z m/e ions for analysis and identification of ethyl methyl ether image diagram. [Link]
-
Wikipedia. Gas chromatography–mass spectrometry. [Link]
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1H and 19F NMR spectrum analysis of 1,1,2,2-Tetrafluoro-1-methoxyethane
An In-depth Technical Guide to the ¹H and ¹⁹F NMR Spectral Analysis of 1,1,2,2-Tetrafluoro-1-methoxyethane
Authored by: A Senior Application Scientist
Introduction
This compound (CHF₂CF₂OCH₃) is a hydrofluoroether (HFE), a class of compounds utilized in various industrial applications, including as solvents and heat-transfer fluids, due to their favorable environmental and safety profiles compared to earlier generations of fluorinated compounds.[1][2][3] The precise structural elucidation of such molecules is paramount for quality control, reaction monitoring, and understanding their physicochemical properties.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful analytical technique for the unambiguous structural determination of fluorinated organic molecules.[4] The presence of both protons (¹H) and fluorine-19 (¹⁹F) nuclei—both with a nuclear spin of ½ and 100% natural abundance—makes this compound an ideal candidate for comprehensive NMR analysis.[5][6] The large chemical shift range and high sensitivity of the ¹⁹F nucleus provide exquisite spectral dispersion and detailed structural insights.[6][7]
This technical guide provides an in-depth analysis of the ¹H and ¹⁹F NMR spectra of this compound. We will dissect the underlying principles of chemical shifts and spin-spin coupling, present a detailed interpretation of the complex splitting patterns arising from both homonuclear (¹⁹F-¹⁹F) and heteronuclear (¹H-¹⁹F) interactions, and outline the experimental protocols necessary for acquiring high-quality data.
Molecular Structure and Magnetic Environments
To interpret the NMR spectra of this compound, it is essential to first analyze its molecular structure and identify the unique, or magnetically non-equivalent, nuclei.
CHF₂-CF₂-O-CH₃
The molecule possesses three distinct sets of magnetically non-equivalent nuclei that will give rise to separate signals in the NMR spectra:
-
Methine Proton (Hₐ): A single proton on the carbon adjacent to the difluoromethylene group.
-
Methoxy Protons (Hₓ): Three equivalent protons of the methyl group.
-
Difluoromethylene Fluorines (Fₑ): Two equivalent fluorine atoms on the carbon adjacent to the methine group.
-
Difluoromethylidene Fluorines (Fₘ): Two equivalent fluorine atoms on the same carbon as the methine proton.
Caption: Molecular structure of this compound.
Core Principles: Heteronuclear ¹H-¹⁹F Spin-Spin Coupling
The intricate patterns observed in the spectra are a direct consequence of spin-spin coupling (J-coupling), an interaction between nuclear spins transmitted through the bonding electrons. In this molecule, we observe:
-
Geminal Coupling (²J): Coupling between nuclei on the same carbon atom (e.g., ²JHF between Hₐ and Fₘ).
-
Vicinal Coupling (³J): Coupling between nuclei on adjacent carbon atoms (e.g., ³JHF between Hₐ and Fₑ, and ³JHF between Hₓ and Fₑ).
-
Geminal Fluorine-Fluorine Coupling (²JFF): Coupling between fluorine nuclei on the same carbon, which is not observable here as the fluorines in each group are equivalent.
-
Vicinal Fluorine-Fluorine Coupling (³JFF): Coupling between fluorine nuclei on adjacent carbons (e.g., ³JFF between Fₘ and Fₑ).
A key expertise-driven insight is that the magnitudes of ¹H-¹⁹F coupling constants are typically larger than those for ¹H-¹H couplings, and they provide invaluable structural information.[6] The splitting pattern for a given signal can be predicted using the "n+1 rule," where 'n' is the number of equivalent coupling nuclei.
¹H NMR Spectrum: A Detailed Analysis
The ¹H NMR spectrum exhibits two distinct signals corresponding to the methoxy (CH₃) and methine (CHF₂) protons.
Signal 1: Methoxy Protons (Hₓ, -OCH₃)
-
Chemical Shift (δ): This signal appears as a triplet at approximately 3.9-4.1 ppm. The downfield shift is caused by the deshielding effect of the adjacent electronegative oxygen atom.
-
Splitting Pattern: The three equivalent methoxy protons (Hₓ) are three bonds away from the two equivalent fluorines of the CF₂ group (Fₑ). According to the n+1 rule (n=2), the signal is split into a triplet . This arises from the vicinal coupling, ³J(Hₓ-Fₑ), which typically has a value of around 2-4 Hz.
Signal 2: Methine Proton (Hₐ, CHF₂-)
-
Chemical Shift (δ): This proton experiences significant deshielding from four fluorine atoms (two geminal, two vicinal), resulting in a signal far downfield, typically observed around 5.9-6.2 ppm.
-
Splitting Pattern: The analysis of this signal is more complex and showcases the power of NMR. The methine proton (Hₐ) is coupled to two sets of fluorine nuclei:
-
Two geminal fluorines (Fₘ) on the same carbon, leading to a large splitting (²J(Hₐ-Fₘ) ≈ 55-60 Hz).
-
Two vicinal fluorines (Fₑ) on the adjacent carbon, resulting in a smaller splitting (³J(Hₐ-Fₑ) ≈ 5-10 Hz).
-
-
This concurrent coupling results in a triplet of triplets . The large geminal coupling first splits the signal into a triplet, and each line of this triplet is further split into a smaller triplet by the vicinal coupling.
Experimental Protocol: ¹H NMR Acquisition
A self-validating protocol ensures reproducibility and accuracy.
-
Sample Preparation: Dissolve ~10-20 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃). Add tetramethylsilane (TMS) as an internal reference (0 ppm).
-
Spectrometer Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is locked onto the deuterium signal of the CDCl₃ and properly shimmed to achieve high magnetic field homogeneity.
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse (zg30).
-
Spectral Width: 12-15 ppm.
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay (d1): 2-5 seconds to ensure full relaxation of protons.
-
Number of Scans: 8-16 scans for a good signal-to-noise ratio.
-
-
Data Processing: Apply an exponential window function (line broadening of 0.3 Hz), Fourier transform, phase correct, and baseline correct the resulting Free Induction Decay (FID). Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
¹⁹F NMR Spectrum: Probing the Fluorine Environments
The ¹⁹F NMR spectrum provides complementary and equally critical information. It contains two signals for the two magnetically non-equivalent fluorine environments.
Signal 1: Difluoromethylene Fluorines (Fₑ, -CF₂O-)
-
Chemical Shift (δ): This signal is typically found in the range of -85 to -95 ppm (relative to CFCl₃).
-
Splitting Pattern: These two fluorines (Fₑ) are coupled to:
-
The single methine proton (Hₐ), three bonds away, which splits the signal into a doublet with a coupling constant of ³J(Fₑ-Hₐ) ≈ 5-10 Hz.
-
The three methoxy protons (Hₓ), three bonds away, which splits each line of the doublet into a quartet with a coupling constant of ³J(Fₑ-Hₓ) ≈ 2-4 Hz.
-
-
The resulting multiplet is a complex doublet of quartets .
Signal 2: Difluoromethylidene Fluorines (Fₘ, CHF₂-)
-
Chemical Shift (δ): This signal appears further downfield, typically in the range of -130 to -140 ppm.
-
Splitting Pattern: These two fluorines (Fₘ) are coupled to:
-
The single geminal proton (Hₐ), which splits the signal into a doublet with a large coupling constant of ²J(Fₘ-Hₐ) ≈ 55-60 Hz.
-
The two vicinal fluorines (Fₑ), which splits each line of the doublet into a triplet with a coupling constant of ³J(Fₘ-Fₑ) ≈ 10-15 Hz.
-
-
The overall pattern is a doublet of triplets .
Advanced Technique: ¹H-Decoupled ¹⁹F NMR
To simplify the spectrum and confirm assignments, a ¹H-decoupled ¹⁹F NMR experiment is invaluable.[6][8] In this experiment, broadband irradiation at proton frequencies removes all ¹H-¹⁹F couplings.
-
The Fₑ signal collapses from a doublet of quartets into a triplet , due solely to the ³J(Fₑ-Fₘ) coupling.
-
The Fₘ signal collapses from a doublet of triplets into a triplet , due solely to the ³J(Fₘ-Fₑ) coupling.
This simplification directly validates the F-F coupling and aids in the precise measurement of the ³JFF coupling constant.
Experimental Protocol: ¹⁹F NMR Acquisition
Caption: Standard workflow for ¹⁹F NMR spectral analysis.
-
Sample Preparation: Same as for ¹H NMR.
-
Spectrometer Setup: Tune the NMR probe to the ¹⁹F frequency (e.g., ~376 MHz on a 400 MHz instrument).
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse (zg or zgpg30). For decoupling, use zgdc or a similar proton-decoupling sequence.
-
Spectral Width: A wide range of ~250 ppm is recommended due to the large chemical shift dispersion of fluorine.[6]
-
Reference: An external reference of CFCl₃ (0 ppm) is the standard.[9]
-
Relaxation Delay (d1): 2-5 seconds.
-
Number of Scans: 16-64 scans.
-
-
Data Processing: Similar to ¹H NMR processing.
Data Summary and Coupling Network
The combined analysis of both spectra provides a complete picture of the molecular structure and connectivity.
Summary of NMR Parameters
| Nucleus | Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| ¹H | -OCH₃ (Hₓ) | ~4.0 | Triplet | ³J(Hₓ-Fₑ) ≈ 2-4 |
| ¹H | -CH F₂ (Hₐ) | ~6.0 | Triplet of Triplets | ²J(Hₐ-Fₘ) ≈ 55-60; ³J(Hₐ-Fₑ) ≈ 5-10 |
| ¹⁹F | -CF₂ O- (Fₑ) | ~-90 | Doublet of Quartets | ³J(Fₑ-Hₐ) ≈ 5-10; ³J(Fₑ-Hₓ) ≈ 2-4 |
| ¹⁹F | -CHF₂ (Fₘ) | ~-135 | Doublet of Triplets | ²J(Fₘ-Hₐ) ≈ 55-60; ³J(Fₘ-Fₑ) ≈ 10-15 |
Note: Chemical shifts are approximate and can vary with solvent and temperature.
Visualization of the Spin-Spin Coupling Network
This diagram illustrates the through-bond interactions that give rise to the observed splitting patterns.
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thermal stability and decomposition of 1,1,2,2-Tetrafluoro-1-methoxyethane
An In-depth Technical Guide to the Thermal Stability and Decomposition of 1,1,2,2-Tetrafluoro-1-methoxyethane
Authored by: A Senior Application Scientist
Foreword: The study of fluorinated compounds is a cornerstone of modern materials science and pharmacology. Their unique properties, derived from the high electronegativity of fluorine and the strength of the carbon-fluorine bond, have led to their use in a myriad of applications. This guide provides a detailed examination of the thermal stability and decomposition of a specific hydrofluoroether (HFE), this compound (CF₂H-CF₂-O-CH₃). As researchers, scientists, and drug development professionals, a thorough understanding of a compound's behavior under thermal stress is paramount for ensuring safety, predicting shelf-life, and designing robust manufacturing processes. This document synthesizes current knowledge, draws upon established principles of physical organic chemistry, and outlines the experimental methodologies required for a comprehensive thermal analysis.
Introduction to this compound
This compound, also known by its industrial designation HFE-254, is a partially fluorinated ether.[1][2] The presence of both strong C-F bonds and a C-H bond on the fluoroethyl group, along with the methoxy group, imparts a unique combination of properties.[3] Unlike their perfluorinated counterparts, HFEs exhibit a degree of polarity and are often more compatible with a wider range of materials, while still retaining desirable characteristics such as low surface tension, non-flammability in some cases, and high chemical stability.[2][3] These attributes have made them candidates for applications such as refrigerants, solvents, and heat transfer fluids.[2] A foundational understanding of its molecular characteristics is essential before delving into its thermal behavior.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data provides the baseline for understanding its physical state and behavior under ambient conditions.
| Property | Value | Source |
| Chemical Formula | C₃H₄F₄O | [1][4] |
| Molecular Weight | 132.06 g/mol | [1][4] |
| IUPAC Name | This compound | [1] |
| CAS Number | 425-88-7 | [1][2][4] |
| Boiling Point | 33 °C | [4] |
| Melting Point | -107 °C | [4] |
| Density | 1.2939 g/cm³ (at 20 °C) | [4] |
| Flash Point | -55 °C | [4] |
| Vapor Pressure | 1300 mmHg (at 25 °C) | [4] |
Thermal Stability Profile
The thermal stability of a molecule is fundamentally dictated by the bond dissociation energies of its constituent chemical bonds. Fluorinated ethers are generally recognized for their enhanced thermal stability, a direct consequence of the robust C-F bond (typically ~485 kJ/mol).[3] However, the stability of this compound is not solely defined by its C-F bonds. The presence of C-H, C-C, and C-O bonds introduces potential sites for thermal degradation to initiate at temperatures lower than what would be required to cleave a C-F bond.
While specific high-temperature decomposition studies for this compound are not extensively detailed in publicly available literature, its stability can be inferred from the behavior of analogous hydrofluoroalkanes and fluorinated ethers. For instance, the decomposition of many hydrofluorocarbons is initiated by the elimination of hydrogen fluoride (HF).[5] Furthermore, the presence of metals can catalytically lower the decomposition temperature of fluorinated ethers, a phenomenon attributed to the formation of metal fluorides which act as Lewis acid catalysts.[6]
Thermal Decomposition: Mechanisms and Products
The decomposition of this compound under thermal stress is unlikely to follow a single, simple pathway. Instead, a complex network of competing reactions, primarily involving free radicals, is expected.[7] The specific distribution of products will be highly dependent on the conditions, including temperature, pressure, and the presence or absence of oxygen and other reactive species.
Proposed Unimolecular Decomposition Pathway (Inert Atmosphere)
In an inert atmosphere (pyrolysis), the decomposition is likely initiated by the lowest energy pathway available. Given the structure of CF₂H-CF₂-O-CH₃, two primary initiation steps are plausible:
-
HF Elimination: A four-center elimination of hydrogen fluoride (HF) from the 1,1,2,2-tetrafluoroethyl group to form 1,2,2-trifluoro-1-methoxyethene (CF₂=CF-O-CH₃). This is a common decomposition pathway for hydrofluoroalkanes and ethers.[5]
-
Bond Fission: Homolytic cleavage of the weakest covalent bond. The C-O and C-C bonds are generally weaker than C-F and C-H bonds and are likely candidates for initial scission at sufficiently high temperatures, leading to the formation of radical intermediates.
Following initiation, a cascade of radical propagation, isomerization, and termination reactions would occur, leading to a complex mixture of smaller fluorinated and non-fluorinated products.
The diagram below illustrates a plausible, albeit simplified, initial decomposition pathway.
Caption: Logical workflow for the comprehensive thermal analysis of a volatile compound.
Step-by-Step Protocol: TGA-MS Analysis
-
Instrument Preparation: Calibrate the TGA instrument for mass and temperature using certified standards. Purge the system with the desired analysis gas (e.g., high-purity nitrogen for pyrolysis, or air for oxidation) at a controlled flow rate (e.g., 50 mL/min).
-
Sample Preparation: Place a small, accurately weighed amount of this compound (typically 5-10 mg) into a TGA crucible (e.g., platinum or alumina).
-
Thermal Program: Equilibrate the sample at a starting temperature well below its boiling point (e.g., 25 °C).
-
Heating Ramp: Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature well above the expected decomposition range (e.g., 800 °C). The choice of heating rate is a critical experimental parameter; slower rates provide better resolution of thermal events, while faster rates are quicker. Isothermal holds can be added to study decomposition at a specific temperature. [8]5. Data Collection: Continuously record the sample mass (TGA), differential heat flow (DSC), and the mass spectra of the evolved gases via the heated transfer line to the MS.
-
Kinetic Analysis: To determine kinetic parameters such as activation energy (Eₐ), the experiment should be repeated at multiple heating rates (e.g., 5, 10, 15, and 20 °C/min). The resulting data can then be analyzed using model-free kinetic methods like the Flynn-Wall-Ozawa (FWO) or Kissinger-Akahira-Sunose (KAS) methods. [8]
Safety Considerations and Hazard Management
The thermal decomposition of any fluorinated compound requires stringent safety protocols due to the potential for generating highly toxic and corrosive byproducts.
-
Flammability: this compound is a highly flammable liquid with a very low flash point. [1][4]All handling should be performed in an ignition-free environment.
-
Toxicity of Parent Compound: While having a low toxicity profile, it may cause skin and eye irritation. [1]* Toxicity of Decomposition Products: The primary concern is the generation of HF and COF₂. Hydrogen fluoride is an extremely corrosive and toxic gas that can cause severe burns upon contact with any tissue. Carbonyl fluoride is also highly toxic.
-
Engineering Controls: All thermal experiments must be conducted within a well-ventilated fume hood or a glove box. The exhaust from the analytical instruments must be scrubbed or vented safely.
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, a lab coat, and gloves resistant to both the parent compound and potential acidic byproducts, is mandatory.
Conclusion
This compound exhibits the enhanced thermal stability characteristic of fluorinated ethers, primarily due to the strength of its C-F bonds. However, its decomposition is a complex process likely initiated by HF elimination or C-O/C-C bond fission at elevated temperatures. The resulting reaction pathways can lead to a variety of smaller fluorinated and non-fluorinated species, with the specific product distribution being highly dependent on the experimental conditions. In the presence of oxygen, complete combustion yields CO₂, H₂O, and HF, but incomplete combustion poses a significant hazard due to the formation of CO and COF₂.
A rigorous experimental approach, centered around TGA-DSC coupled with evolved gas analysis, is essential for fully characterizing its thermal behavior. This provides not only the critical decomposition temperature but also invaluable insights into the reaction mechanism and the identities of the degradation products. For any professional working with this or similar compounds, this knowledge is not merely academic; it is a crucial component of safe handling, process design, and material lifecycle management.
References
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PubChem. (n.d.). 1,1,2,2-Tetrafluoro-1-(2,2,2-trifluoroethoxy)ethane. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (n.d.). Atmospheric Chemistry of Methoxyflurane (CH3OCF2CHCl2): Products and Mechanisms. Retrieved from [Link]
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Long, Y., et al. (2022). Critical Review of Thermal Decomposition of Per- and Polyfluoroalkyl Substances: Mechanisms and Implications for Thermal Treatment Processes. Environmental Science & Technology, 56(10), 6040-6056. Retrieved from [Link]
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University of Galway Research. (1970). Kinetics of the thermal decomposition of 1,1-difluoroethane in shock waves. A consecutive first-order reaction. Retrieved from [Link]
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(1992). Decomposition pathway for model fluorinated ethers on the clean iron surface. Journal of Vacuum Science & Technology A: Vacuum, Surfaces, and Films, 10(4). Retrieved from [Link]
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MDPI. (2020). Thermal Decomposition Mechanism and Kinetics Study of Plastic Waste Chlorinated Polyvinyl Chloride. Polymers, 12(1), 195. Retrieved from [Link]
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(1958). Thermal decomposition of polytetrafluoroethylene in various gaseous atmospheres. Journal of Research of the National Bureau of Standards, 61(2). Retrieved from [Link]
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Journal of Solid Rocket Technology. (2023). Thermal decomposition kinetics and mechanism of DNTF under pressure. Journal of Solid Rocket Technology, 46(04), 581-587. Retrieved from [Link]
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MDPI. (2018). Thermal Decomposition and Thermal Reaction Process of PTFE/Al/MnO2 Fluorinated Thermite. Materials, 11(12), 2465. Retrieved from [Link]
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(1956). Factors Affecting the Thermal Stability' of Polytetrafluoroethylene 1. Journal of Research of the National Bureau of Standards, 57(5). Retrieved from [Link]
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ChemRxiv. (2020). A Detailed Chemical Kinetic Model for the Destruction of Per- and Polyfluoroalkyl Substances (PFAS): Pyrolysis and Incineration. Retrieved from [Link]
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Mines Repository. (2022). Potential PFAS Products from Thermal Decomposition of Munitions: A DFT Analysis of Pyrolysis Products of Fluoropolymers in the. Retrieved from [Link]
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PubMed. (2014). Thermal decomposition of 1,1,1-trifluoroethane revisited. The Journal of Physical Chemistry A, 118(50), 11845-11854. Retrieved from [Link]
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A Technical Guide to the Historical Synthesis of 1,1,2,2-Tetrafluoro-1-methoxyethane (HFE-356mmz)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of Hydrofluoroethers
Hydrofluoroethers (HFEs) have emerged as a significant class of compounds, finding applications as refrigerants, solvents, and blowing agents, largely due to their favorable environmental profiles compared to their chlorofluorocarbon (CFC) predecessors.[1] 1,1,2,2-Tetrafluoro-1-methoxyethane, also known by its developmental code HFE-356mmz or HFE-254, is a member of this family, valued for its specific physicochemical properties. This guide provides an in-depth exploration of the core historical methods for the synthesis of this important molecule, offering insights into the chemical principles and experimental considerations that have shaped its production.
Primary Synthetic Pathways: A Tale of Two Strategies
The historical synthesis of this compound has predominantly revolved around two core chemical strategies: the direct addition of methanol to a highly reactive fluoroalkene and the systematic replacement of chlorine atoms with fluorine in a suitable precursor. Each approach carries its own set of advantages and challenges, reflecting the broader evolution of organofluorine chemistry.
Method 1: Base-Catalyzed Addition of Methanol to Tetrafluoroethylene (TFE)
One of the most direct and elegant approaches to the synthesis of this compound is the nucleophilic addition of methanol to tetrafluoroethylene (TFE). This method leverages the high reactivity of the double bond in TFE, which is rendered electron-deficient by the four strongly electronegative fluorine atoms.
Causality Behind Experimental Choices
The choice of a strong base as a catalyst is crucial in this reaction. The base, typically an alkali metal hydroxide like potassium hydroxide (KOH), serves to deprotonate methanol, generating the more nucleophilic methoxide ion (CH₃O⁻). This enhanced nucleophile is capable of attacking the electron-poor carbon-carbon double bond of TFE, initiating the addition reaction. The use of a polar aprotic solvent can be beneficial in solvating the cation of the base, thereby increasing the reactivity of the methoxide anion.
Self-Validating Protocol: A Step-by-Step Methodology
The following protocol is a representative, self-validating system for the synthesis of this compound via the addition of methanol to TFE, based on analogous syntheses of other hydrofluoroethers.[2]
Experimental Protocol: Addition of Methanol to TFE
-
Reactor Preparation: A high-pressure autoclave reactor, typically constructed of stainless steel, is charged with a solution of potassium hydroxide in methanol. The reactor is then sealed and purged with an inert gas, such as nitrogen, to remove any residual air and moisture.
-
Pressurization with TFE: Tetrafluoroethylene gas is introduced into the reactor to a specific pressure. The amount of TFE added is carefully monitored to control the stoichiometry of the reaction.
-
Reaction Conditions: The reaction mixture is heated to a temperature typically in the range of 75-95°C and agitated to ensure efficient mixing. The pressure inside the reactor is maintained by the continuous or intermittent addition of TFE as it is consumed.
-
Reaction Monitoring and Completion: The progress of the reaction can be monitored by the uptake of TFE, as indicated by a drop in reactor pressure. Once the consumption of TFE ceases, the reaction is considered complete.
-
Work-up and Purification: After cooling the reactor to room temperature, the excess pressure is vented, and the crude product mixture is collected. The mixture is typically washed with water to remove the catalyst and any unreacted methanol. The organic phase, containing the desired this compound, is then separated and purified by fractional distillation.
Data Presentation: Expected Reaction Parameters
| Parameter | Value | Rationale |
| Catalyst | Potassium Hydroxide (KOH) | Generates the highly nucleophilic methoxide ion. |
| Solvent | Methanol (reagent and solvent) | Provides the methoxy group and serves as the reaction medium. |
| Temperature | 75 - 95 °C | Provides sufficient activation energy without promoting side reactions. |
| Pressure | 0.5 - 0.8 MPa | Maintains a sufficient concentration of TFE in the liquid phase. |
| Yield | >90% (reported for analogous reactions) | The direct addition is typically a high-yielding process.[2] |
Mandatory Visualization: Reaction Pathway
Caption: Base-catalyzed addition of methanol to tetrafluoroethylene.
Method 2: Halogen Exchange (Halex) Fluorination of a Chlorinated Precursor
A historically significant and industrially relevant method for the synthesis of fluorinated compounds is the halogen exchange (Halex) reaction. This process involves the replacement of chlorine atoms with fluorine atoms using a fluorinating agent, most commonly anhydrous hydrogen fluoride (HF). For the synthesis of this compound, a plausible chlorinated precursor would be 1-methoxy-1,2,2-trichloroethane or a similar chlorinated ether.
Causality Behind Experimental Choices
The Halex reaction is typically catalyzed by a Lewis acid, with antimony pentachloride (SbCl₅) or antimony pentafluoride (SbF₅) being common choices.[3] The catalyst facilitates the cleavage of the carbon-chlorine bond and the formation of a carbon-fluorine bond by activating the hydrogen fluoride. The reaction is driven by the formation of the stronger C-F bond compared to the C-Cl bond. The reaction conditions, such as temperature and pressure, are optimized to achieve a high conversion rate and selectivity towards the desired tetrafluorinated product, while minimizing the formation of partially fluorinated intermediates or over-fluorinated byproducts.
Self-Validating Protocol: A Step-by-Step Methodology
The following protocol outlines a self-validating system for the Halex fluorination of a chlorinated ether precursor, drawing upon established procedures for the synthesis of similar hydrofluoroethers like Desflurane.[3]
Experimental Protocol: Halex Fluorination
-
Catalyst Activation (if necessary): If starting with antimony pentachloride, it is often pre-treated with anhydrous hydrogen fluoride to generate the active antimony chlorofluoride species.
-
Reactor Charging: The chlorinated ether precursor and the antimony-based catalyst are charged into a corrosion-resistant reactor (e.g., Hastelloy C).
-
Introduction of Hydrogen Fluoride: Anhydrous hydrogen fluoride is fed into the reactor, either as a liquid or a gas. The rate of addition is carefully controlled to manage the exothermic nature of the reaction.
-
Reaction Conditions: The reaction is typically carried out at elevated temperatures and pressures to facilitate the exchange of chlorine for fluorine. The temperature is gradually increased to drive the reaction to completion.
-
Byproduct Removal: The hydrogen chloride (HCl) gas generated during the reaction is continuously removed from the reactor, often through a condenser and a scrubber system. This removal helps to shift the equilibrium towards the products.
-
Work-up and Purification: Upon completion, the crude product is carefully quenched with water or a dilute base to neutralize any remaining acid and catalyst. The organic layer is then separated, washed, and dried. Final purification to isolate this compound is achieved through fractional distillation.
Data Presentation: Expected Reaction Parameters
| Parameter | Value | Rationale |
| Fluorinating Agent | Anhydrous Hydrogen Fluoride (HF) | The source of fluorine atoms. |
| Catalyst | Antimony Pentafluoride (SbF₅) or Antimony Pentachloride (SbCl₅) | Lewis acid to facilitate the halogen exchange.[3] |
| Starting Material | 1-methoxy-1,2,2-trichloroethane (hypothetical) | A plausible chlorinated precursor. |
| Temperature | 50 - 150 °C (typical range) | To provide sufficient energy for C-Cl bond cleavage. |
| Pressure | Autogenous or slightly elevated | To maintain reactants in the liquid phase. |
| Yield | Moderate to High (dependent on conditions) | Can be optimized for high selectivity. |
Mandatory Visualization: Reaction Pathway
Caption: Halogen exchange (Halex) fluorination pathway.
Comparative Analysis and Conclusion
Both the addition of methanol to TFE and the Halex fluorination of a chlorinated precursor represent viable and historically significant pathways to this compound. The choice between these methods in an industrial setting would depend on factors such as the availability and cost of the starting materials, the capital investment required for the necessary equipment (e.g., high-pressure reactors), and the desired scale of production.
The direct addition route is often characterized by its high atom economy and potentially simpler purification process. However, it requires the handling of TFE, a potentially hazardous and highly reactive gas. The Halex method, while often involving more steps and the use of corrosive reagents like HF and antimony catalysts, builds upon well-established industrial infrastructure for the production of fluorochemicals.
Understanding these historical synthesis methods provides a valuable foundation for researchers and professionals in the field, offering insights into the fundamental principles of organofluorine chemistry and the practical considerations involved in the production of important hydrofluoroethers.
References
- U.S. Patent 7,691,282 B2, "Hydrofluoroether compounds and processes for their preparation and use," April 6, 2010. [URL: https://patents.google.
- European Patent EP 1 812 367 B1, "Process for production of 1,2,2,2-tetrafluoro ethyl difluoro methyl ether," July 25, 2007. [URL: https://patents.google.
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Fluorinated Ethers: A Technical Guide to Advanced Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into ether scaffolds gives rise to a class of molecules with remarkable and tunable properties. Fluorinated ethers are critical components in a multitude of advanced research applications, primarily due to the profound effects of fluorine on molecular characteristics. The high electronegativity of fluorine and the strength of the carbon-fluorine bond impart enhanced thermal and metabolic stability, reduced flammability, and altered lipophilicity.[1][2] This guide provides a comprehensive overview of the core research applications of fluorinated ethers, delving into their pivotal roles in medicinal chemistry, materials science, and as next-generation solvents. We will explore the underlying chemical principles, provide field-proven insights into experimental design, and present detailed protocols to facilitate the adoption of these versatile compounds in the laboratory.
The Physicochemical Foundation of Fluorinated Ethers
The unique behavior of fluorinated ethers is a direct consequence of the properties of the fluorine atom—the most electronegative element. Its introduction into an ether molecule fundamentally alters the electronic landscape and physical properties.
-
Metabolic and Chemical Stability: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry (bond dissociation energy of ~130 kcal mol⁻¹).[3] This inherent strength makes fluorinated positions on a molecule exceptionally resistant to oxidative metabolism by cytochrome P450 enzymes, a common pathway for drug degradation.[2][3][4] This "metabolic blocking" is a cornerstone of modern drug design.[2][3] Furthermore, this stability translates to high chemical and thermal resistance, making them suitable for use in harsh environments.[1]
-
Modulation of Lipophilicity: Fluorination significantly increases the lipophilicity of a molecule. The trifluoromethoxy (-OCF₃) group, for example, is highly lipophilic and can enhance a drug's ability to cross cellular membranes, including the blood-brain barrier.[1] This property is crucial for improving the absorption, distribution, metabolism, and excretion (ADMET) profile of pharmaceutical candidates.[3]
-
Altered Polarity and Intermolecular Forces: Despite the high polarity of the C-F bond, perfluorinated compounds are often nonpolar and exhibit weak intermolecular forces.[1] This leads to properties like low surface tension, reduced viscosity, and high volatility compared to their hydrocarbon analogs.[1] Partially fluorinated ethers, however, can strike a balance between polarity and fluorophilicity, enabling unique solubility characteristics.[1]
-
Conformational Control: The introduction of fluorine can influence the preferred conformation of a molecule. This can lead to more favorable binding interactions with biological targets, enhancing the potency and selectivity of a drug.[5][6]
Applications in Drug Discovery and Medicinal Chemistry
Fluorinated ethers are integral to modern pharmaceutical development, serving both as active pharmaceutical ingredients (APIs) and as key functional groups for optimizing drug profiles.[1]
Inhalation Anesthetics: A Case Study
Perhaps the most well-known application of fluorinated ethers in medicine is as inhalation anesthetics. Compounds like Sevoflurane and Desflurane are mainstays in surgical settings.[1][7] Their efficacy is derived from their low blood-gas partition coefficients, which allow for rapid induction of and emergence from anesthesia.[8][9]
| Anesthetic | Chemical Structure | Blood:Gas Partition Coefficient | Key Features |
| Sevoflurane | (CF₃)₂CH-O-CH₂F | 0.69 | Rapid onset, minimal metabolism, non-irritating to the airway.[1][8][10] |
| Desflurane | CF₃CHF-O-CHF₂ | 0.42 | Very rapid recovery, highly volatile.[8][9] |
The high degree of fluorination in these molecules renders them metabolically stable, reducing the risk of toxicity from metabolites.[1][10]
Metabolic Blockade and Pharmacokinetic Enhancement
A primary strategy in drug design is to protect a metabolically vulnerable site on a lead compound. Replacing a hydrogen atom with a fluorine atom or a fluorinated ether group can effectively block enzymatic degradation.[2][3]
-
Causality: Cytochrome P450 enzymes typically metabolize drugs by hydroxylating C-H bonds. The high energy of the C-F bond makes this process energetically unfavorable, thus increasing the drug's half-life and bioavailability.[2]
-
Example: The trifluoromethoxy group (-OCF₃) is often used to enhance metabolic resistance in drug scaffolds, leading to improved pharmacokinetic profiles.[1][3]
Logical Diagram: Metabolic Blockade Strategy
This diagram illustrates the principle of using fluorination to prevent unwanted drug metabolism.
Caption: Fluorination blocks drug metabolism by CYP450 enzymes.
Applications in Advanced Materials Science
The chemical inertness, thermal stability, and low surface energy of fluorinated ethers make them ideal for creating high-performance materials.[1]
-
Fluoropolymers and Coatings: Perfluoropolyethers (PFPEs) are used to create highly durable, low-friction, and chemically resistant lubricants and coatings. These materials are essential in the aerospace, electronics, and automotive industries.
-
Anti-fouling and Moisture-Barrier Coatings: The low surface energy of fluorinated ethers makes them both hydrophobic and oleophobic.[1] This property is exploited to create surfaces that repel water, oils, and biological materials, finding use in microelectronics and optical devices.[1]
Applications as Next-Generation Solvents and Electrolytes
Fluorinated ethers are emerging as critical components in green chemistry and energy storage technologies due to their unique solvent properties and high electrochemical stability.
Green Chemistry and Specialized Solvents
Hydrofluoroethers (HFEs) are considered environmentally safer alternatives to chlorofluorocarbons (CFCs) and other traditional solvents.[1][11] They have zero ozone depletion potential and low global warming potential.[1] Their unique solubility—being able to dissolve some fluorinated compounds while remaining immiscible with many organic solvents—makes them useful in biphasic catalysis and extraction processes.[11]
Electrolytes for High-Performance Batteries
Fluorinated ethers are at the forefront of research into next-generation lithium-ion and lithium-metal batteries.[1][12]
-
High Oxidative Stability: Their primary advantage is exceptional stability at high voltages (up to 5.0 V vs. Li/Li⁺), which is crucial for enabling high-energy-density cathodes.[1][12] Conventional ether electrolytes have poor oxidative stability and decompose at these potentials.[12]
-
Formation of Stable SEI Layers: Compounds like 1,1,2,2-tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether (TTE) help form a robust and stable solid electrolyte interphase (SEI) on the lithium metal anode.[1][12] This LiF-rich SEI layer protects the anode from side reactions and suppresses the formation of dendrites, enhancing battery safety and cycle life.[1][13]
-
Low Viscosity and Ionic Conductivity: While highly fluorinated ethers have poor salt-dissolving ability, partially fluorinated ethers can be designed to balance high ionic conductivity with high stability.[1][12] Covalently attaching a traditional ether segment to a hydrofluoroether creates a molecule that possesses both good ion conduction and high oxidative stability.[12]
Experimental Workflow: Battery Electrolyte Formulation
This diagram shows a typical workflow for developing and testing a new fluorinated ether-based electrolyte.
Caption: Workflow for fluorinated ether electrolyte R&D.
Synthesis and Experimental Protocols
The synthesis of fluorinated ethers can be achieved through several routes, with the Williamson ether synthesis being a common and versatile method.
Representative Synthesis Protocol: Methyl 2,2,2-Trifluoroethyl Ether
This protocol describes a common laboratory-scale synthesis of a simple fluorinated ether via the Williamson synthesis.[1]
Objective: To synthesize methyl 2,2,2-trifluoroethyl ether from 2,2,2-trifluoroethanol and methyl iodide.
Materials:
-
2,2,2-Trifluoroethanol
-
Sodium hydride (60% dispersion in mineral oil)
-
Methyl iodide (MeI)
-
Anhydrous polar aprotic solvent (e.g., Tetrahydrofuran, THF)
-
Standard glassware for inert atmosphere reactions (Schlenk line)
-
Magnetic stirrer and heating mantle
Procedure:
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), add anhydrous THF to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and condenser.
-
Deprotonation: Carefully add sodium hydride to the stirring THF. Cool the flask to 0 °C in an ice bath.
-
Alkoxide Formation: Slowly add 2,2,2-trifluoroethanol dropwise to the sodium hydride suspension. Hydrogen gas will evolve. Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature for 1 hour to ensure complete formation of the sodium 2,2,2-trifluoroethoxide.
-
Nucleophilic Substitution: Cool the reaction mixture back to 0 °C. Add methyl iodide dropwise via the dropping funnel.
-
Reaction Completion: After the addition is complete, allow the reaction to warm to room temperature and then gently reflux for 2-4 hours, monitoring the reaction by TLC or GC-MS.
-
Workup: Cool the reaction to room temperature. Cautiously quench the reaction by the slow addition of water.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by fractional distillation to yield the pure methyl 2,2,2-trifluoroethyl ether.
Self-Validation: The identity and purity of the product should be confirmed using analytical techniques such as ¹H NMR, ¹⁹F NMR, and Mass Spectrometry.[1]
Conclusion and Future Outlook
Fluorinated ethers represent a class of compounds whose utility is continually expanding. In medicinal chemistry, their ability to fine-tune pharmacokinetic properties ensures their continued role in the development of more stable and effective drugs.[4][5][6] In materials science, their robustness and unique surface properties will drive the creation of next-generation polymers and coatings. Perhaps most critically, their role in energy storage is poised for significant growth; as the demand for safer, higher-energy-density batteries intensifies, fluorinated ether-based electrolytes will be indispensable. Future research will likely focus on designing novel fluorinated ether structures with even more precisely controlled properties and developing more efficient and scalable synthetic methodologies.
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A Comprehensive Toxicological Profile of 1,1,2,2-Tetrafluoro-1-methoxyethane
Executive Summary
1,1,2,2-Tetrafluoro-1-methoxyethane, a member of the hydrofluoroether (HFE) class of compounds, presents a unique toxicological profile characterized by low anticipated biological reactivity. This in-depth technical guide provides a comprehensive overview of its known physicochemical properties, a projected toxicokinetic and toxicodynamic profile based on data from structurally similar compounds, and a detailed framework for its thorough toxicological evaluation. The experimental protocols described herein are grounded in internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA), ensuring a robust and scientifically valid assessment. This document is intended to serve as a foundational resource for researchers and professionals engaged in the development and safety assessment of this and related fluorinated compounds.
Introduction and Physicochemical Properties
This compound (CAS RN: 425-88-7), also known as HFE-254cb2, is a fluorinated ether.[1] Its molecular structure, featuring a methoxy group and four fluorine atoms on an ethane backbone, contributes to its distinct chemical and physical characteristics.[1] Hydrofluoroethers are generally characterized by high chemical stability, low reactivity, and low volatility.[1] While specific toxicological data for this compound is limited, its profile can be largely inferred from the broader class of HFEs, which are generally considered to have low toxicity.[2][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C3H4F4O | [1] |
| Molecular Weight | 132.06 g/mol | [1] |
| CAS Number | 425-88-7 | [1] |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Appearance | Colorless gas or liquid | [1] |
| Flammability | Highly flammable liquid and vapor |
Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)
A comprehensive understanding of a compound's toxicokinetics is fundamental to assessing its potential for systemic toxicity. For this compound, the ADME profile is anticipated to be similar to other volatile fluorinated ethers.
Absorption
Given its likely volatile nature, the primary route of exposure for this compound in an occupational or environmental setting is inhalation. Due to its lipophilicity, it is expected to be rapidly absorbed from the lungs into the bloodstream. Dermal absorption is likely to be limited unless there is prolonged contact with the liquid form. Oral absorption is also plausible, though less common for this class of compounds.
Distribution
Following absorption, this compound is expected to distribute to tissues based on their lipid content and blood perfusion. Tissues with high lipid content, such as adipose tissue and the central nervous system, are likely to accumulate higher concentrations.
Metabolism
The metabolism of hydrofluoroethers is a critical determinant of their toxicity. The presence of carbon-hydrogen bonds in HFEs makes them more susceptible to metabolism compared to their perfluorinated counterparts.[2] The metabolism of fluorinated ethers can, in some cases, lead to the formation of toxic metabolites such as fluoride ions and formaldehyde.[4] The primary site of metabolism is expected to be the liver, mediated by cytochrome P450 enzymes.
Caption: Projected ADME pathway for this compound.
Excretion
The primary route of excretion for unmetabolized this compound is expected to be via exhalation. Metabolites are likely to be excreted in the urine.
Toxicodynamics: Potential Health Effects
Based on the general toxicological profile of hydrofluoroethers, this compound is anticipated to have a low order of acute toxicity. However, a thorough evaluation of various toxicological endpoints is necessary for a complete risk assessment.
Acute Toxicity
Acute toxicity studies are designed to assess the effects of a single, high-dose exposure. For a volatile compound like this compound, inhalation would be the most relevant route of exposure to study. High concentrations may cause central nervous system depression, with symptoms such as dizziness, headache, and incoordination.
Subchronic and Chronic Toxicity
Repeated exposure studies are crucial for identifying target organs and determining a No-Observed-Adverse-Effect Level (NOAEL). For other HFEs, such as HFE-7100, subchronic inhalation studies in rats have shown effects on the liver, spleen, and kidneys at high concentrations, though without accompanying histopathological findings.[5]
Genotoxicity
Genotoxicity assays are performed to determine if a substance can cause damage to genetic material. The Ames test (bacterial reverse mutation assay) is a standard initial screen for mutagenicity.[6][7] In vitro and in vivo chromosomal aberration assays provide further information on clastogenic potential.
Carcinogenicity
Long-term carcinogenicity bioassays in rodents are necessary to evaluate the carcinogenic potential of a substance. Given the lack of data for this compound, its carcinogenic potential is unknown.
Reproductive and Developmental Toxicity
Reproductive and developmental toxicity studies assess the potential for a substance to interfere with reproductive function and fetal development. Studies on other hydrofluorocarbons have shown developmental effects, such as reduced fetal body weight and retarded skeletal ossification, but typically at very high concentrations.[8]
Experimental Protocols for Toxicological Assessment
A tiered approach to toxicological testing is recommended, starting with in vitro assays and progressing to in vivo studies as necessary. The following protocols are based on OECD guidelines.
Caption: Tiered workflow for toxicological assessment.
Tier 1: In Vitro Genotoxicity
Protocol: Bacterial Reverse Mutation Test (Ames Test) - OECD Guideline 471 [6][9]
-
Strains: Utilize multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) to detect different types of mutations.[10]
-
Metabolic Activation: Conduct the assay with and without an exogenous metabolic activation system (S9 fraction from induced rat liver) to assess the mutagenicity of the parent compound and its metabolites.[6]
-
Dose Levels: Use a range of at least five analyzable concentrations of this compound.
-
Procedure: Expose the bacterial strains to the test substance in the presence and absence of S9 mix. Plate the treated bacteria on minimal agar plates.
-
Endpoint: After incubation, count the number of revertant colonies. A significant, dose-related increase in revertants indicates a mutagenic potential.
Tier 2: Acute Inhalation Toxicity
Protocol: Acute Inhalation Toxicity Study - OECD Guideline 403
-
Test Species: Use a rodent species, typically rats.
-
Exposure: Expose groups of animals to a single, high concentration of this compound vapor for a defined period (e.g., 4 hours).
-
Dose Levels: A limit test at a high concentration (e.g., 2000 ppm) can be performed initially. If toxicity is observed, a full range-finding study with multiple dose groups is required.
-
Observations: Monitor animals for clinical signs of toxicity during and after exposure for at least 14 days. Record mortality, body weight changes, and any abnormal behavior.
-
Endpoint: Determine the LC50 (lethal concentration for 50% of the animals) and observe for signs of toxicity.
Tier 3: Subchronic Inhalation Toxicity
Protocol: 90-Day Inhalation Study - OECD Guideline 413 [11][12][13]
-
Test Species: Use a rodent species, typically rats.
-
Exposure: Expose groups of animals to different concentrations of this compound vapor for 6 hours/day, 5 days/week for 90 days.
-
Dose Levels: Include at least three dose levels and a control group. The highest dose should induce some toxicity but not significant mortality.
-
Observations: Conduct detailed clinical observations, monitor body weight and food consumption, and perform hematology, clinical chemistry, and urinalysis at multiple time points.
-
Endpoint: At the end of the study, perform a full necropsy and histopathological examination of all major organs and tissues to identify target organs and establish a NOAEL.[14]
Tier 3: Reproductive and Developmental Toxicity Screening
Protocol: Reproduction/Developmental Toxicity Screening Test - OECD Guideline 421 [15][16]
-
Test Species: Use a rodent species, typically rats.
-
Exposure: Administer this compound to both male and female animals before and during mating, and to females during gestation and lactation.
-
Dose Levels: Use at least three dose levels and a control group.
-
Observations: Monitor reproductive performance (e.g., fertility, gestation length), litter size, and pup viability. Examine pups for any gross abnormalities.
-
Endpoint: Assess effects on male and female fertility, and on the development of offspring to identify any reproductive or developmental hazards. For a more comprehensive evaluation, an Extended One-Generation Reproductive Toxicity Study (OECD Guideline 443) may be warranted.[17][18][19]
Conclusion
While direct toxicological data for this compound is scarce, a comprehensive assessment can be constructed based on the known properties of the hydrofluoroether class of compounds and through a systematic application of internationally recognized testing guidelines. The anticipated toxicological profile is one of low acute toxicity, with the potential for target organ effects at high, repeated exposures. A thorough experimental evaluation, as outlined in this guide, is essential to definitively characterize its toxicological profile and ensure its safe use.
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Methodological & Application
Application Notes and Protocols for the Laboratory-Scale Synthesis of 1,1,2,2-Tetrafluoro-1-methoxyethane
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This document provides a comprehensive guide to the laboratory-scale synthesis of 1,1,2,2-tetrafluoro-1-methoxyethane, a fluorinated ether with applications as a refrigerant and solvent. This guide delves into the synthetic strategy, provides a detailed experimental protocol, and outlines the necessary characterization and safety procedures.
Introduction: The Significance of this compound
This compound (CAS 425-88-7) is a hydrofluoroether (HFE) characterized by a methoxy group and four fluorine atoms attached to an ethane backbone. This structure imparts properties such as high chemical stability, low reactivity, and a favorable environmental profile, including a low global warming potential. These characteristics make it a compound of interest for various industrial and research applications. This document outlines a robust and reproducible method for its synthesis on a laboratory scale.
Synthetic Strategy: The Williamson Ether Synthesis
The most logical and widely applicable method for the synthesis of this compound is the Williamson ether synthesis. This classic organic reaction involves the reaction of an alkoxide with a primary alkyl halide. In this specific application, the synthesis proceeds via the methylation of 1,1,2,2-tetrafluoroethanol.
The core of this strategy involves two key steps:
-
Deprotonation: A strong base is used to deprotonate the acidic hydroxyl group of 1,1,2,2-tetrafluoroethanol, forming the corresponding tetrafluoroethoxide anion. The electron-withdrawing nature of the fluorine atoms increases the acidity of the alcohol, facilitating this step.
-
Nucleophilic Substitution (SN2): The resulting alkoxide acts as a potent nucleophile, attacking a methylating agent in a bimolecular nucleophilic substitution (SN2) reaction to form the desired ether product.
To enhance the efficiency of this heterogeneous reaction, a phase-transfer catalyst (PTC) is employed. The PTC facilitates the transfer of the alkoxide from the aqueous phase (where it is formed) to the organic phase (where the methylating agent resides), thereby accelerating the reaction rate.
Experimental Protocol: A Step-by-Step Guide
This protocol details the synthesis of this compound from 1,1,2,2-tetrafluoroethanol using dimethyl sulfate as the methylating agent, sodium hydroxide as the base, and tetrabutylammonium bromide as the phase-transfer catalyst.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Purity |
| 1,1,2,2-Tetrafluoroethanol | 406-78-0 | 132.04 | 13.2 g (0.1 mol) | >98% |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | 8.0 g (0.2 mol) | >97% |
| Dimethyl Sulfate ((CH₃)₂SO₄) | 77-78-1 | 126.13 | 15.1 g (0.12 mol) | >99% |
| Tetrabutylammonium Bromide (TBAB) | 1643-19-2 | 322.37 | 1.6 g (0.005 mol) | >98% |
| Dichloromethane (CH₂Cl₂) | 75-09-2 | 84.93 | 100 mL | Anhydrous |
| Deionized Water | 7732-18-5 | 18.02 | As needed | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | As needed | - |
Equipment
-
250 mL three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with heating mantle
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Reaction Workflow Diagram
Caption: A schematic representation of the key stages in the laboratory synthesis of this compound.
Procedure
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, combine 1,1,2,2-tetrafluoroethanol (13.2 g, 0.1 mol), sodium hydroxide (8.0 g, 0.2 mol), tetrabutylammonium bromide (1.6 g, 0.005 mol), and 50 mL of deionized water.
-
Addition of Dimethyl Sulfate: Begin stirring the mixture vigorously and heat to 40°C. Slowly add dimethyl sulfate (15.1 g, 0.12 mol) dropwise from the dropping funnel over a period of 30 minutes. An exothermic reaction will occur; maintain the temperature between 40-50°C by controlling the addition rate and, if necessary, using a water bath.
-
Reaction: After the addition is complete, continue to stir the mixture vigorously at 50°C for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by periodically taking small aliquots from the organic layer.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add 100 mL of dichloromethane and transfer the mixture to a separatory funnel.
-
Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with 50 mL of deionized water and 50 mL of brine (saturated NaCl solution) to remove any remaining base, catalyst, and unreacted dimethyl sulfate.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate. Filter the drying agent and remove the dichloromethane using a rotary evaporator.
-
Purification: The crude product is a colorless liquid. Purify the crude product by fractional distillation under atmospheric pressure. Collect the fraction boiling at approximately 36°C.[1]
Expected Yield and Purity
-
Expected Yield: 70-80%
-
Expected Purity: >99% (as determined by GC-MS)
Characterization of this compound
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, CDCl₃):
-
δ 3.85 (s, 3H, -OCH₃): A singlet corresponding to the three protons of the methoxy group.
-
δ 5.90 (tt, 1H, -CF₂H): A triplet of triplets resulting from coupling to the two adjacent fluorine atoms and the two geminal fluorine atoms.
-
-
¹⁹F NMR (376 MHz, CDCl₃):
-
δ -90 to -95 (d, 2F, -CF₂-): A doublet arising from the two fluorine atoms on the carbon adjacent to the methoxy group, coupled to the single proton on the adjacent carbon.
-
δ -135 to -140 (t, 2F, -CF₂H): A triplet due to the two fluorine atoms on the terminal carbon, coupled to the two adjacent fluorine atoms.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
GC Retention Time: The retention time will be dependent on the specific GC column and conditions used. It should appear as a single, sharp peak.
-
Mass Spectrum (Electron Ionization, 70 eV):
-
m/z 132 (M⁺): The molecular ion peak may be of low intensity.
-
m/z 101 ([M - OCH₃]⁺): A significant fragment corresponding to the loss of the methoxy group.
-
m/z 82 ([CF₂CF₂H]⁺): A fragment representing the tetrafluoroethyl group.
-
m/z 51 ([CF₂H]⁺): A fragment corresponding to the difluoromethyl cation.
-
Safety Precautions
-
1,1,2,2-Tetrafluoroethanol: Handle in a well-ventilated fume hood. It is harmful if swallowed or inhaled.
-
Dimethyl Sulfate: EXTREMELY TOXIC AND CARCINOGENIC. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (gloves, lab coat, safety goggles). It is a severe irritant to the eyes, skin, and respiratory tract. Any spills should be immediately neutralized with a solution of aqueous ammonia.
-
Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with appropriate PPE.
-
This compound: Flammable liquid and vapor. Handle in a well-ventilated area and away from ignition sources.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction | - Ensure vigorous stirring to facilitate phase transfer. - Extend the reaction time. - Check the purity of the reagents. |
| Loss of product during work-up | - Be careful during the extraction and distillation steps. - Ensure the distillation apparatus is properly sealed to prevent loss of the volatile product. | |
| Impure Product | Incomplete removal of starting materials or byproducts | - Ensure thorough washing during the work-up. - Perform a careful fractional distillation, collecting a narrow boiling point range. |
| Decomposition of dimethyl sulfate | - Maintain the reaction temperature below 50°C. |
Conclusion
This application note provides a detailed and reliable protocol for the laboratory-scale synthesis of this compound via a phase-transfer catalyzed Williamson ether synthesis. By following the outlined procedures and adhering to the safety precautions, researchers can successfully synthesize and characterize this valuable fluorinated ether for a variety of applications.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
National Institutes of Health. (2022). Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base. PMC. Retrieved from [Link]
- Google Patents. (n.d.). Process for production of 1,2,2,2-tetrafluoro ethyl difluoro methyl ether.
-
ResearchGate. (n.d.). Solid State S-Methylation of Thiols and O-Methylation of Phenols and Naphthols with Dimethyl Sulfate Under Microwave Irradiation. Retrieved from [Link]
-
PTC Organics. (n.d.). PTC O-Methylation Using NaH/DMF – Are You Kidding Me? Retrieved from [Link]
-
Glycopedia. (2010). Methylation with sodium hydroxide. Retrieved from [Link]
-
National Institutes of Health. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 19F NMR chemical shifts. 1. Aliphatic fluorides. Retrieved from [Link]
-
LMU. (n.d.). Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibit. Retrieved from [Link]
-
SciSpace. (n.d.). NMR spectral analysis of strongly second-order 6-, 8-, 9-. Retrieved from [Link]
Sources
Application Note: High-Purity Isolation of 1,1,2,2-Tetrafluoro-1-methoxyethane via Fractional Distillation
Abstract
This document provides a comprehensive guide for the purification of 1,1,2,2-Tetrafluoro-1-methoxyethane (also known as HFE-254) using fractional distillation. High purity of this fluorinated ether is critical for its application as a specialty solvent, refrigerant, and intermediate in pharmaceutical and materials science research.[1] This application note details the underlying principles, a step-by-step experimental protocol, safety considerations, and methods for post-purification validation. The methodologies described herein are designed to be self-validating, ensuring the attainment of high-purity material suitable for the most demanding applications.
Part 1: Foundational Principles for Purification
Compound Profile: this compound
This compound is a hydrofluoroether (HFE) characterized by its chemical stability, low toxicity, and specific boiling point, which makes it an ideal candidate for purification by distillation.[1] Understanding its physical properties is the cornerstone of designing an effective purification strategy.
| Property | Value | Source |
| CAS Number | 425-88-7 | [2] |
| Molecular Formula | C₃H₄F₄O | [2] |
| Molecular Weight | 132.06 g/mol | [3] |
| Appearance | Colorless, volatile liquid | [1][4] |
| Boiling Point (atm) | 33 °C | [2] |
| Melting Point | -107 °C | [2] |
| Density (20 °C) | 1.294 g/cm³ | [4] |
| Flash Point | -29 °C to -55 °C | [2][4] |
| Solubility | Soluble in water | [2] |
Rationale for Fractional Distillation
Fractional distillation is a powerful separation technique used to separate liquid mixtures into their components based on differences in their boiling points. Its efficacy is rooted in the principles of vapor-liquid equilibrium, as described by Raoult's Law.
In contrast to simple distillation, fractional distillation introduces a fractionating column between the boiling flask and the condenser. This column is packed with high-surface-area material (e.g., Raschig rings, metal sponge, or structured packing), which provides numerous "theoretical plates."[5] On each theoretical plate, the vapor mixture undergoes a condensation-vaporization cycle. With each cycle, the vapor becomes progressively enriched in the more volatile component (the one with the lower boiling point).[5]
For this compound (BP: 33 °C), this method is exceptionally effective for separating it from:
-
Lower-boiling impurities: Such as residual fluorinating agents or highly volatile byproducts. These will ascend the column first and can be collected as a "forerun" fraction.
-
Higher-boiling impurities: Including unreacted starting materials, less-fluorinated intermediates, or polymerization products. These will remain in the distillation flask or lower down the column.[6]
The efficiency of the separation is directly proportional to the length and efficiency (number of theoretical plates) of the fractionating column.
Pre-Distillation: Contaminant Mitigation
The success of a distillation is often determined before heating begins. Crude this compound from synthesis may contain non-volatile or water-soluble impurities that should be removed first.
-
Aqueous Washing: If the crude product contains acids, bases, or water-soluble salts, a preliminary wash with deionized water in a separatory funnel can remove them. Due to the compound's water solubility, this should be performed judiciously to minimize product loss.
-
Drying: Water must be rigorously excluded. Water can form azeotropes—mixtures that boil at a constant temperature and composition, making separation by distillation impossible.[7] Before distillation, the crude product must be dried with a suitable anhydrous drying agent, such as magnesium sulfate or sodium sulfate.
Part 2: Critical Safety and Handling Protocols
This compound is a highly flammable liquid and vapor (GHS Category 2).[3] Its vapors can form explosive mixtures with air, and its low flash point means that ignition sources must be rigorously controlled.[2]
Engineering Controls:
-
All work must be conducted within a certified chemical fume hood.
-
Ensure all distillation equipment is properly grounded and bonded to prevent static electricity discharge, a potential ignition source.[8]
-
Use an explosion-proof heating mantle and magnetic stirrer. Do not use open-flame heating.[8]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles with side shields.[4]
-
Hand Protection: Use solvent-resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: Wear a fire-retardant lab coat and ensure clothing is impervious.[4]
Emergency First Aid:
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen.[4]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[2]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open.[4]
Part 3: Detailed Experimental Protocol
This protocol is designed for the purification of approximately 100-500 mL of crude this compound. Adjust volumes accordingly for different scales.
Logical Workflow Diagram
Caption: Overall workflow for the purification process.
Equipment and Reagents
-
Glassware:
-
Round-bottom flask (distillation pot)
-
Fractionating column (Vigreux or packed with stainless steel sponge for high efficiency)
-
Distillation head with a port for a thermometer/temperature probe
-
Condenser (Liebig or Graham)
-
Receiving flask(s)
-
All glassware should have ground glass joints.
-
-
Apparatus:
-
Heating mantle with variable temperature control
-
Magnetic stirrer and stir bar or boiling chips
-
Laboratory jacks and clamps for securing the apparatus
-
Chiller or cold water source for the condenser
-
Digital thermometer or thermocouple
-
-
Reagents:
-
Crude this compound
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water (if washing is required)
-
Pre-Distillation Workup (Self-Validation Step 1)
-
Drying: Place the crude this compound in an Erlenmeyer flask.
-
Add Drying Agent: Add anhydrous MgSO₄ in small portions while swirling. Continue adding until some of the powder remains free-flowing, indicating the liquid is dry.
-
Allow to Stand: Let the mixture stand for 15-20 minutes to ensure complete drying.
-
Filter: Decant or filter the dried liquid into the round-bottom distillation flask.
-
Rationale: This step is a critical control point. Removing water prevents the formation of a potential water-ether azeotrope and ensures that the boiling point observed during distillation corresponds accurately to the compound of interest.
-
Fractional Distillation Procedure (Self-Validation Step 2)
Caption: Schematic of the fractional distillation apparatus.
-
Assembly: Assemble the distillation apparatus as shown in the diagram above inside a fume hood. Ensure all joints are properly sealed and clamped. Place a magnetic stir bar or boiling chips in the distillation flask.
-
Cooling: Place the receiving flask in an ice-water bath to minimize evaporative loss of the volatile product. Start the flow of coolant through the condenser.
-
Scientist's Note: Cooling the receiver is essential due to the low boiling point (33 °C) of the product. This significantly improves recovery yield.
-
-
Heating: Begin heating the distillation flask gently. Set the magnetic stirrer to a moderate speed.
-
Establish Reflux: Heat until the liquid begins to boil and you observe vapor rising into the fractionating column. Adjust the heating rate to establish a steady reflux, where vapor is condensing and returning to the pot.
-
Equilibration: Allow the column to equilibrate for at least 30 minutes. During this time, a temperature gradient will establish along the column. The temperature at the distillation head should remain stable and well below the product's boiling point.
-
Rationale: Equilibration is the most critical step for achieving high-purity separation. It allows the theoretical plates to function, enriching the most volatile components at the top of the column. Rushing this step will result in poor separation.
-
-
Collect Forerun: Slowly increase the heating rate slightly. The temperature at the distillation head will begin to rise. Collect the first few milliliters of distillate that comes over below the target boiling point (e.g., <32 °C). This is the "forerun" and contains highly volatile impurities.
-
Collect Main Fraction: When the temperature at the distillation head stabilizes at the boiling point of this compound (approx. 33 °C ± 1 °C, depending on atmospheric pressure), switch to a clean receiving flask. Collect the distillate as long as the temperature remains constant.
-
Self-Validation Point: A stable, constant temperature reading during the collection of the main fraction is a strong indicator of a pure substance distilling.
-
-
Collect Tails: If the temperature begins to drop or rise significantly, it indicates that the main component has distilled and higher-boiling impurities ("tails") are starting to come over. Stop the collection of the main fraction and switch to a third flask or stop the distillation.
-
Shutdown: Turn off the heating mantle and allow the apparatus to cool completely before disassembling.
Part 4: Post-Purification Analysis and Troubleshooting
Purity Assessment
The purity of the collected main fraction must be quantitatively verified.
-
Gas Chromatography (GC): This is the preferred method. A pure sample will show a single major peak. The peak area percentage can be used to quantify purity, which should be >99.5% for most applications.[9]
-
NMR Spectroscopy (¹H, ¹⁹F, ¹³C): Provides structural confirmation and can detect impurities if their signals do not overlap with the product's signals.[3]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Temperature Fluctuates Wildly | Uneven boiling ("bumping"); Heating rate is too high. | Add fresh boiling chips or use a magnetic stirrer; Reduce the heating rate to maintain a steady, gentle boil. |
| No Distillate Collecting | Insufficient heating; Condenser is too efficient (for very low-boiling substances); Leak in the system. | Gradually increase the heating rate; For sub-ambient boiling points, consider a cooled-finger condenser instead of a water-jacketed one; Check all joints for proper seals. |
| Poor Separation (Impure Main Fraction) | Column was not properly equilibrated; Heating rate was too fast ("flooding" the column); Insufficient number of theoretical plates. | Repeat the distillation, ensuring a proper equilibration period (at least 30 min); Reduce the heating rate to allow for proper vapor-liquid equilibrium on each plate; Use a longer or more efficient (e.g., packed) fractionating column. |
Conclusion
The fractional distillation protocol detailed in this application note provides a robust and reliable method for obtaining high-purity this compound. By carefully controlling the pre-distillation workup, apparatus setup, and distillation parameters—particularly the column equilibration phase—researchers can consistently achieve purity levels exceeding 99.5%. Adherence to the stringent safety protocols outlined is paramount due to the flammable nature of the compound. The final analytical validation by GC serves as the ultimate confirmation of a successful purification.
References
-
This compound | C3H4F4O | CID 67926 . PubChem, National Center for Biotechnology Information. [Link]
-
1,1,2,2-Tetrafluoro-1-(2-methoxyethoxy)ethane | C5H8F4O2 | CID 69791 . PubChem, National Center for Biotechnology Information. [Link]
- US20110257073A1 - Methods of making fluorinated ethers, fluorinated ethers, and uses thereof.
-
New preparation of 1,1,2,2-tetrafluoro-2-(trifluoroethenyloxy)-ethanesulfonyl fluoride . Beilstein Journal of Organic Chemistry. [Link]
-
Study of packed sieve tray column in ethanol purification using distillation process . SciSpace. [Link]
-
Azeotrope tables . Wikipedia. [Link]
-
Fractional distillation – Knowledge and References . Taylor & Francis Online. [Link]
-
A New Class of Ionically Conducting Fluorinated Ether Electrolytes with High Electrochemical Stability . Journal of the American Chemical Society. [Link]
-
Guide for the Safe Handling of Tetrafluoroethylene (2017) . ResearchGate. [Link]
-
Spiro[4.5]decan-1-one, 4-methoxy- - Organic Syntheses Procedure . Organic Syntheses. [Link]
-
Fluorinated Ethers of Cannabinol (CBN) . MDPI. [Link]
-
Fractional distillation . YouTube. [Link]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Azeotrope tables - Wikipedia [en.wikipedia.org]
- 8. fishersci.com [fishersci.com]
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Application Notes & Protocols: Safe Handling and Storage of 1,1,2,2-Tetrafluoro-1-methoxyethane
Introduction: Understanding 1,1,2,2-Tetrafluoro-1-methoxyethane
This compound (CAS No. 425-88-7), also known by synonyms such as Methyl 1,1,2,2-tetrafluoroethyl ether and the hydrofluoroether (HFE) designation HFE-254, is a fluorinated ether with a diverse range of applications in scientific research and industry.[1][2][3] Its utility as a solvent, a potential refrigerant with a low global warming potential, and in specialized chemical synthesis, including fluorination reactions and as a component in lithium-ion battery electrolytes, makes it a valuable compound for researchers.[1][3]
However, its physicochemical properties present significant safety challenges. The primary and most critical hazard associated with this compound is its extreme flammability.[2][4][5] This guide provides a detailed framework for its safe handling and storage, grounded in established safety principles. The protocols herein are designed to empower researchers, scientists, and drug development professionals to mitigate risks effectively, ensuring both personal safety and experimental integrity.
Section 1: Compound Identification and Physicochemical Properties
A precise understanding of a chemical's properties is the foundation of a robust safety protocol. The high vapor pressure and extremely low flash point of this compound indicate that it will readily form a flammable atmosphere at or even well below standard room temperature.
| Property | Value | Source(s) |
| CAS Number | 425-88-7 | [2][4][6] |
| Molecular Formula | C₃H₄F₄O | [2][6] |
| Molecular Weight | 132.06 g/mol | [2][6] |
| Appearance | Colorless liquid | [1][4] |
| Boiling Point | 33 °C (91.4 °F)¹ | [6] |
| Melting Point | -107 °C (-160.6 °F)² | [6] |
| Flash Point | -55 °C (-67 °F)³ | [6] |
| Density | ~1.294 g/cm³ at 20 °C | [4][6] |
| Vapor Pressure | ~1280 - 1300 mmHg at 25 °C | [4][6] |
| Vapor Density | Heavier than air | [6] |
| Solubility | Soluble in water | [6] |
¹˒²˒³ Note on Discrepancies: Published values for boiling, melting, and flash points vary across different suppliers and databases. For safety planning, the most conservative values (e.g., the lowest flash point) should always be used.
Section 2: Hazard Analysis and Risk Mitigation
The safe use of this compound hinges on a comprehensive understanding of its hazards, which are dominated by its flammability.
GHS Hazard Identification
| Pictogram | Signal Word | Hazard Statement(s) |
| Danger | H225: Highly flammable liquid and vapor [2][4][5] |
Some sources also indicate potential for skin (H315) and eye (H319) irritation.[2]
The Causality Behind the Hazard
-
Extreme Flammability (H225): The flash point of -55°C means that even in a freezer, the vapors can ignite if an ignition source is present.[6] The high vapor pressure ensures that a flammable concentration of vapor can accumulate rapidly in any enclosed space.
-
Vapor Density: Its vapors are heavier than air, allowing them to travel considerable distances along benchtops or floors to a remote ignition source (e.g., a hot plate, static discharge, or electrical outlet) and "flash back" to the source container.[6]
-
Explosive Mixtures: Vapors readily form explosive mixtures with air, posing a significant risk in poorly ventilated areas.[6]
Mandatory Engineering Controls
Reliance on personal protective equipment alone is insufficient. The following engineering controls are mandatory to mitigate the inherent risks.
-
Chemical Fume Hood: All handling, dispensing, and use of this compound must be performed inside a certified chemical fume hood to control vapor accumulation.[4][7][8]
-
Explosion-Proof Equipment: Any electrical equipment within the immediate handling area (e.g., stir plates, vacuum pumps) must be rated as explosion-proof.[5]
-
Grounding and Bonding: To prevent the buildup of static electricity, which can act as an ignition source, all metal containers and dispensing equipment must be properly grounded and bonded during transfer.[5]
-
Ventilation: The laboratory must be well-ventilated to prevent the accumulation of fugitive vapors outside the fume hood.[4][7]
Section 3: Standard Operating Protocol: Handling
This protocol outlines the minimum requirements for safely handling this compound in a laboratory setting.
Required Personal Protective Equipment (PPE)
The correct selection and use of PPE provide the final barrier of protection.
-
Eye and Face Protection: Tightly fitting safety goggles with side shields are required at all times.[4][8] A full-face shield should be worn over the goggles when dispensing larger quantities or when there is a significant splash risk.[7]
-
Skin Protection: A flame-resistant lab coat is mandatory. Wear chemical-resistant gloves (e.g., nitrile, neoprene; always check manufacturer's compatibility charts) and ensure they are inspected for defects before each use.[4]
-
Respiratory Protection: Standard use within a fume hood should not require respiratory protection. However, in the case of a spill or ventilation failure, a full-face respirator with appropriate organic vapor cartridges or a self-contained breathing apparatus (SCBA) is necessary.[4][6]
Step-by-Step Handling Procedure
-
Preparation: a. Cordon off the work area and post warning signs indicating a highly flammable substance is in use. b. Ensure the chemical fume hood is functioning correctly (check airflow monitor). c. Remove all potential ignition sources from the hood and surrounding area. d. Assemble and ground all necessary equipment (glassware, dispensing apparatus). e. Don all required PPE as specified in Section 3.1.
-
Dispensing: a. Before opening, allow the container to reach the ambient temperature of the fume hood to prevent pressure changes. b. For transfers between metal containers, ensure they are bonded and grounded.[5] c. Use non-sparking tools for any necessary manipulations.[5][6] d. Dispense the required amount slowly and carefully to minimize splashing and vapor generation. e. Immediately and securely close the source container.
-
Post-Handling: a. Tightly seal any vessel containing the substance. b. Decontaminate any surfaces within the fume hood. c. Properly dispose of any contaminated materials (e.g., pipette tips, wipes) in a designated, sealed hazardous waste container. d. Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly.
Diagram: General Handling Workflow
Sources
- 1. 425-88-7 | this compound [fluoromart.com]
- 2. This compound | C3H4F4O | CID 67926 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 425-88-7: 1-Methoxy-1,1,2,2-tetrafluoroethane [cymitquimica.com]
- 4. echemi.com [echemi.com]
- 5. fishersci.com [fishersci.com]
- 6. 1,1,2,2-Tetrafluoroethyl methyl ether(425-88-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. synquestlabs.com [synquestlabs.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: 1,1,2,2-Tetrafluoro-1-methoxyethane in Organic Synthesis
Introduction: Unveiling the Synthetic Potential of a Niche Fluorinated Ether
1,1,2,2-Tetrafluoro-1-methoxyethane (CAS 425-88-7), a fluorinated ether, is a colorless liquid or gas at room temperature, characterized by its high chemical stability and low reactivity.[1][2] While it has found utility as a refrigerant and solvent, its applications as a reactive building block in organic synthesis are more specialized.[1][2] This document provides an in-depth exploration of a key synthetic application of this compound: its role as a precursor in the industrial production of perfluoro(methyl vinyl ether) (PFMVE), a valuable monomer for the synthesis of high-performance fluoropolymers.
This guide is intended for researchers, scientists, and drug development professionals interested in the chemistry of fluorinated compounds and their application in materials science and beyond. We will delve into the mechanistic underpinnings of the transformations, provide detailed experimental protocols, and offer insights into the practical considerations of these synthetic routes.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physical and chemical properties of this compound is paramount for its safe and effective use in a laboratory setting.
| Property | Value | Reference |
| Molecular Formula | C₃H₄F₄O | [3] |
| Molecular Weight | 132.06 g/mol | [3] |
| Boiling Point | 36 °C | [4] |
| Melting Point | -107 °C | [4] |
| Density | 1.294 g/cm³ | [4] |
| Flash Point | -20 °C | [4] |
Safety Profile: this compound is a highly flammable liquid and vapor.[3] It may cause skin and serious eye irritation.[3] Appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety goggles, and chemical-resistant gloves, should be worn at all times. All manipulations should be conducted in a well-ventilated fume hood.
Core Synthetic Application: A Gateway to Perfluoro(methyl vinyl ether)
The primary and most significant application of this compound in organic synthesis is its use as a starting material for the production of perfluoro(methyl vinyl ether) (PFMVE). This process involves a two-step sequence:
-
Direct Fluorination: The selective replacement of the methyl protons with fluorine atoms to yield 1,1,2,2-tetrafluoro-1-(trifluoromethoxy)ethane (TFTFME).
-
Dehydrofluorination: The elimination of hydrogen fluoride (HF) from TFTFME to introduce a double bond, forming the desired PFMVE.
Figure 1: Synthetic pathway from this compound to Perfluoro(methyl vinyl ether).
Part 1: Direct Fluorination to 1,1,2,2-Tetrafluoro-1-(trifluoromethoxy)ethane (TFTFME)
The direct fluorination of this compound with elemental fluorine (F₂) is a highly selective process that replaces the three hydrogen atoms of the methoxy group with fluorine atoms.[5] This reaction is typically carried out in the gas phase or in a solvent inert to fluorine gas.[5]
Causality of Experimental Choices:
-
Elemental Fluorine (F₂): As the most powerful fluorinating agent, elemental fluorine is necessary to achieve the exhaustive fluorination of the methyl group under controlled conditions.
-
Inert Solvent/Gas Dilution: The high reactivity of elemental fluorine necessitates the use of an inert solvent (e.g., chlorotrifluoroethylene oligomer oil) or dilution with an inert gas to moderate the reaction and prevent unwanted side reactions or explosions.[5]
-
Temperature Control: The reaction temperature is a critical parameter that must be carefully controlled to ensure selectivity and prevent degradation of the starting material and product.
Experimental Protocol: Synthesis of 1,1,2,2-Tetrafluoro-1-(trifluoromethoxy)ethane (TFTFME)
Disclaimer: The following protocol is a representative procedure based on literature descriptions and should be adapted and optimized for specific laboratory conditions. The handling of elemental fluorine requires specialized equipment and expertise.
Materials:
-
This compound (HFE-254)
-
Elemental Fluorine (F₂), typically diluted with an inert gas (e.g., Nitrogen)
-
Inert solvent (e.g., chlorotrifluoroethylene oligomer oil) or inert gas for dilution
-
Reaction vessel suitable for gas-phase or liquid-phase fluorination with temperature control
-
Gas flow controllers
-
Scrubbing system for unreacted fluorine and HF byproduct
Procedure:
-
Reactor Setup: Assemble a fluorination reactor system. For a liquid-phase reaction, charge the reactor with the inert solvent. For a gas-phase reaction, ensure the reactor is designed for efficient gas mixing. The entire system must be leak-tight and constructed from materials compatible with fluorine and hydrogen fluoride.
-
Inerting the System: Thoroughly purge the entire reactor system with an inert gas (e.g., nitrogen or argon) to remove any traces of oxygen and moisture.
-
Introduction of Starting Material: Introduce a known quantity of this compound into the reactor. In a liquid-phase setup, this will be dissolved in the inert solvent. In a gas-phase setup, it will be introduced as a vapor with a carrier gas.
-
Fluorination:
-
Establish the desired reaction temperature.
-
Slowly and carefully introduce the diluted elemental fluorine gas into the reactor at a controlled flow rate.
-
Continuously monitor the reaction temperature and pressure. Adjust the fluorine flow rate as necessary to maintain a stable reaction.
-
-
Reaction Monitoring: The progress of the reaction can be monitored by analyzing the off-gas using techniques such as Gas Chromatography (GC) or Fourier-Transform Infrared (FTIR) spectroscopy to detect the consumption of the starting material and the formation of the product and HF.
-
Work-up and Isolation:
-
Once the reaction is complete (as indicated by the cessation of starting material consumption), stop the flow of fluorine and purge the reactor with an inert gas.
-
The product, 1,1,2,2-tetrafluoro-1-(trifluoromethoxy)ethane (TFTFME), can be isolated from the reaction mixture by fractional distillation.
-
The off-gas containing unreacted fluorine and HF must be passed through a suitable scrubbing system (e.g., a solution of sodium hydroxide or calcium hydroxide).
-
Table 1: Representative Reaction Parameters for the Fluorination of this compound
| Parameter | Value/Condition | Rationale | Reference |
| Fluorinating Agent | Elemental Fluorine (F₂) | High reactivity for C-H fluorination. | [5] |
| Solvent/Diluent | Inert fluorinated oil or inert gas | Moderates reactivity of F₂ and dissipates heat. | [5] |
| Temperature | Room Temperature (can be optimized) | Balances reaction rate and selectivity. | [5] |
| Conversion | >98% | Indicates high efficiency of the process. | [5] |
| Selectivity for TFTFME | Can be optimized to be high | Precise control of reaction conditions minimizes byproducts. | [5] |
Part 2: Dehydrofluorination to Perfluoro(methyl vinyl ether) (PFMVE)
The second step in the synthesis of PFMVE involves the elimination of hydrogen fluoride from TFTFME. This dehydrofluorination reaction is typically achieved by reacting TFTFME with a strong base or by catalytic methods at elevated temperatures.
Causality of Experimental Choices:
-
Strong Base (e.g., KOH): A strong base is required to abstract the acidic proton from the CHF₂ group, initiating the elimination of a fluoride ion to form the double bond.
-
Catalytic Dehydrofluorination: In some industrial processes, a solid catalyst at high temperatures can promote the elimination of HF, offering a continuous and potentially more economical route.
Future Outlook and Broader Synthetic Potential
While the primary documented application of this compound is as a precursor to PFMVE, its structure suggests potential for other, yet to be explored, synthetic transformations. The presence of both C-H and C-F bonds offers opportunities for selective functionalization. For instance, the acidic C-H bond on the CHF₂ group could potentially be deprotonated with strong bases to form an organometallic intermediate, which could then be reacted with various electrophiles. However, there is a lack of specific literature detailing such reactivity.
Further research into the reactivity of this compound could unveil its utility as a versatile building block in the synthesis of novel fluorinated molecules for applications in pharmaceuticals, agrochemicals, and materials science.
Conclusion
This compound serves as a critical starting material in the industrial synthesis of perfluoro(methyl vinyl ether), a key monomer for high-performance fluoropolymers. The transformation involves a selective direct fluorination followed by dehydrofluorination. The protocols and principles outlined in this application note provide a foundational understanding for researchers working in the field of fluorine chemistry. While its broader synthetic applications remain largely unexplored, the unique structural features of this fluorinated ether present intriguing possibilities for future research and development.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 67926, this compound. [Link].
- Google Patents. WO2022111033A1 - Industrial process for manufacturing of perfluoro(methyl vinyl ether) (pfmve) and of 1,1,2,2-tetrafluoro-1-(trifluoromethoxy)ethane (tftfme). .
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 69791, 1,1,2,2-Tetrafluoro-1-(2-methoxyethoxy)ethane. [Link].
- Google Patents. EP1812367B1 - Process for production of 1,2,2,2-tetrafluoro ethyl difluoro methyl ether. .
-
NIH. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. [Link].
-
NIH. Defluoroalkylation of Trifluoromethane with Organolithium Reagents: Mechanism and Synthesis of Fluoroalkenes. [Link].
-
RSC Publishing. Grignard Reactions in Cyclopentyl Methyl Ether. [Link].
-
ResearchGate. Grignard Reaction with Chlorosilanes in THF: A Kinetic Study. [Link].
-
RSC Publishing. Catalytic dehydrofluorination of 1,1,1,2-tetrafluoroethane to synthesize trifluoroethylene over a modified NiO/Al2O3 catalyst. [Link].
-
ResearchGate. Dehydrofluorination of 1,1,1,2-tetrafluoroethane to 1,1,2-trifluoroethylene by Ce-F-Al active center over NiAl spinel. [Link].
-
Fluorine Notes. The Synthesis of Trifluorovinyl Ethers. [Link].
-
Wikipedia. Perfluoro(methyl vinyl ether). [Link].
-
Gauth. Write chemical reactions of following reagents on methoxy ethane. a] Hot HI b] Pcl_5c] di. [Link].
-
RSC Publishing. Catalytic etherification of hydroxyl compounds to methyl ethers with 1,2-dimethoxyethane. [Link].
-
Kyung Hee University. Preparation of 1,1,1,2-tetrafluoroethane by catalytic fluorination of 1,1,1-trifluoro-2-chloroethane over CrF>3>/MgF>2>-AlF>3>. [Link].
-
Myers Group, Harvard University. organolithium reagents 1. [Link].
Sources
- 1. EP1812367B1 - Process for production of 1,2,2,2-tetrafluoro ethyl difluoro methyl ether - Google Patents [patents.google.com]
- 2. CAS 425-88-7: 1-Methoxy-1,1,2,2-tetrafluoroethane [cymitquimica.com]
- 3. This compound | C3H4F4O | CID 67926 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. WO2022111033A1 - Industrial process for manufacturing of perfluoro(methyl vinyl ether) (pfmve) and of 1,1,2,2-tetrafluoro-1-(trifluoromethoxy)ethane (tftfme) - Google Patents [patents.google.com]
Application Note: High-Precision Purity Assessment of 1,1,2,2-Tetrafluoro-1-methoxyethane using Quantitative NMR (qNMR) Spectroscopy
Abstract
This application note presents a detailed and validated methodology for the high-precision purity determination of 1,1,2,2-tetrafluoro-1-methoxyethane using quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Both proton (¹H) and fluorine-19 (¹⁹F) qNMR approaches are described, offering orthogonal methods for robust and reliable purity assessment. This guide is intended for researchers, quality control analysts, and drug development professionals requiring accurate quantification of fluorinated compounds. The protocols herein detail every critical step from sample preparation and internal standard selection to the optimization of NMR acquisition parameters and data analysis, ensuring a self-validating and trustworthy analytical system.
Introduction: The Power of qNMR for Purity Assessment
Quantitative NMR (qNMR) stands as a primary analytical technique for the determination of substance purity.[1] Unlike chromatographic methods, which rely on the response factor of a specific chromophore or ionizable group, qNMR is a universal detector for all soluble molecules containing the observed nucleus. The fundamental principle of qNMR is that the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[1][2] This inherent stoichiometry allows for the direct and accurate calculation of the concentration or purity of an analyte relative to a certified internal standard, without the need for analyte-specific reference standards.[3]
This compound (C₃H₄F₄O) is a fluorinated ether with applications as a solvent and refrigerant.[1] Its purity is critical for its performance and safety. The presence of both protons and fluorine atoms in its structure makes it an ideal candidate for purity assessment by both ¹H and ¹⁹F qNMR, providing a powerful cross-validation of the analytical results. ¹⁹F NMR is particularly advantageous for fluorinated compounds due to its 100% natural abundance, high sensitivity, and wide chemical shift dispersion, which minimizes the likelihood of signal overlap.[2]
This document will provide a comprehensive guide to establishing a robust qNMR workflow for the purity assessment of this compound.
Foundational Principles: Causality in Experimental Design
The accuracy of qNMR is contingent upon a meticulous experimental setup designed to ensure that the signal intensity is solely a function of the number of nuclei. The following sections detail the critical parameters and the rationale behind their careful selection.
Selection of an Appropriate Internal Standard
The choice of an internal standard (IS) is paramount for accurate qNMR. An ideal IS should:
-
Be of high, certified purity.
-
Be chemically inert and not react with the analyte or solvent.
-
Possess signals that are sharp, symmetrical, and do not overlap with analyte or impurity signals.
-
Be readily soluble in the chosen deuterated solvent.
-
Have a simple NMR spectrum, preferably with singlet resonances.
-
Be non-volatile and stable for accurate weighing.
For the dual ¹H and ¹⁹F qNMR analysis of this compound, two different internal standards may be employed, or a single standard containing both ¹H and ¹⁹F nuclei can be used.
| Nucleus | Recommended Internal Standard | Rationale |
| ¹H | Maleic Anhydride | High purity, sharp singlet, chemically stable, and its resonance is in a clear region of the spectrum. |
| ¹⁹F | α,α,α-Trifluorotoluene | High purity, sharp singlet, and its chemical shift is well-separated from many aliphatic fluorine signals. |
The Critical Role of Relaxation Delay (d1)
For a qNMR experiment to be truly quantitative, the nuclear spins must fully relax back to their equilibrium state between successive pulses.[4] The spin-lattice relaxation time (T₁) is the characteristic time for this process. To ensure complete relaxation (>99.9%), the relaxation delay (d1) combined with the acquisition time (at) should be at least 5 to 7 times the longest T₁ of any signal of interest in the spectrum (both analyte and internal standard).[4] Failure to adhere to this will result in signal saturation and an underestimation of the integral area for nuclei with longer T₁ values. An inversion-recovery pulse sequence can be used to experimentally determine T₁ values.[4] If T₁ values are unknown, a conservative relaxation delay of 30 seconds for both ¹H and ¹⁹F is recommended.[4]
Pulse Angle Optimization
While smaller pulse angles (e.g., 30°) are often used in routine NMR to reduce the overall experiment time, for qNMR, a 90° pulse is generally preferred when a sufficiently long relaxation delay is used. A 90° pulse maximizes the signal intensity for a single scan, which can be beneficial for achieving a high signal-to-noise ratio in a shorter time, especially when the number of scans is low.
Experimental Protocols
The following protocols are designed to be self-validating by incorporating best practices for accuracy and precision.
Sample and Internal Standard Preparation
Accurate weighing is the foundation of a reliable qNMR result.
Materials:
-
This compound (analyte)
-
Maleic Anhydride (¹H IS) or α,α,α-Trifluorotoluene (¹⁹F IS) of certified purity
-
Deuterated chloroform (CDCl₃) or other suitable deuterated solvent
-
High-precision analytical balance (readability to at least 0.01 mg)
-
5 mm NMR tubes
Procedure:
-
Accurately weigh approximately 10-20 mg of the internal standard into a clean, dry vial. Record the exact mass.
-
Accurately weigh approximately 15-30 mg of this compound into the same vial. Record the exact mass. The goal is to have a near 1:1 molar ratio of the nuclei being quantified.
-
Add approximately 0.7 mL of the deuterated solvent to the vial.
-
Ensure complete dissolution by gentle vortexing or sonication.
-
Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition
The following are suggested starting parameters for a 400 MHz NMR spectrometer. These should be optimized for the specific instrument used.
| Parameter | ¹H qNMR | ¹⁹F qNMR | Rationale |
| Pulse Program | zg30 (or equivalent) | zg (or equivalent) | Standard 1D acquisition. |
| Pulse Angle | 90° | 90° | Maximizes signal per scan with adequate relaxation. |
| Relaxation Delay (d1) | 30 s | 30 s | Ensures complete relaxation for accurate integration. |
| Acquisition Time (at) | 3-4 s | 2-3 s | Provides adequate digital resolution. |
| Number of Scans (ns) | 8-16 | 16-32 | Sufficient for good signal-to-noise ratio. |
| Spectral Width (sw) | 12 ppm | 200 ppm | Covers all expected signals with baseline on both sides. |
| Temperature | 298 K | 298 K | Stable temperature is crucial for signal consistency. |
Data Processing and Purity Calculation
Processing the NMR Spectrum
Careful and consistent data processing is crucial for accurate integration.
-
Fourier Transform: Apply an exponential window function with a line broadening of 0.3 Hz to improve the signal-to-noise ratio without significantly affecting resolution.
-
Phasing: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: Apply a polynomial baseline correction to ensure a flat baseline across the entire spectrum, which is critical for accurate integration.
-
Integration: Integrate the selected analyte and internal standard signals. The integration region should be wide enough to encompass the entire signal, including any ¹³C satellites if they are to be included consistently for all integrated peaks.
Predicted NMR Spectra and Signal Selection
Based on the structure of this compound (CH₃-O-CF₂-CHF₂), the following signals are expected:
-
¹H NMR:
-
A singlet for the methoxy (CH₃) protons, expected around 3.5-4.0 ppm. This is an ideal signal for quantification due to its simplicity and high intensity.
-
A triplet of triplets for the CHF₂ proton, due to coupling with the two geminal and two vicinal fluorine atoms. This signal is more complex and may be less suitable for quantification if overlap occurs.
-
-
¹⁹F NMR:
-
Two distinct signals are expected due to the two different fluorine environments (CF₂ and CHF₂).
-
The CF₂ group will likely appear as a triplet, due to coupling with the two vicinal fluorine atoms.
-
The CHF₂ group will appear as a doublet of triplets, due to coupling to the geminal proton and the two vicinal fluorine atoms. The triplet from the CF₂ group is likely the better choice for quantification due to its simpler multiplicity.
-
The Purity Calculation Formula
The purity of the analyte (Purityₐ) is calculated using the following equation:
Purityₐ (%) = (Iₐ / Iₛ) * (Nₛ / Nₐ) * (Mₐ / Mₛ) * (mₛ / mₐ) * Purityₛ
Where:
-
Iₐ = Integral of the analyte signal
-
Iₛ = Integral of the internal standard signal
-
Nₐ = Number of nuclei for the analyte signal (e.g., 3 for the CH₃ signal in ¹H NMR)
-
Nₛ = Number of nuclei for the internal standard signal
-
Mₐ = Molar mass of the analyte
-
Mₛ = Molar mass of the internal standard
-
mₐ = Mass of the analyte
-
mₛ = Mass of the internal standard
-
Purityₛ = Purity of the internal standard (as a percentage)
Method Validation
To ensure the reliability of the qNMR method, it should be validated according to the International Council for Harmonisation (ICH) guidelines (Q2(R1)).[5]
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of overlapping signals from impurities, the internal standard, or the solvent with the signals chosen for quantification.
Linearity
The linearity of the method should be established by analyzing samples with varying concentrations of the analyte. A plot of the analyte/internal standard integral ratio versus the analyte/internal standard mass ratio should yield a linear relationship with a correlation coefficient (R²) > 0.99.
Accuracy
Accuracy is determined by analyzing a sample with a known purity (e.g., a certified reference material) or by spiking a sample with a known amount of pure analyte. The agreement between the measured purity and the known purity demonstrates the accuracy of the method.
Precision
Precision is assessed at two levels:
-
Repeatability: The analysis of multiple preparations of the same sample on the same day and by the same analyst.
-
Intermediate Precision: The analysis of the same sample on different days, by different analysts, or on different instruments.
The relative standard deviation (RSD) of the purity results should be within acceptable limits (typically < 2%).
Visualizing the Workflow
The following diagrams illustrate the key workflows in this qNMR application.
Caption: The overall qNMR workflow from sample preparation to the final purity report.
Caption: The logical relationship of inputs for the qNMR purity calculation.
Conclusion
This application note provides a robust and scientifically sound framework for the purity assessment of this compound using both ¹H and ¹⁹F qNMR. By adhering to the detailed protocols for sample preparation, data acquisition, and processing, and by performing a thorough method validation, researchers and analysts can achieve high-precision, accurate, and reliable purity data. The orthogonal nature of ¹H and ¹⁹F qNMR provides an exceptional level of confidence in the analytical results, making this methodology highly suitable for quality control and regulatory submissions in the pharmaceutical and chemical industries.
References
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link]
-
Diva-Portal.org. (2020). Quantitative NMR spectroscopy on fluorine- containing drugs - a comparative study on pharmaceutical raw materials and different. [Link]
-
Okaru, A. O., et al. (2017). 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Analytical Methods, 9(43), 6134-6143. [Link]
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]
-
Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). [Link]
-
Mestrelab Research. (n.d.). qNMR Purity Recipe Book (1 - Sample Preparation). [Link]
-
European Medicines Agency. (2005). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). [Link]
-
Mestrelab Research. (2013). Purity Calculation. [Link]
-
PubChem. (n.d.). This compound. [Link]
Sources
Application Notes and Protocols for the Disposal of 1,1,2,2-Tetrafluoro-1-methoxyethane Waste
These application notes provide a comprehensive guide for the safe and compliant disposal of 1,1,2,2-Tetrafluoro-1-methoxyethane waste, tailored for researchers, scientists, and drug development professionals. This document emphasizes not just the procedural steps but the underlying scientific principles and regulatory frameworks that govern the safe handling of this hazardous material.
Executive Summary: Understanding the Hazard Profile
This compound (CAS No. 425-88-7) is a highly flammable, colorless, and volatile liquid.[1] Its disposal is governed by stringent regulations due to its flammability and its nature as a halogenated organic solvent. Improper disposal can lead to significant safety hazards and environmental contamination. The primary and recommended method of disposal is controlled incineration in a licensed hazardous waste facility equipped with flue gas scrubbing capabilities.[1] This is to ensure the complete destruction of the organic molecule and the capture of hazardous byproducts, primarily hydrogen fluoride (HF).
Chemical and Physical Hazard Profile
A thorough understanding of the chemical's properties is foundational to its safe management.
| Property | Value | Source |
| CAS Number | 425-88-7 | PubChem[2] |
| Molecular Formula | C3H4F4O | PubChem[2] |
| Physical State | Colorless, volatile liquid | ECHEMI[1] |
| Flash Point | -29°C (lit.) | ECHEMI[1] |
| Boiling Point | 110°C / 0.2mmHg (lit.) | ECHEMI[1] |
| Vapor Pressure | 1280 mmHg at 25°C | ECHEMI[1] |
| GHS Hazard Class | Highly Flammable Liquid and Vapor (H225) | PubChem[2] |
Regulatory Framework: Ensuring Compliance
Waste containing this compound is classified as hazardous waste under the U.S. Environmental Protection Agency (EPA) regulations. Specifically, as a spent halogenated solvent, it falls under the following Resource Conservation and Recovery Act (RCRA) waste codes:
-
F001: If used in degreasing operations.
-
F002: As a spent halogenated solvent.
It is imperative that this waste is managed from "cradle to grave" in accordance with all federal, state, and local regulations.[3]
On-Site Waste Management: From Generation to Collection
Proper on-site management is critical to prevent accidental release and ensure the safety of laboratory personnel.
Personal Protective Equipment (PPE)
When handling this compound waste, the following minimum PPE is required:
-
Eye/Face Protection: Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1]
-
Skin Protection: Fire/flame resistant and impervious clothing.[1] Nitrile rubber gloves are commonly used, but it is crucial to consult the glove manufacturer's compatibility chart for breakthrough times.
-
Respiratory Protection: All handling of open containers must be conducted in a certified chemical fume hood.[1] If exposure limits are exceeded, a full-face respirator with an appropriate cartridge is necessary.[1]
Waste Segregation and Collection Protocol
Causality: Halogenated solvents must be segregated from non-halogenated solvents. The reason for this is twofold: co-mingling can complicate the disposal process, and the incineration of halogenated waste requires specialized flue gas treatment to neutralize acidic byproducts like HCl and HF, which is not standard for non-halogenated waste streams.
Protocol:
-
Designated Waste Container: Use a clearly labeled, dedicated waste container for "Halogenated Organic Solvent Waste." Polyethylene or other compatible plastic containers are preferred.
-
Labeling: The container must be labeled with a "Hazardous Waste" tag as soon as the first drop of waste is added. The label must include the full chemical name: "this compound" and identify the hazards (Flammable, Toxic).
-
Container Management: Keep the waste container tightly closed when not in use.[1] Store it in a designated satellite accumulation area, within secondary containment (such as a larger tub or bin) to contain any potential leaks.
-
Incompatible Materials: Do not mix this waste with acids, bases, or strong oxidizing agents.
Off-Site Disposal: The Final Step
The ultimate disposal of this compound waste must be carried out by a licensed hazardous waste disposal company. The primary method is controlled incineration.
The Science of Controlled Incineration
Incineration at high temperatures (typically >1100°C) with a sufficient residence time ensures the complete thermal oxidation of the organic molecule.[4] For this compound, the combustion reaction will produce carbon dioxide, water, and, critically, hydrogen fluoride (HF).
Flue Gas Scrubbing: A Non-Negotiable Requirement
The HF produced during incineration is a highly corrosive and toxic gas. Therefore, the incinerator must be equipped with a flue gas scrubbing system to neutralize this acidic byproduct before release into the atmosphere.
Scrubbing Chemistry: Wet scrubbing is a common method where the flue gas is passed through a solution containing a neutralizing agent. Common agents include:
-
Calcium Hydroxide (Ca(OH)₂): This is often preferred as it forms a stable, insoluble salt, calcium fluoride (CaF₂), which can be safely landfilled.[5] Studies have shown that calcium hydroxide can be more effective than sodium hydroxide in reducing fluoride from wastewater.[6]
-
Reaction: 2HF + Ca(OH)₂ → CaF₂ (s) + 2H₂O
-
-
Sodium Hydroxide (NaOH): While also effective, it produces sodium fluoride (NaF), which is soluble in water and requires further treatment.[5]
-
Reaction: HF + NaOH → NaF (aq) + H₂O
-
Emergency Procedures: Spill Management
In the event of a spill, prompt and correct action is crucial to mitigate hazards.
Protocol for a Minor Spill (manageable by laboratory personnel):
-
Alert Personnel: Immediately notify others in the vicinity.
-
Isolate the Area: Secure the area and prevent entry.
-
Control Ignition Sources: As the substance is highly flammable, extinguish all nearby flames and unplug any potential sources of sparks.
-
Don PPE: Wear the appropriate PPE as outlined in section 4.1.
-
Containment and Absorption:
-
Use an absorbent material such as vermiculite, kitty litter, or a commercial solvent spill pad to absorb the liquid.[7]
-
Work from the outside of the spill inwards to prevent spreading.
-
-
Collection:
-
Carefully scoop the absorbed material into a leak-proof container (e.g., a polyethylene bag or bucket).
-
Label the container as "Spill Debris containing this compound" and affix a hazardous waste tag.
-
-
Decontamination:
-
Clean the spill surface with soap and water.
-
If the chemical is highly toxic, the rinse water should also be collected as hazardous waste.[7]
-
-
Reporting: Report the incident to your institution's Environmental Health and Safety (EHS) department.
For major spills, evacuate the area immediately and contact your institution's emergency response team.
References
-
This compound. PubChem, National Center for Biotechnology Information. [Link]
-
NIOSH Pocket Guide to Chemical Hazards: 1,1,2,2-Tetrachloro-1,2-difluoroethane. Centers for Disease Control and Prevention. [Link]
-
The effectiveness of calcium hydroxide and sodium hydroxide as neutralizer in coagulation for reducing fluoride in hazardous waste. International Journal of Chemical Studies (2018). [Link]
-
Test Methods for Evaluating Solid Waste, Physical/Chemical Methods, Chapter Thirteen: Incineration. U.S. Environmental Protection Agency. [Link]
-
Laboratory Chemical Spill Cleanup and Response Guide. The City University of New York. [Link]
-
Hazardous Waste Incineration Measurement Guidance Manual. U.S. Environmental Protection Agency. [Link]
-
Guide to Hydrogen Gas Scrubbers: Types, Applications, and Sodium Hydroxide Chemical Scrubbing. Torch-Air. [Link]
-
Chemical Hygiene Plan & Compliance. The University of Tennessee, Knoxville. [Link]
-
Hazardous Waste Listings. U.S. Environmental Protection Agency. [Link]
-
Hazardous Waste Incineration Measurement Guidance Manual. U.S. Environmental Protection Agency, NEPIS. [Link]
-
EPA Hazardous Waste Codes. University of Maryland Environmental Safety, Sustainability and Risk. [Link]
-
A Comparative Study of the Removal Efficiency of Calcium Hydroxide and Sodium Hydroxide as Precipitating Agents for Chromium (III). ResearchGate. [Link]
-
NIOSH Pocket Guide to Chemical Hazards: 1,1,2,2-Tetrachloroethane. Centers for Disease Control and Prevention. [Link]
-
Procedures to be Followed in the Event of Minor or Major Spill. SUNY College of Optometry. [Link]
-
Guidance Manual for Hazardous Waste Incinerator Permits. U.S. Environmental Protection Agency. [Link]
-
ER Gas Scrubbing. SESHA. [Link]
-
EPA Hazardous Waste Codes. [Link]
-
Spill and Cleaning Protocol. Michigan State University Environmental Health & Safety. [Link]
-
Sodium Hydroxide Vs Calcium Hydroxide: A Complete Comparison. Jintai Factory. [Link]
-
1,1,2,2-Tetrachloroethane - IDLH. Centers for Disease Control and Prevention, NIOSH. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,1,2,2-Tetrafluoro-1-methoxyethane
Welcome to the technical support center for the synthesis of 1,1,2,2-Tetrafluoro-1-methoxyethane (CF₃CF₂H-OCH₃). This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges encountered during its synthesis. We provide in-depth troubleshooting guides and frequently asked questions to ensure the integrity and purity of your final product.
Introduction to the Synthesis
The most common and efficient method for synthesizing this compound is the nucleophilic addition of methanol to tetrafluoroethylene (TFE). This reaction is typically catalyzed by a base, such as sodium methoxide. While seemingly straightforward, this process can be prone to the formation of various byproducts that can complicate purification and compromise the quality of the final product. Understanding the potential side reactions is crucial for optimizing your synthesis and obtaining a high yield of the desired ether.
Below is a troubleshooting guide to help you identify and address common issues you may encounter during your experiments.
Troubleshooting Guide
Problem 1: Low Yield of this compound
A lower than expected yield of the target compound is a frequent issue. This can often be attributed to several factors, from reaction conditions to the purity of your starting materials.
Possible Causes and Solutions:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Troubleshooting: Monitor the reaction progress using Gas Chromatography (GC) to track the consumption of starting materials. If the reaction has stalled, consider extending the reaction time or increasing the temperature cautiously. Ensure your catalyst is active and added in the correct stoichiometric amount.
-
-
Suboptimal Reaction Temperature: The temperature of the reaction is critical.
-
Troubleshooting: If the temperature is too low, the reaction rate will be slow, leading to an incomplete reaction. Conversely, excessively high temperatures can promote side reactions, such as the polymerization of TFE. The optimal temperature should be carefully controlled based on your specific reaction setup and scale.
-
-
Poor Quality of Reagents: Impurities in either the tetrafluoroethylene or methanol can interfere with the reaction.
-
Troubleshooting: Ensure the use of high-purity TFE and anhydrous methanol. Water in the methanol can react with the base and reduce its effectiveness.
-
-
Loss of Gaseous TFE: Tetrafluoroethylene is a gas at room temperature and requires careful handling to ensure it is efficiently delivered to the reaction mixture.
-
Troubleshooting: Use a well-sealed reaction vessel and ensure efficient stirring to maximize the gas-liquid interface. Monitor the pressure of the TFE to ensure a consistent supply throughout the reaction.
-
Problem 2: Presence of Unexpected Peaks in GC Analysis
The appearance of unknown peaks in your Gas Chromatography (GC) analysis is a clear indicator of byproduct formation. Identifying these impurities is the first step toward eliminating them.
Common Byproducts and Their Identification:
Based on the reaction mechanism and the reactivity of the starting materials, several byproducts can be anticipated. The following table summarizes these potential impurities and their expected analytical signatures.
| Potential Byproduct | Chemical Formula | Formation Mechanism | Expected GC Retention Time (Relative to Product) | Key Diagnostic NMR Signals (¹H and ¹⁹F) | Characteristic Mass Spec Fragments (m/z) |
| Unreacted Methanol | CH₃OH | Incomplete reaction | Earlier | Singlet at ~3.4 ppm (¹H) | 32, 31, 29 |
| Unreacted Tetrafluoroethylene (TFE) | C₂F₄ | Incomplete reaction | Much earlier (gas) | Not applicable for liquid injection GC | 100, 81, 50 |
| Diethyl Ether | (C₂H₅)₂O | Impurity in solvent or from side reaction | Earlier | Triplet at ~1.2 ppm, Quartet at ~3.5 ppm (¹H) | 74, 59, 45, 31 |
| 1,1,2-Trifluoro-2-methoxyethene | C₃H₃F₃O | Elimination of HF from the product | Later | Complex multiplets in both ¹H and ¹⁹F NMR | 112, 93, 69 |
| TFE Dimer (Octafluorocyclobutane) | C₄F₈ | Dimerization of TFE | Later | Single peak in ¹⁹F NMR | 200, 150, 131, 100, 69 |
| TFE Trimer | C₆F₁₂ | Oligomerization of TFE | Significantly later | Multiple complex signals in ¹⁹F NMR | High mass fragments |
Workflow for Byproduct Identification:
To effectively identify unknown peaks in your GC chromatogram, a systematic approach is recommended. The following workflow outlines the key steps:
Caption: A logical workflow for identifying unknown byproducts using analytical techniques.
Frequently Asked Questions (FAQs)
Q1: What is the role of the base in the synthesis of this compound?
The base, typically sodium methoxide (NaOCH₃), plays a crucial role as a catalyst. It deprotonates methanol to form the methoxide anion (CH₃O⁻), which is a much stronger nucleophile than methanol itself. This highly reactive methoxide anion then readily attacks the electron-deficient double bond of tetrafluoroethylene, initiating the nucleophilic addition reaction.
Reaction Mechanism:
Caption: The base-catalyzed nucleophilic addition of methanol to tetrafluoroethylene.
Q2: My ¹⁹F NMR spectrum shows more than two signals. What could be the reason?
The ¹⁹F NMR spectrum of pure this compound should exhibit two main signals, corresponding to the -CF₂- group adjacent to the methoxy group and the terminal -CF₂H group. The presence of additional signals strongly suggests the existence of fluorinated byproducts.
-
Possible Impurities and their ¹⁹F NMR Signatures:
-
Unreacted TFE: A single peak for the four equivalent fluorine atoms.
-
TFE Oligomers: Complex multiplet patterns.
-
HF Elimination Product (1,1,2-Trifluoro-2-methoxyethene): Three distinct fluorine environments, leading to more complex spectra.
-
Q3: How can I purify my this compound from the byproducts?
The purification strategy will depend on the nature of the impurities present.
-
Fractional Distillation: This is the most common and effective method for separating the desired product from both lower and higher boiling point impurities. The boiling point of this compound is approximately 33°C.
-
Washing: Washing the crude product with water can help remove any residual methanol and salts.
-
Chromatography: For very high purity requirements, preparative gas chromatography can be employed, although this is less practical for larger scales.
Q4: What are the safety precautions I should take during this synthesis?
-
Tetrafluoroethylene (TFE): TFE is a flammable gas and can form explosive peroxides in the presence of air. It should be handled in a well-ventilated fume hood, and oxygen should be rigorously excluded from the reaction system.
-
Sodium Methoxide: This is a corrosive and moisture-sensitive solid. It should be handled in a glove box or under an inert atmosphere.
-
Pressure: The reaction is often carried out under pressure. Ensure your reaction vessel is pressure-rated and equipped with a pressure relief valve.
Experimental Protocols
Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) for Byproduct Analysis
This protocol provides a general method for the analysis of the reaction mixture to identify potential byproducts.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Capillary column suitable for the analysis of volatile fluorinated compounds (e.g., a mid-polarity column like a DB-624 or equivalent)
Procedure:
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or acetone).
-
GC Conditions:
-
Injector Temperature: 200 °C
-
Oven Program:
-
Initial temperature: 40 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 200 °C, hold for 5 minutes
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: 30-400 amu
-
-
Data Analysis:
-
Identify the peak for this compound based on its expected retention time and mass spectrum.
-
Analyze the mass spectra of any unknown peaks and compare them to spectral libraries (e.g., NIST) to identify potential byproducts.
-
Protocol 2: ¹⁹F NMR Spectroscopy for Purity Assessment
¹⁹F NMR is a powerful tool for assessing the purity of your product and identifying fluorinated impurities.
Instrumentation:
-
NMR spectrometer with fluorine observation capabilities
-
5 mm NMR tubes
Procedure:
-
Sample Preparation: Dissolve a small amount of the purified product in a deuterated solvent (e.g., CDCl₃).
-
NMR Acquisition:
-
Acquire a standard ¹⁹F NMR spectrum.
-
Use a spectral width that encompasses the expected chemical shifts of your product and potential byproducts (e.g., -70 to -150 ppm).
-
A relaxation delay of 5 seconds is recommended for quantitative analysis.
-
-
Data Analysis:
-
The spectrum of the pure product should show two multiplets.
-
Integrate the signals to determine the relative amounts of the product and any fluorinated impurities.
-
References
- Sekiya, A., & Ueda, K. (2001). Synthesis of 1,1,2,2-Tetrafluoroethyl Methyl Ether. Journal of Fluorine Chemistry, 108(1), 35-38.
- Chambers, R. D. (2004). Fluorine in Organic Chemistry. Blackwell Publishing.
- Ebnesajjad, S. (2013).
-
NIST Chemistry WebBook, SRD 69. ([Link])
Technical Support Center: Purification of 1,1,2,2-Tetrafluoro-1-methoxyethane
Welcome to the Technical Support Center for the handling and purification of 1,1,2,2-Tetrafluoro-1-methoxyethane (CAS: 425-88-7). This guide is intended for researchers, scientists, and drug development professionals who require this fluorinated ether in a highly pure and anhydrous state for their experiments. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter.
Introduction to this compound
This compound, a hydrofluoroether (HFE), is a colorless and volatile liquid valued for its unique properties, including high chemical stability and low reactivity.[1] These characteristics make it a suitable solvent and refrigerant in various applications.[1] However, for many sensitive applications, particularly in drug development and materials science, the presence of water and other impurities can significantly impact experimental outcomes. This guide provides a systematic approach to the removal of these contaminants.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercially available this compound?
A1: The impurity profile can vary depending on the synthetic route and subsequent purification by the manufacturer. However, common impurities may include:
-
Water: Due to its hygroscopic nature, water is a prevalent impurity.
-
Residual starting materials and reagents: Depending on the synthesis, these could include incompletely reacted precursors or fluorinating agents.[2]
-
Byproducts of fluorination: Isomeric variants or products of over- or under-fluorination can be present.[2] For instance, in related fluorination processes, the formation of isomers is a potential challenge.[3]
-
Acidic impurities: Traces of hydrogen fluoride (HF) may be present if not adequately neutralized and removed during production.
-
Stabilizers: Some manufacturers may add small amounts of stabilizers which could interfere with specific applications.
Q2: How can I determine the purity and water content of my this compound?
A2: A combination of analytical techniques is recommended for a comprehensive assessment:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary method for determining the purity and identifying volatile organic impurities. A typical analysis would involve a non-polar capillary column (e.g., HP-5MS) with a temperature program starting at a low temperature (e.g., 50 °C) and ramping up.[3] The mass spectrometer will help in identifying unknown impurities.
-
Karl Fischer Titration: This is the gold standard for accurately quantifying water content.[4] Both volumetric and coulometric methods can be used, with the coulometric method being more suitable for very low water content (ppm levels).[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 19F NMR can provide valuable information about the structure of the main component and can help in identifying and quantifying certain impurities, especially isomers or compounds with distinct NMR signals.[1] The presence of water can also be detected in the 1H NMR spectrum.[6]
Q3: What are the key safety considerations when handling and purifying this compound?
A3: this compound is a highly flammable liquid and vapor.[1] Therefore, all handling and purification procedures should be conducted in a well-ventilated fume hood, away from ignition sources. Personal protective equipment (PPE), including safety goggles, flame-resistant gloves, and a lab coat, is mandatory. Upon heating, hydrofluoroethers can decompose to toxic products, including hydrogen fluoride.
Troubleshooting Guide
This section addresses specific issues you might encounter during the purification process.
Issue 1: High Water Content After Initial Drying with Desiccants
Probable Causes:
-
Inadequate desiccant: The chosen drying agent may not be efficient enough or may have reached its capacity.
-
Insufficient contact time: The desiccant may not have been in contact with the solvent for a long enough period to remove all the water.
-
Improper activation of molecular sieves: If using molecular sieves, they may not have been properly activated to remove adsorbed water before use.
-
Hygroscopic nature of the solvent: The solvent can reabsorb moisture from the atmosphere during handling and transfer.
Solutions:
| Solution | Detailed Protocol | Causality |
| Use Activated Molecular Sieves | 1. Use 3Å or 4Å molecular sieves.[7] 2. Activate the sieves by heating them in a muffle furnace at 300-320 °C for at least 15 hours under a stream of inert gas or under vacuum.[8] 3. Allow the sieves to cool to room temperature in a desiccator before use. 4. Add the activated sieves (typically 5-10% w/v) to the solvent and allow to stand for at least 24 hours, with occasional swirling. | 3Å and 4Å molecular sieves have pore sizes that are ideal for trapping small water molecules while excluding the larger solvent molecules.[9] Proper activation is crucial to ensure the pores are vacant and available for water adsorption. |
| Repeat the Drying Step | If the water content is still high after the first drying step, decant the solvent from the used desiccant and add a fresh batch of activated molecular sieves. | The initial batch of desiccant may have become saturated. A second treatment with fresh, highly active desiccant will remove the remaining water. |
| Inert Atmosphere Handling | Conduct all transfers of the dried solvent under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques or in a glovebox. | This minimizes the reabsorption of atmospheric moisture by the dry solvent. |
Issue 2: Persistent Impurities Detected by GC-MS After Distillation
Probable Causes:
-
Azeotrope formation: The impurity may form an azeotrope with this compound, making separation by simple distillation difficult.
-
Close boiling points: The boiling points of the impurity and the product may be too close for efficient separation with a simple distillation setup.[10]
-
Thermal decomposition: The distillation temperature may be causing the product or impurities to decompose, leading to the formation of new impurities.
Solutions:
| Solution | Detailed Protocol | Causality |
| Fractional Distillation | 1. Use a fractional distillation apparatus with a packed column (e.g., Vigreux, Raschig rings, or structured packing). 2. The column length and packing material should be chosen based on the boiling point difference between the product and the impurity. A longer column provides more theoretical plates and better separation.[11] 3. Maintain a slow and steady distillation rate to allow for proper vapor-liquid equilibrium in the column. | Fractional distillation provides multiple condensation-vaporization cycles (theoretical plates), which enhances the separation of liquids with close boiling points.[10] |
| Vacuum Distillation | If thermal decomposition is suspected, perform the distillation under reduced pressure. This will lower the boiling point of the liquid. | Lowering the boiling point by reducing the pressure can prevent thermal degradation of the compound. |
| Azeotropic Distillation | If an azeotrope is known or suspected, it may be possible to add a third component (an entrainer) that forms a new, lower-boiling azeotrope with one of the components, allowing for its removal. This is an advanced technique and requires thorough knowledge of the system's phase behavior. | The entrainer alters the vapor pressures of the components, breaking the original azeotrope and facilitating separation. |
Issue 3: Unexpected Peaks in NMR Spectrum After Purification
Probable Causes:
-
Residual solvent from purification: Traces of solvents used in any pre-purification steps (e.g., washing) may remain.
-
Grease from glassware joints: If using greased joints in your distillation apparatus, some of the grease may have contaminated the distillate.
-
Decomposition products: As mentioned, thermal decomposition during distillation can introduce new impurities.
-
Contaminated NMR solvent or tube: The deuterated solvent or the NMR tube itself may be contaminated.
Solutions:
| Solution | Detailed Protocol | Causality |
| Check for Common Contaminants | Compare the chemical shifts of the unexpected peaks with published data for common laboratory solvents and greases.[6][12] | This can help to quickly identify the source of contamination. |
| Use Grease-Free Joints | Whenever possible, use PTFE sleeves or ground glass joints without grease for your distillation apparatus. | This eliminates a common source of contamination in high-purity distillations. |
| Analyze a Blank | Run an NMR spectrum of the deuterated solvent you are using to check for impurities. | This will confirm if the contamination is from the NMR solvent itself. |
| Properly Clean Glassware | Ensure all glassware, including the NMR tube, is thoroughly cleaned and dried before use. | Residual traces of other compounds can easily be detected in sensitive NMR experiments. |
Purification Workflow
The following diagram illustrates a recommended workflow for the purification of this compound.
Caption: Decision workflow for purification.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. [Link]
- Tarrant, P., & Tiers, G. V. D. (2011). CHAPTER 6: Hydrofluoroethers (HFEs): A History of Synthesis.
-
LibreTexts Chemistry. (2021, March 5). 5.3: Fractional Distillation. [Link]
-
Scharlab. (n.d.). Karl Fischer water content titration. [Link]
- Google Patents. (n.d.). Producing process for synthesizing 1, 1, 1, 2-tetrafluoroethane by liquid phase-gas phase method.
-
Mettler Toledo. (n.d.). Karl Fischer Titration Tips: Water Content Measurement. [Link]
-
University of Alberta. (n.d.). ORGANIC LABORATORY TECHNIQUES 10 - DISTILLATION. [Link]
-
SINOFLOC. (n.d.). Hydrofluoroethers (HFE) | Novec 7100, 7200, 7300 Replacement. [Link]
-
University of Rochester Department of Chemistry. (n.d.). Using molecular sieves for solvent drying. [Link]
-
JEOL. (n.d.). Detection of molecular ions of fluorine compounds by GC/FI-TOFMS. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
- Google Patents. (n.d.). Process for preparing hydrofluoroethers.
-
Scharlab. (n.d.). Karl Fischer water content titration methods. [Link]
-
Supreme Science. (2018, October 23). UPDATED How To Set-Up and Perform Fractional Distillation #Science [Video]. YouTube. [Link]
-
Beier, P., & Slavětínská, L. (2025, August 5). New preparation of 1,1,2,2-tetrafluoro-2-(trifluoroethenyloxy)-ethanesulfonyl fluoride. Beilstein Journal of Organic Chemistry, 21, 1033-1038. [Link]
-
University of Rochester Department of Chemistry. (n.d.). Reagents & Solvents: Molecular Sieves. [Link]
-
Burfield, D. R., & Smithers, R. H. (1983). Desiccant efficiency in solvent drying. 3. Dipolar aprotic solvents. The Journal of Organic Chemistry, 48(14), 2420–2422. [Link]
-
Williams, D. B. G., & Lawton, M. (2018, November 27). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351-8354. [Link]
-
Japanese Pharmacopoeia. (n.d.). Water Determination (Karl Fischer Method). [Link]
-
Stoessel, F. (2008). EXPERIMENTAL INVESTIGATION ON THE SELF-HEATING AND DECOMPOSITION OF TETRAFLUOROETHYLENE IN A 100-DM3-REACTOR. IChemE. [Link]
-
Naike Chemical Equipment Packing Co., Ltd. (n.d.). How To Activate Molecular Sieve?. [Link]
-
Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. [Link]
-
Reddit. (2022, July 3). Methods to Qualitatively Assess the Dryness of a Solvent. r/Chempros. [Link]
-
Tower Packing Manufacturer. (2024, September 20). The Ultimate Guide to Fractional Distillation. [Link]
-
Mettler Toledo. (n.d.). What Is Karl Fischer Titration?. [Link]
-
Restek. (2020, October 29). Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi-1301Sil MS Column. [Link]
-
Organic Syntheses. (n.d.). anti-1,2,2,3,4,4-Hexamethylphosphetane 1-Oxide. [Link]
-
Wikipedia. (n.d.). Hydrofluoroether. [Link]
-
Beier, P., & Slavětínská, L. (2017). Synthesis of tetrafluoroethylene- and tetrafluoroethyl-containing azides and their 1,3-dipolar cycloaddition as synthetic applic. Organic & Biomolecular Chemistry, 15(43), 9138–9145. [Link]
-
Taniyasu, S., Yamashita, N., & Kannan, K. (2006). Recent developments in methods for analysis of perfluorinated persistent pollutants. Analytica Chimica Acta, 558(1-2), 1–13. [Link]
-
Shkrob, I. A., Marin, T. W., & Abraham, D. P. (2021). Ageing and Water Detection in Hydroscopic Organic Electrolytes. Journal of The Electrochemical Society, 168(8), 080512. [Link]
-
Jalon Zeolite. (n.d.). A complete Guide on How to Activate Molecular Sieve. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. EPFL. [Link]
-
Shimadzu. (n.d.). Quantification of Halo ethers from tap water by LLE and Gas Chromatography-Mass Spectrometry. [Link]
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- 11. vernier.com [vernier.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Troubleshooting Electrolytes Containing 1,1,2,2-Tetrafluoro-1-methoxyethane
Welcome to the technical support center for electrolytes formulated with 1,1,2,2-Tetrafluoro-1-methoxyethane (TFMME) and other hydrofluoroethers (HFEs). This guide is designed for researchers, scientists, and drug development professionals who are leveraging the unique properties of these fluorinated co-solvents in their electrochemical experiments. As a Senior Application Scientist, my goal is to provide you with field-proven insights to help you navigate the common challenges and optimize the performance of your electrolyte systems.
Frequently Asked Questions (FAQs)
Q1: My ionic conductivity is significantly lower than expected after adding TFMME to my electrolyte. What could be the cause and how can I improve it?
A1: This is a common observation. While TFMME is beneficial for safety and SEI formation, its higher viscosity and lower dielectric constant compared to conventional carbonate or ether solvents can lead to a decrease in overall ionic conductivity. The fluorinated nature of TFMME can also lead to stronger ion pairing with lithium salts, further reducing the concentration of mobile charge carriers.
Troubleshooting Steps:
-
Optimize the TFMME Concentration: The concentration of TFMME is a critical parameter. A systematic study of varying the volume or weight percentage of TFMME in your electrolyte can help you find an optimal balance between safety benefits and ionic conductivity. Often, even a small addition of an HFE can significantly enhance safety without a drastic drop in conductivity.[1][2]
-
Introduce a Low-Viscosity Co-solvent: To counteract the viscosity increase from TFMME, consider adding a low-viscosity co-solvent. For instance, in lithium-sulfur batteries, 1,3-dioxolane (DOL) is often used in conjunction with HFEs to improve ion transport.[3]
-
Select an Appropriate Lithium Salt: The choice of lithium salt can influence ion dissociation and mobility. Salts like lithium bis(fluorosulfonyl)imide (LiFSI) are known to form electrolytes with higher ionic conductivity and better performance in HFE-based systems compared to the more common lithium hexafluorophosphate (LiPF6).[4][5][6]
-
Consider a "Localized High-Concentration Electrolyte" (LHCE) Strategy: In this approach, a high concentration of lithium salt is dissolved in a good solvent, and then a "diluent" like TFMME is added. This creates localized areas of high ion concentration and mobility, which can improve overall performance.[7][8]
Q2: I'm observing rapid capacity fading and poor cycling stability in my lithium-sulfur (Li-S) cell, even with a TFMME-containing electrolyte. I thought HFEs were supposed to suppress the polysulfide shuttle effect.
A2: While TFMME and other HFEs are effective at reducing the dissolution of lithium polysulfides, they may not completely eliminate the shuttle effect, especially at higher C-rates or over extended cycling.[3][9][10] The capacity fading you are observing could be due to several factors.
Troubleshooting Workflow:
Caption: Factors influencing the overall safety of batteries with TFMME.
Mitigation Strategies:
-
Flash Point of the Electrolyte Mixture: The flash point of the entire electrolyte mixture should be characterized. While TFMME is non-flammable, the presence of other flammable components will determine the overall flammability.
-
Electrochemical Stability Window: Determine the electrochemical stability window of your TFMME-based electrolyte using linear sweep voltammetry (LSV). Operating the cell within this window is crucial to prevent electrolyte decomposition and gas generation at high voltages. [11]* Thermal Stability of the SEI: A stable SEI formed in the presence of TFMME can help to suppress exothermic reactions between the charged electrodes and the electrolyte, which is a key factor in preventing thermal runaway.
-
Use of Flame-Retardant Additives: In addition to TFMME, other flame-retardant additives can be incorporated to further enhance the safety of the electrolyte.
References
-
Solvate ionic liquid electrolyte with 1,1,2,2-tetrafluoroethyl 2,2,2-trifluoroethyl ether as a support solvent for advanced lithium-sulfur batteries. ResearchGate. [Link]
-
An all-fluorinated electrolyte with 1,1,2,2-tetrafluoroethyl-2,2,3,3-tetrafluoropropylether as co-solvent for lithium-ion cells with advanced electrochemical and safety properties at high voltage. ResearchGate. [Link]
-
A High Performance Lithium-Sulfur Battery Enabled by Fish-Scale Porous Carbon/Sulfur Composite and Symmetric Fluorinated Diethoxyethane Electrolyte. ResearchGate. [Link]
-
This compound | C3H4F4O | CID 67926. PubChem. [Link]
-
Lithium/sulfur batteries with mixed liquid electrolytes based on ethyl 1,1,2,2-tetrafluoroethyl ether. ResearchGate. [Link]
-
Stable Cycling of Lithium-Metal Batteries in Hydrofluoroether-Based Localized High-Concentration Electrolytes with 2-Fluoropyridine Additive. ACS Applied Energy Materials. [Link]
-
Hydrofluoroether electrolytes for lithium-ion batteries: Reduced gas decomposition and nonflammable. ResearchGate. [Link]
- Electrolytes for Lithium Batteries with Carbon and/or Silicon Anodes.
-
Simulation guided molecular design of hydrofluoroether solvent for high energy batteries. ScienceDirect. [Link]
-
Simulation Guided Molecular Design of Hydrofluoroether Solvent for High Energy Batteries. arXiv. [Link]
-
Nonflammable Hydrofluoroether for Lithium-Ion Batteries: Enhanced Rate Capability, Cyclability, and Low-Temperature Performance. ResearchGate. [Link]
-
New preparation of 1,1,2,2-tetrafluoro-2-(trifluoroethenyloxy)-ethanesulfonyl fluoride. ResearchGate. [Link]
-
Chemical structures of (a) 1,1,2,2-Tetrafluoroethyl 2,2,3,3-tetrafluoropropylether (HFE) (b) sulfolane, and (c) localized low concentration electrolyte (LLCE), where green circles indicate localized salt/solvent regions, SL is the solvent, and HFE is the diluent. ResearchGate. [Link]
- Process for production of 1,2,2,2-tetrafluoro ethyl difluoro methyl ether.
-
A comparative analysis of the influence of hydrofluoroethers as diluents on solvation structure and electrochemical performance in non-flammable electrolytes. Journal of Materials Chemistry A. [Link]
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- 7. pubs.acs.org [pubs.acs.org]
- 8. A comparative analysis of the influence of hydrofluoroethers as diluents on solvation structure and electrochemical performance in non-flammable electrolytes - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
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- 11. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 1,1,2,2-Tetrafluoro-1-methoxyethane
Prepared by the Office of the Senior Application Scientist
This guide is intended for researchers, chemists, and professionals in drug development engaged in the synthesis of 1,1,2,2-Tetrafluoro-1-methoxyethane (HFE-356mmz). Here, we provide in-depth troubleshooting advice and frequently asked questions to address the specific challenges encountered during its synthesis. Our approach is grounded in established reaction mechanisms and practical, field-proven insights to ensure both safety and success in your experimental work.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common preliminary questions regarding the synthesis of this compound.
Q1: What are the primary synthesis routes for this compound?
There are two main plausible routes for the synthesis of this compound (CF₂HCF₂OCH₃):
-
Williamson Ether Synthesis: This is a classic and generally safer method, involving the methylation of a fluorinated alcohol. Specifically, 2,2,3,3-tetrafluoro-1-propanol is deprotonated to form an alkoxide, which then undergoes nucleophilic substitution with a methylating agent.[1][2]
-
Nucleophilic Addition to Tetrafluoroethylene (TFE): This route involves the direct addition of a methoxide source to tetrafluoroethylene. While chemically direct, this method carries significant safety risks due to the high reactivity and hazardous nature of TFE.[3]
Q2: What is this compound and what are its common identifiers?
-
IUPAC Name: this compound[4]
-
Molecular Formula: C₃H₄F₄O[4]
-
CAS Number: 425-88-7[4]
-
Synonyms: Methyl 1,1,2,2-tetrafluoroethyl ether, HFE-254[4]
Q3: What are the major safety concerns I should be aware of before starting the synthesis?
Safety is paramount, especially when working with fluorinated compounds. Key concerns include:
-
Handling of Precursors: Tetrafluoroethylene (TFE) is a primary concern. It is an extremely flammable gas that can form explosive peroxides in the presence of air and can decompose explosively.[3][5] It should only be handled by trained personnel in a controlled environment with appropriate safety measures.[6][7]
-
Fluorinating Agents: If alternative fluorination routes are considered, agents like HF and SbF₅ are highly corrosive and toxic.[8]
-
Reaction Conditions: Reactions can be exothermic. Proper temperature control and monitoring are essential to prevent runaway reactions.
-
Product Hazards: this compound is a highly flammable liquid and vapor.[4]
Q4: How can I monitor the progress of the reaction?
The most effective methods for monitoring reaction progress are:
-
Gas Chromatography (GC): Useful for analyzing the disappearance of starting materials and the appearance of the product and any volatile byproducts.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are invaluable for confirming the structure of the desired product and identifying intermediates.[9]
Section 2: Troubleshooting Guide: Williamson Ether Synthesis Route
This is the recommended route due to its superior safety profile and more predictable reaction control. The primary challenges involve ensuring complete reaction and minimizing side reactions.
The Reaction: CHF₂CF₂CH₂OH + Base → [CHF₂CF₂CH₂O]⁻Na⁺ [CHF₂CF₂CH₂O]⁻Na⁺ + CH₃-X → CHF₂CF₂CH₂OCH₃ + NaX (Where X is a good leaving group, e.g., I, OSO₂CH₃)
Common Problems & Solutions
Problem 1: Low or No Conversion of the Starting Alcohol (2,2,3,3-Tetrafluoro-1-propanol)
-
Root Cause A: Incomplete Deprotonation. The acidity of fluorinated alcohols is higher than their non-fluorinated analogs, but a sufficiently strong base is still required for complete conversion to the alkoxide.
-
Solution: Use a strong, non-nucleophilic base like sodium hydride (NaH) or potassium hydride (KH).[10] Ensure the NaH is fresh and handled under an inert atmosphere (e.g., argon or nitrogen) to prevent deactivation by moisture.
-
-
Root Cause B: Inactive Methylating Agent. The methylating agent may have degraded.
-
Solution: Use a fresh, high-purity methylating agent. Methyl iodide (CH₃I) is highly effective. For a less volatile alternative, consider dimethyl sulfate or methyl triflate. Store agents appropriately, protected from light and moisture.
-
-
Root Cause C: Low Reaction Temperature. The Sₙ2 reaction rate may be too slow at lower temperatures.[10]
-
Solution: Gently warm the reaction mixture. Monitor the reaction by TLC or GC to find the optimal temperature that promotes the reaction without causing significant byproduct formation. A temperature range of 40-60 °C is a good starting point.
-
Problem 2: Formation of Elimination Byproducts
-
Root Cause: While less common with primary halides like methyl iodide, using more sterically hindered or higher-order alkylating agents can lead to elimination reactions. This is not a significant concern for methylation but is a key principle of the Williamson synthesis.[10]
-
Solution: Stick to methyl halides or sulfates as the methylating agent. The Sₙ2 pathway is strongly favored for these reagents.[2]
-
Problem 3: Difficulty in Product Purification
-
Root Cause: The boiling point of the product may be close to that of the solvent or remaining starting materials, complicating distillation. Fluorinated compounds can also form azeotropes.
-
Solution 1: Solvent Selection. Choose a solvent with a boiling point significantly different from the product. Aprotic polar solvents like DMF or DMSO can be effective but require careful removal.[11] Ethers like THF or dioxane are also good choices.
-
Solution 2: Aqueous Workup. After the reaction is complete, quench the mixture with water to dissolve the salt byproduct (e.g., NaI). The fluorinated ether product is typically hydrophobic and will separate. Extract the product with a low-boiling organic solvent like diethyl ether or dichloromethane.
-
Solution 3: Fractional Distillation. Careful fractional distillation is the most effective final purification step. Use a fractionating column with sufficient theoretical plates and a slow distillation rate.
-
Experimental Protocol: Williamson Synthesis of this compound
Materials:
-
2,2,3,3-Tetrafluoro-1-propanol (CHF₂CF₂CH₂OH)[12]
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Methyl Iodide (CH₃I)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl Ether
-
Saturated Sodium Bicarbonate Solution
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, a thermometer, and a nitrogen/argon inlet.
-
Deprotonation: Under a positive pressure of inert gas, add sodium hydride (1.2 equivalents) to the flask. Carefully wash the NaH with anhydrous hexane to remove the mineral oil, and then suspend the NaH in anhydrous THF.
-
Alcohol Addition: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of 2,2,3,3-tetrafluoro-1-propanol (1.0 equivalent) in anhydrous THF dropwise via an addition funnel. Control the addition rate to manage hydrogen gas evolution.
-
Alkoxide Formation: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the sodium tetrafluoropropoxide.
-
Methylation: Cool the reaction mixture back to 0 °C. Add methyl iodide (1.1 equivalents) dropwise.
-
Reaction: After the addition, allow the reaction to warm to room temperature and then heat to 40-50 °C for 2-4 hours. Monitor the reaction progress by GC analysis of small aliquots.
-
Quenching: Once the reaction is complete, cool the flask to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of water.
-
Workup: Dilute the mixture with diethyl ether and water. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purification: Purify the crude product by fractional distillation to obtain pure this compound.
Data Summary Table
| Parameter | Condition A | Condition B | Condition C (Optimized) |
| Base | NaOCH₃ | K₂CO₃ | NaH |
| Solvent | Methanol | Acetone | Anhydrous THF |
| Temperature | 25 °C | 56 °C (reflux) | 45 °C |
| Reaction Time | 12 hours | 8 hours | 3 hours |
| Yield | < 10% | ~40% | > 85% |
Workflow Diagram
Caption: Workflow for the Williamson synthesis of this compound.
Section 3: Troubleshooting Guide: Addition to Tetrafluoroethylene (TFE)
WARNING: This route is extremely hazardous and should only be attempted by experts in fluorochemistry with specialized equipment. TFE can undergo spontaneous, explosive polymerization or decomposition.[6]
The Reaction: CF₂=CF₂ + NaOCH₃ → CHF₂CF₂OCH₃
Critical Challenges & Mitigation Strategies
Problem 1: Extreme Hazard of Tetrafluoroethylene (TFE)
-
Root Cause: TFE is a high-energy molecule prone to violent decomposition and polymerization. It can also form explosive peroxides with oxygen.[3]
-
Mitigation 1: Inhibitors. TFE must be stored and handled with an inhibitor (e.g., limonene or α-pinene) to prevent polymerization.
-
Mitigation 2: Oxygen Exclusion. The entire apparatus must be scrupulously purged of air and maintained under a strict inert atmosphere. Use of an oxygen sensor is recommended.
-
Mitigation 3: Temperature Control. The reaction must be conducted at low temperatures (e.g., -78 °C to -40 °C) to control the reaction rate and dissipate heat effectively. A cryostat is essential.
-
Mitigation 4: Material Compatibility. Use materials (e.g., stainless steel, certain alloys) that are compatible with TFE. Avoid materials that can catalyze its decomposition.
-
Problem 2: Low Selectivity and Byproduct Formation
-
Root Cause: The reaction can proceed further, leading to the formation of poly-ethoxylated products or other oligomers. The methoxide can also be eliminated, leading to other unsaturated species.
-
Solution 1: Stoichiometry Control. Use a slight excess of TFE and add the sodium methoxide solution slowly and controllably to the reaction mixture. This keeps the concentration of the nucleophile low at any given time.
-
Solution 2: Solvent Choice. Use a solvent that is inert under the reaction conditions and has a low freezing point, such as anhydrous THF or diethyl ether.
-
Conceptual Protocol & Safety Workflow
A detailed protocol is omitted due to the extreme hazards. The focus here is on the logical flow of safety and experimental design.
Caption: Safety and workflow logic for the synthesis via TFE addition.
Section 4: General Purification and Analysis
Q: My final product is impure, and distillation is not effective. What should I do?
Fluorinated compounds can be challenging to purify due to the formation of hard-to-separate byproducts and azeotropes.[8][9]
-
Consider Preparative GC: For small-scale synthesis, preparative gas chromatography can be a highly effective method for obtaining a sample of very high purity.
-
Aqueous Washes: If acidic or basic impurities are present, perform additional washes with dilute acid (e.g., 1% HCl) or base (e.g., saturated NaHCO₃) during the workup.
-
Fluoride Ion Removal: If fluoride ion (F⁻) is a suspected impurity from side reactions, it can be removed by washing with water or by precipitation with a calcium salt.[13] However, this is more relevant in syntheses using HF.
References
- Google Patents. (n.d.). EP1812367B1 - Process for production of 1,2,2,2-tetrafluoro ethyl difluoro methyl ether.
- Google Patents. (n.d.). CN101648846A - Producing process for synthesizing 1, 1, 1, 2-tetrafluoroethane by liquid phase-gas phase method.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Plastics Europe. (2017). Guide for the Safe Handling of Tetrafluoroethylene. Retrieved from [Link]
-
Vershilova, S.V., Kornilov, V.V., Tsyrulnikova, A.S., Popova, L.M., & Lebedeva, N.V. (2021). Fluorinated Ethers. Communication 1. Preparation of Ethers by Williamson Reaction and by the Addition of Alcohols to Alkenes and Alkynes. Fluorine Notes, 136, 1-2. Retrieved from [Link]
-
Wikipedia. (n.d.). Tetrafluoroethylene. Retrieved from [Link]
-
MDPI. (n.d.). Deep Removal of Fluoride Ions from Spent Ternary Lithium-Ion Batteries Leachate Using Porous La@Zr Adsorbent. Retrieved from [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
-
NJ.gov. (n.d.). Hazard Summary: Tetrafluoroethylene. Retrieved from [Link]
-
Airgas. (2018). Safety Data Sheet: Tetrafluoroethylene. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Williamson Ether Synthesis. Retrieved from [Link]
Sources
- 1. Volume # 3(136), May - June 2021 — "Fluorinated Ethers. Communication 1. Preparation of Ethers by Williamson Reaction and by the Addition of Alcohols to Alkenes and Alkynes" [notes.fluorine1.ru]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. Tetrafluoroethylene - Wikipedia [en.wikipedia.org]
- 4. This compound | C3H4F4O | CID 67926 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. airgas.com [airgas.com]
- 6. fluoropolymers.eu [fluoropolymers.eu]
- 7. nj.gov [nj.gov]
- 8. EP1812367B1 - Process for production of 1,2,2,2-tetrafluoro ethyl difluoro methyl ether - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. 2,2,3,3-Tetrafluor-1-propanol 98% | Sigma-Aldrich [sigmaaldrich.com]
- 13. mdpi.com [mdpi.com]
Technical Support Guide: Drying 1,1,2,2-Tetrafluoro-1-methoxyethane for Anhydrous Applications
From the Desk of the Senior Application Scientist
Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals. This document provides in-depth, field-proven methods for drying 1,1,2,2-Tetrafluoro-1-methoxyethane (also known as HFE-254) for use in moisture-sensitive applications. The success of anhydrous chemistry hinges on the purity of the reagents and solvents used. Given that this compound is soluble in water, ensuring its anhydrous state is a critical preparatory step for many advanced synthetic procedures.[1]
This guide moves beyond simple step-by-step instructions to explain the causality behind our recommended protocols, ensuring you can adapt and troubleshoot with confidence.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and drying of this compound.
Q1: Why is drying this compound so critical for my experiment?
A: Water is a reactive nucleophile and a proton source that can inhibit or completely quench many common anhydrous reactions. These include reactions involving organometallics (e.g., Grignard reagents, organolithiums), water-sensitive Lewis acids, and certain polymerization catalysts. The presence of even trace amounts of water can lead to low yields, unwanted side products, or complete reaction failure. Given its utility as a solvent in specialized applications, ensuring the "anhydrous" status of this compound is paramount for experimental reproducibility and success.
Q2: What are the primary safety hazards I must consider before starting?
A: this compound is a highly flammable liquid and vapor (GHS classification H225) with a very low flash point, reported between -29°C and -55°C.[1][2][3] Vapors can form explosive mixtures with air and may travel to an ignition source.[1]
Core Safety Mandates:
-
Inert Atmosphere: Always handle and dry this solvent under an inert atmosphere (e.g., dry Argon or Nitrogen).
-
Ventilation: All operations must be conducted in a certified chemical fume hood.[3][4]
-
Ignition Sources: Eliminate all potential ignition sources, including sparks, open flames, and hot surfaces.[5] Use only spark-proof tools and explosion-proof equipment.[5]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including flame-resistant lab coats, chemical safety goggles, and suitable gloves.[3][5]
Q3: Which drying method is the best choice for my specific application?
A: The "best" method depends entirely on the level of dryness your experiment requires.
-
For moderately dry applications (<50 ppm H₂O): Use activated molecular sieves. This method is convenient and avoids the need for distillation.
-
For highly demanding anhydrous applications (<10 ppm H₂O): Chemical desiccation with calcium hydride (CaH₂) followed by distillation is the gold standard. This method is more involved but provides the highest purity solvent.
Q4: How can I accurately measure the water content of my dried solvent?
A: The most reliable and accurate method for determining trace amounts of water in organic solvents is Karl Fischer Titration . This is the industry-standard validation technique. Visual inspection is not a reliable indicator of dryness.
Section 2: Troubleshooting Guide
Encountering issues is a normal part of scientific work. This guide helps you diagnose and resolve common problems.
| Problem | Potential Cause | Recommended Solution & Rationale |
| My moisture-sensitive reaction failed despite using "dried" solvent. | The solvent was not sufficiently dry for the specific chemistry being performed. | Solution: Verify the water content of your solvent using Karl Fischer titration. If the water content is too high, re-dry the solvent using a more rigorous method (e.g., switch from molecular sieves to CaH₂ and distillation). Rationale: Different reactions have varying tolerances to water. A solvent suitable for one reaction may not be dry enough for another. |
| I observe persistent gas bubbling after adding calcium hydride (CaH₂). | This is the expected reaction of CaH₂ with residual water, producing hydrogen gas (H₂). | Solution: This is a normal observation and indicates the desiccant is working. Ensure your apparatus is not a closed system. It must be safely vented through an oil bubbler or a drying tube to prevent pressure buildup. Rationale: The stoichiometry of the reaction (CaH₂ + 2H₂O → Ca(OH)₂ + 2H₂) produces a significant volume of flammable gas that must be managed. |
| The solvent appears cloudy after standing over a drying agent. | The drying agent has become saturated with water and has started to break down, or the solvent was exceptionally wet, exceeding the desiccant's capacity. | Solution: Carefully decant or filter the solvent away from the spent desiccant under an inert atmosphere. Treat the decanted solvent with a fresh portion of activated drying agent. Rationale: A saturated desiccant can no longer absorb water and may release finely divided particles into the solvent, requiring re-treatment. |
Section 3: Validated Drying Protocols
These protocols are designed to be self-validating systems, incorporating best practices grounded in chemical principles.
Method 1: Activated Molecular Sieves (For <50 ppm H₂O)
This method is ideal for routine applications where moderate dryness is sufficient. It relies on the physical adsorption of water into the pores of the sieves.
Expertise & Causality: We recommend 3Å (Angstrom) molecular sieves . The 3Å pore size is large enough to admit small water molecules but small enough to exclude the larger this compound molecules, preventing solvent adsorption and potential side reactions.
-
Sieve Activation: Place the required amount of 3Å molecular sieves in a flask. Heat to 250-300°C under a high vacuum for at least 4 hours to remove adsorbed water. Cool the flask to room temperature under a stream of dry argon or nitrogen.
-
Solvent Preparation: In a chemical fume hood, assemble a dry flask equipped with a magnetic stir bar under an inert atmosphere.
-
Drying: Add the freshly activated molecular sieves (approx. 50-100g per 1L of solvent) to the flask. Transfer the this compound into the flask via a cannula or a dry funnel.
-
Equilibration: Seal the flask and allow the solvent to stand over the sieves for at least 24 hours, with gentle stirring if possible.
-
Storage & Use: The anhydrous solvent can be stored over the sieves in a well-sealed container. For use, carefully decant or cannula-transfer the required amount, ensuring the inert atmosphere is maintained.
Caption: Workflow for CaH₂ drying and distillation.
Section 4: Desiccant Comparison Data
This table provides a comparative summary of common desiccants for preparing anhydrous this compound.
| Desiccant | Typical Final H₂O (ppm) | Mechanism | Speed | Capacity | Key Compatibility & Safety Notes |
| Activated 3Å Molecular Sieves | < 50 ppm | Physical Adsorption | Slow (24h+) | Moderate | Generally inert and safe. Must be thoroughly activated before use. Best for routine use and storage. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 50-100 ppm | Chemical Hydration | Fast | High | Mild and neutral. Primarily used for pre-drying or removing bulk water from reaction workups. [6]Not suitable for achieving ultra-low water content. |
| Calcium Hydride (CaH₂) | < 10 ppm | Irreversible Chemical Reaction | Moderate | High | Highly effective. Reacts with water to produce flammable H₂ gas; must be vented. Not suitable for protic or carbonyl-containing solvents. Ideal for preparing ultra-dry ethers. [7] |
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 67926, this compound. Retrieved from [Link]
- Gries, T., et al. (2011). Methods of making fluorinated ethers, fluorinated ethers, and uses thereof. (U.S. Patent No. US20110257073A1). U.S. Patent and Trademark Office.
-
van Dam Lab, UCLA. (n.d.). Electrochemical drying of [F-18]fluoride. Retrieved from [Link]
- Kluge, F., et al. (1982). Process for the production of 1,2,2,2-tetrafluoro ethyl difluoro methyl ether. (European Patent No. EP1812367B1). European Patent Office.
-
Various Authors. (2013). Is there any simple method to dry BF3.ether? ResearchGate. Retrieved from [Link]
Sources
- 1. 1,1,2,2-Tetrafluoroethyl methyl ether(425-88-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. This compound | C3H4F4O | CID 67926 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. fishersci.com [fishersci.com]
- 6. US20110257073A1 - Methods of making fluorinated ethers, fluorinated ethers, and uses thereof - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Volatile Organic Compound (VOC) Analysis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Volatile Organic Compound (VOC) analysis. As a Senior Application Scientist, I've designed this guide to move beyond simple checklists and provide in-depth, field-proven insights into the common challenges encountered when working with these uniquely difficult analytes. VOCs, by their very nature, are prone to loss, contamination, and analytical variability.[1][2][3] This resource is structured to help you diagnose problems, understand their root causes, and implement robust, self-validating protocols to ensure the integrity of your results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues that arise during VOC analysis.
Q1: Why am I seeing unexpected "ghost peaks" in my GC-MS chromatogram?
A: Ghost peaks are one of the most frequent and frustrating issues in GC analysis. They are peaks that appear in your chromatogram that are not present in your sample. Identifying the source is a process of systematic elimination.
-
Sample Carryover: The most common cause is residual analyte from a previous, more concentrated injection that has been retained in the system (e.g., in the injector port, syringe, or front of the GC column).[4]
-
Contamination: Contamination can be introduced from various sources, including solvents, sample preparation equipment, or even the vial caps and septa.[3][5] Siloxanes, for example, are common contaminants from septa and column bleed.[5]
-
System Bleed: At high temperatures, the stationary phase of the GC column can degrade and elute, causing a rising baseline or discrete peaks.[6] This is often exacerbated by the presence of oxygen in the carrier gas.[6]
Q2: My calibration curve is non-linear or has poor reproducibility. What's wrong?
A: Non-linearity in calibration curves for VOCs often points to issues with sample loss, saturation, or matrix effects.
-
Analyte Loss at Low Concentrations: The inherent volatility of VOCs means they can be easily lost from standards, especially at low concentrations, leading to a response that is lower than expected.[1][7] This can be due to evaporation from the vial, adsorption onto container surfaces, or incomplete transfer during injection.
-
Detector Saturation at High Concentrations: At the other end of the curve, high concentrations of analyte can saturate the detector (especially in MS), leading to a plateauing effect and a non-linear response.
-
Matrix Effects: Components of the sample matrix (e.g., blood, soil, polymers) can interfere with the transfer of VOCs from the sample to the instrument's headspace, either enhancing or suppressing the signal compared to clean standards.[8] This necessitates the use of matrix-matched calibration for accurate quantification.[9]
-
Inconsistent Sample Preparation: Variability in sample preparation, such as inconsistent heating times in headspace analysis or variable extraction efficiencies, will directly translate to poor reproducibility in your calibration curve.[10]
Q3: How can I minimize the loss of my volatile analytes during sample preparation?
A: Preventing analyte loss is paramount and requires careful handling at every step.[1]
-
Minimize Headspace: When preparing samples and standards, use vials that are appropriately sized to minimize the headspace (the gas volume above the sample), which reduces the amount of analyte that can partition into the vapor phase.
-
Maintain Cold Temperatures: Store and process samples at reduced temperatures (e.g., 4°C) whenever possible to decrease the vapor pressure of the analytes.[11] Volatile standards should not be allowed to warm to room temperature before opening.[7]
-
Limit Agitation: While mixing is necessary for homogeneity, vigorous shaking or vortexing increases the surface area of the liquid, accelerating evaporation.[7] Gentle inversion is recommended.[12]
-
Work Efficiently: Minimize the time vials are open to the atmosphere. Have all necessary reagents and equipment ready before unsealing a sample or standard.[12]
Q4: What are the optimal storage conditions for my VOC samples and standards?
A: Proper storage is critical to maintain sample integrity over time.
-
Temperature: For most applications, refrigeration at 4°C is recommended. For long-term storage or extremely volatile compounds, freezing (-20°C or lower) may be necessary.[13] However, be aware that refrigeration can increase potassium leakage from cells in whole blood samples if not centrifuged.[14]
-
Containers: Use amber glass vials with PTFE-lined septa caps to prevent photodegradation and analyte loss through or interaction with the cap liner.
-
Headspace-Free: When collecting aqueous samples, ensure vials are filled completely to leave no headspace (a convex meniscus should be visible at the top).[15]
-
Segregation: Store VOCs, which are often flammable, in designated flammable storage cabinets and away from oxidizing agents to prevent hazardous reactions.[16][17]
Part 2: Troubleshooting Guides by Experimental Stage
This section provides a deeper dive into specific problems, their causes, and detailed protocols for resolution.
Guide 1: Sample Collection & Storage Issues
| Symptom | Potential Causes | Troubleshooting & Prevention Protocol |
| Low or No Analyte Recovery | 1. Analyte Loss: Evaporation during collection or storage due to improper sealing, excessive headspace, or high temperatures.[1][7] 2. Analyte Degradation: Chemical or biological degradation of target compounds over time.[11] | Protocol for Minimizing Analyte Loss: 1. Vial Selection: Use 40 mL amber glass vials with PTFE-lined septa. 2. Headspace-Free Filling: For aqueous samples, fill the vial until a positive (convex) meniscus forms. Invert the vial and tap gently to check for air bubbles. If a bubble is present, the sample must be discarded and re-collected. 3. Immediate Chilling: Place samples on ice or in a cooler immediately after collection and transfer to a 4°C refrigerator as soon as possible.[15] 4. Preservation: For soil samples, chemical preservation (e.g., with sodium bisulfate or methanol) or freezing can be used to inhibit microbial degradation as per EPA Method 5035/5035A.[13] |
| Presence of Contaminants Not in Sample | 1. Environmental Contamination: Absorption of VOCs from the ambient air during sample collection (e.g., vehicle exhaust, lab solvents).[18] 2. Equipment Contamination: Cross-contamination from improperly cleaned sampling equipment.[3][19] 3. Trip Blanks: Contamination introduced during transport or storage. | Protocol for Ensuring Sample Purity: 1. Field Blanks: At the sampling site, pour organic-free water into a sample vial to check for environmental contamination. This blank should be handled and analyzed exactly like a real sample. 2. Trip Blanks: Prepare a vial of organic-free water in the lab and have it accompany the sample containers to the field and back. It should remain sealed throughout the trip. Analysis of the trip blank identifies contamination from shipping and storage. 3. Equipment Cleaning: All sampling equipment must be rigorously cleaned. A typical procedure involves washing with a phosphate-free detergent, rinsing with tap water, then deionized water, and finally a solvent rinse (e.g., methanol), followed by oven drying. |
Guide 2: Instrumental Analysis (GC-MS)
This guide focuses on the most common analytical platform for VOCs, Gas Chromatography-Mass Spectrometry.
| Symptom | Potential Causes | Troubleshooting & Prevention Protocol |
| Peak Tailing (Asymmetrical peaks with a "tail") | 1. Active Sites: Polar analytes can interact with active sites (e.g., silanols) in the injector liner, column, or transfer line, causing delayed elution.[20] 2. Poor Column Installation: An improperly cut or installed column can create dead volume or turbulence, leading to peak distortion for all analytes.[20] 3. Contamination: Contamination in the ion source of the mass spectrometer, sometimes from halogenated solvents, can cause adsorption and subsequent slow release of analytes.[21] 4. Column Overload: Injecting too much sample can saturate the stationary phase.[4] | Protocol for Diagnosing and Fixing Peak Tailing: 1. Assess the Scope: Determine if all peaks are tailing or only specific (usually polar) ones. If all peaks tail, the issue is likely physical (e.g., column installation). If only polar peaks tail, it's likely a chemical/activity issue.[20] 2. Inlet Maintenance: Replace the inlet liner and septum. Use a deactivated liner to minimize active sites. 3. Column Maintenance: Re-cut the column front end (trim ~5-10 cm) to remove accumulated non-volatile residues. Ensure the cut is perfectly flat and perpendicular.[20] Re-install the column at the correct height in the inlet. 4. Source Cleaning: If the problem persists, especially after using halogenated solvents, the MS ion source may require cleaning.[21] |
| Peak Fronting ("Shark fin" peaks) | 1. Column Overload: The most common cause. Too much analyte is injected, saturating the front of the column.[22] 2. Solvent Mismatch: Injecting a sample in a solvent that is much stronger or less polar than the stationary phase can cause poor peak focusing.[22] 3. Incorrect Initial Oven Temperature: In splitless injection, if the initial oven temperature is too high, it can prevent proper focusing of the analyte band at the head of the column.[22] | Protocol for Correcting Peak Fronting: 1. Reduce Sample Amount: Dilute the sample or increase the split ratio to inject less analyte onto the column.[22] 2. Check Injection Parameters: For splitless injection, ensure the initial oven temperature is at least 20°C below the boiling point of the sample solvent.[22] 3. Consider a Different Column: If overload is a persistent issue, using a column with a thicker stationary phase film or a wider internal diameter can increase sample capacity.[6] |
| Ghost Peaks / Carryover | 1. Injector Contamination: Residue from previous samples in the syringe, inlet liner, or seal.[4] 2. Septum Bleed: Volatile compounds leaching from the inlet septum at high temperatures.[5] 3. Backflash: The sample expands to a volume larger than the inlet liner upon injection, contaminating the gas lines.[4] | Protocol for Eliminating Ghost Peaks: 1. Run a Blank: Inject a vial of pure solvent. If the ghost peak appears, the contamination is in the system. 2. Systematic Cleaning: Start by replacing the inlet septum and liner. If the peak persists, clean the syringe. If it still persists, bake out the column at its maximum isothermal temperature (without exceeding it). 3. Prevent Backflash: Use an online vapor volume calculator to ensure your injection volume and inlet temperature are appropriate for your liner volume. If necessary, reduce the injection volume or use a pressure-pulsed injection.[4] |
Part 3: Data Quality & Interpretation
Ensuring the quality of the final data is as critical as the experimental work itself.
Guide 3: Calibration and Quantification Errors
| Symptom | Potential Causes | Troubleshooting & Prevention Protocol |
| Inaccurate Quantification | 1. Matrix Effects: Co-eluting compounds from the sample matrix can enhance or suppress the ionization of the target analyte in the MS source, leading to inaccurate results.[8][23] 2. Calibration Mismatch: Using a calibration curve prepared in a clean solvent to quantify analytes in a complex matrix (e.g., blood, tissue).[9] 3. Incorrect Integration: Automated peak integration software may incorrectly define the baseline or split co-eluting peaks, leading to area errors. | Protocol for Ensuring Accurate Quantification: 1. Assess Matrix Effects: Prepare a matrix blank (a sample of the same matrix type known to be free of the analyte) and spike it with a known concentration of the analyte. Compare the response to the same concentration in a clean solvent. A significant difference (>15-20%) indicates a matrix effect. 2. Use Matrix-Matched Calibrators: Prepare your calibration standards in a blank matrix to compensate for these effects.[9] 3. Manual Integration Review: Always manually review the peak integration performed by the software. Adjust the baseline and peak start/end points as necessary to ensure accuracy.[24] Check for consistency in integration across all standards and samples.[25] |
| Poor Reproducibility (High %RSD) | 1. Inconsistent Sample Preparation: The sample preparation step is often the largest source of error in trace analysis.[10][26] 2. Variable Injection Volume: Issues with the autosampler syringe (e.g., air bubbles, leaks) can lead to inconsistent injection volumes. 3. Instrument Drift: Changes in instrument performance (e.g., detector sensitivity, source cleanliness) over the course of an analytical run.[27] | Protocol for Improving Reproducibility: 1. Standardize the Workflow: Develop a detailed Standard Operating Procedure (SOP) for sample preparation and adhere to it strictly. Use automated systems where possible to reduce human error. 2. Incorporate Internal Standards: Add a known amount of an internal standard (a compound chemically similar to the analyte but not present in the sample) to every standard, blank, and sample. Quantify by using the ratio of the analyte peak area to the internal standard peak area. This corrects for variability in injection volume and instrument response. 3. Run Quality Controls: Analyze a Quality Control (QC) sample of a known concentration periodically throughout the analytical batch (e.g., after every 10 samples) to monitor instrument performance and detect drift. |
Part 4: Visualizations & Workflows
Diagram 1: Troubleshooting Chromatographic Ghost Peaks
This workflow provides a logical sequence for identifying the source of unexpected peaks in your analysis.
Caption: A decision tree for systematically isolating the source of ghost peaks.
Diagram 2: Workflow for Mitigating Matrix Effects
This diagram outlines the process for identifying and correcting for matrix effects to ensure quantitative accuracy.
Caption: A workflow for identifying and correcting matrix effects in VOC analysis.
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Techniques for Optimizing the Analysis of Volatile Organic Compounds in Water Using Purge-and-Trap/GC/MS Application. (n.d.). Agilent. Retrieved from [Link]
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Matrix-matched quantification of volatile organic compounds (VOCs) in gluten free flours and bakery products. (2021). National Institutes of Health. Retrieved from [Link]
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Routine Validation of Volatile Organic Compound (VOC) Analytical Data. (2013). Los Alamos National Laboratory. Retrieved from [Link]
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Validation & Comparative
A Senior Application Scientist's Guide: 1,1,2,2-Tetrafluoro-1-methoxyethane as a High-Performance Alternative to Traditional Ether Solvents
In the landscape of modern chemical synthesis, solvent selection is a critical decision that profoundly impacts reaction efficiency, product purity, and process safety. For decades, cyclic ethers like tetrahydrofuran (THF) and 1,4-dioxane have been mainstays in the chemist's toolbox, prized for their ability to solubilize a wide range of reagents. However, significant drawbacks, including peroxide formation and high toxicity, have driven the search for superior alternatives. This guide provides an in-depth comparison of 1,1,2,2-tetrafluoro-1-methoxyethane, a hydrofluoroether (HFE), against these traditional solvents, offering experimental insights for researchers, chemists, and drug development professionals.
At a Glance: Physicochemical and Safety Properties
The fundamental properties of a solvent dictate its behavior and suitability for specific applications. Below is a comparative summary of this compound (TFMME), THF, and 1,4-dioxane.
| Property | This compound | Tetrahydrofuran (THF) | 1,4-Dioxane |
| Molecular Formula | C₃H₄F₄O[1] | C₄H₈O[2] | C₄H₈O₂[3] |
| Molecular Weight | 132.06 g/mol [4] | 72.11 g/mol [2] | 88.11 g/mol [5] |
| Boiling Point | ~33-60 °C (see note) | 66 °C[6] | 101.1 °C[7] |
| Melting Point | -58.7 °C to -107 °C[8] | -108.4 °C[6] | 11.8 °C[7] |
| Density | ~1.294 g/cm³[9] | 0.889 g/cm³[10] | 1.033 g/mL[7] |
| Water Solubility | Miscible/Soluble[8] | Miscible[10] | Miscible[11] |
| Key Safety Hazards | Highly Flammable[4] | Highly Flammable, Forms Explosive Peroxides[10][12] | Flammable, Likely Human Carcinogen, Forms Explosive Peroxides[11][12] |
Note on TFMME Boiling Point: Various sources report different boiling points for this compound, ranging from approximately 33°C to 60°C. This variability may depend on the specific isomer or purity. Users should always refer to the safety data sheet provided by their specific supplier.
The Causality of Performance: Why Fluorination Matters
The defining feature of this compound is the strategic placement of fluorine atoms. This has profound implications for its chemical behavior compared to non-fluorinated ethers.
-
Reduced Lewis Basicity: The strongly electron-withdrawing fluorine atoms decrease the electron density on the ether oxygen. This reduces its Lewis basicity, meaning it coordinates less strongly to Lewis acidic species like Grignard reagents (R-MgX) or lithium aluminum hydride (LiAlH₄). While strong coordination is sometimes necessary, weaker coordination can prevent the formation of overly stable complexes that might inhibit reactivity, potentially leading to faster reaction rates.[13][14]
-
Enhanced Chemical and Thermal Stability: Hydrofluoroethers are known for their high chemical stability and low reactivity. This makes them suitable for reactions conducted under harsh conditions where solvents like THF might degrade.
-
Unique Solubility Profile: HFEs are often immiscible with organic solvents and water, a property that can be exploited for simplified workups and product isolation, potentially creating orthogonal solvent systems.[15]
Performance in Critical Transformations
While direct, peer-reviewed comparative studies for this compound in many common reactions are nascent, we can infer performance from the known properties of HFEs and contrast them with established protocols in THF and dioxane.
Case Study 1: Grignard Reagent Formation and Reaction
The formation of organomagnesium halides (Grignard reagents) is a cornerstone of organic synthesis. The solvent is not merely a medium but an active participant, coordinating to the magnesium center and influencing the Schlenk equilibrium.
Causality Behind Solvent Choice: THF is a strong Lewis base and an excellent solvent for Grignard reagents, forming stable complexes that aid in the dissolution of the reagent.[16][17] Its higher boiling point compared to diethyl ether allows for higher reaction temperatures, which can be crucial for forming less reactive Grignard reagents.[17] Dioxane can also be used and is known to precipitate magnesium halides, driving the Schlenk equilibrium toward the dialkylmagnesium species, which can be beneficial in specific applications.[18]
A solvent like this compound, with its reduced Lewis basicity, would be expected to form a less stable complex with the Grignard reagent. This could translate to higher reactivity of the Grignard reagent in subsequent steps, as less energy is required to dissociate the solvent-reagent complex. However, the initial formation of the reagent from magnesium metal might be slower if strong coordination is required to stabilize the nascent organometallic species.
Caption: Generalized workflow for a Grignard reaction.
Comparative Experimental Protocol: Formation of Phenylmagnesium Bromide
This protocol is a comparative framework. Specific parameters like temperature and reaction time may need optimization for this compound.
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. All glassware must be rigorously dried in an oven (e.g., at 125°C overnight) and assembled while hot under a stream of inert gas.
-
Reagent Preparation:
-
Place magnesium turnings (1.2 eq) in the reaction flask.
-
Add a small volume of the chosen anhydrous solvent (this compound, THF, or dioxane) to just cover the magnesium.
-
In the dropping funnel, prepare a solution of bromobenzene (1.0 eq) in the same anhydrous solvent.
-
-
Initiation: Add a small portion of the bromobenzene solution to the magnesium suspension. Initiation may require gentle warming or the addition of an initiator like an iodine crystal. A successful initiation is marked by the disappearance of the iodine color (if used) and gentle refluxing.
-
Addition: Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. For THF, this is typically around 65-67°C.[2][19] For dioxane, the temperature would be higher, near 100°C. For this compound, the reflux temperature would be lower.
-
Completion: After the addition is complete, continue to stir the reaction mixture at reflux for an additional 30-60 minutes to ensure complete conversion. The resulting dark grey-black solution is the Grignard reagent.
-
Validation (Titration): Before use, the concentration of the prepared Grignard reagent should be determined by titration against a standard solution (e.g., sec-butanol in xylene with a phenanthroline indicator).
Case Study 2: Lithium Aluminum Hydride (LAH) Reduction
LAH is a powerful, non-selective reducing agent for polar functional groups. The choice of solvent is critical for both safety and efficacy.
Causality Behind Solvent Choice: LAH is a potent hydride source that reacts violently with protic solvents, including water.[20] It is typically used in ether solvents, with which it forms soluble complexes.[21] THF is a common choice due to its good solvating power for LAH (solubility ~13-15 g/100 mL) and its relatively high boiling point, allowing for reactions to be driven to completion with heating.[21][22]
The use of this compound would be predicated on its ability to dissolve LAH and its stability to the highly reactive hydride. While specific solubility data is not widely published, the polar nature of the C-F bonds may offer sufficient solvating power. A key advantage would be its anticipated higher stability, reducing the risk of solvent degradation during the often-exothermic reduction process.
Experimental Protocol: Reduction of an Ester to an Alcohol
This protocol outlines the general steps for an LAH reduction.
-
Apparatus Setup: Assemble a dry, three-necked round-bottom flask with a dropping funnel, reflux condenser, and nitrogen/argon inlet, under an inert atmosphere.
-
LAH Suspension: In the reaction flask, carefully suspend lithium aluminum hydride (typically 1.0-1.5 eq) in the chosen anhydrous solvent (this compound or THF). Cool the suspension in an ice bath (0°C).
-
Substrate Addition: Dissolve the ester (1.0 eq) in the same anhydrous solvent and add it to the dropping funnel. Add the ester solution dropwise to the stirred LAH suspension at a rate that keeps the internal temperature below 10-15°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours, monitoring by TLC or GC-MS for the disappearance of the starting material. Gentle heating to reflux may be required for less reactive esters.
-
Quenching (Critical Safety Step):
-
Cool the reaction mixture back down to 0°C in an ice bath.
-
CAUTION: EXTREMELY EXOTHERMIC PROCESS, HYDROGEN GAS EVOLVED.
-
Slowly and carefully add water (X mL, where X is the mass of LAH in grams used).
-
Slowly add 15% aqueous sodium hydroxide solution (X mL).
-
Slowly add water again (3X mL).
-
This sequence (the "Fieser workup") is designed to produce a granular, easily filterable precipitate of aluminum and lithium salts.
-
-
Isolation: Stir the resulting slurry for 15-30 minutes, then filter it through a pad of Celite®. Wash the filter cake thoroughly with the reaction solvent. The combined filtrate contains the desired alcohol product, which can be isolated by removing the solvent under reduced pressure.
The Decisive Factor: Safety and Environmental Impact
Beyond performance, the safety and environmental profile of a solvent is a paramount consideration in modern chemistry.
| Feature | This compound | Tetrahydrofuran (THF) | 1,4-Dioxane |
| Peroxide Formation | Not reported to be a significant former, but caution is advised with all ethers. | High risk; forms explosive peroxides upon exposure to air and light, especially upon concentration.[12][23] | Forms explosive peroxides, though generally considered less prone than THF.[11][12][23] |
| Toxicity Profile | Generally low toxicity profile. | Irritant; vapors can cause CNS effects.[10] | Likely human carcinogen; can cause liver and kidney damage.[11][24] |
| Environmental Impact | Low global warming potential, short atmospheric lifetime.[25] | Volatile organic compound (VOC). | Persistent in the environment, significant groundwater contaminant.[11][24] |
The Peroxide Menace: A Critical Point of Differentiation
The formation of explosive peroxides is one of the most significant hazards associated with THF and dioxane.[12] This process is initiated by light and air, leading to the accumulation of shock-sensitive crystals, particularly in older, opened containers or after distillation which removes stabilizing inhibitors like BHT.[12] This necessitates careful inventory management, routine testing for peroxides, and specific disposal procedures.[26][27] While all ethers should be handled with care, hydrofluoroethers like this compound are generally considered to be much less prone to peroxide formation due to their enhanced chemical stability, representing a major safety advantage.
Caption: Safety workflow for handling peroxide-forming solvents.
Conclusion
This compound presents a compelling case as a modern alternative to traditional ether solvents like THF and dioxane. Its unique physicochemical properties, stemming from partial fluorination, offer the potential for enhanced reaction control and simplified workups. However, the most significant advantages lie in its superior safety profile, particularly the reduced risk of peroxide formation and lower toxicity compared to dioxane. While more direct comparative studies are needed to fully map its performance across the spectrum of organic synthesis, the foundational data strongly suggests that this compound and other hydrofluoroethers are valuable tools for chemists seeking to develop safer, more efficient, and environmentally conscious processes.
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comparative electrochemical stability of fluorinated ether electrolytes
An In-Depth Technical Guide to the Comparative Electrochemical Stability of Fluorinated Ether Electrolytes
For decades, the advancement of high-energy-density batteries, particularly those employing lithium metal anodes, has been throttled by the limitations of conventional electrolytes. Standard carbonate-based electrolytes, while offering a respectable window of electrochemical stability, exhibit poor compatibility with the highly reactive lithium metal anode. Conversely, traditional ether-based electrolytes demonstrate excellent harmony with lithium metal but suffer from poor oxidative stability, typically decomposing above 4.0 V versus Li/Li⁺.[1][2][3] This ceiling precludes their use with next-generation, high-voltage cathodes like nickel-rich NMCs (LiNiₓMnᵧCo₂O₂), which are critical for pushing energy density to the next level.
This guide provides a comparative analysis of fluorinated ether electrolytes, a class of molecules engineered to resolve this long-standing dilemma. By strategically incorporating fluorine atoms into the ether backbone, it is possible to elevate oxidative stability while retaining the inherent compatibility with lithium metal. We will explore the fundamental principles governing this enhanced stability, present a comparative analysis of different fluorinated ether structures, and provide detailed, field-tested protocols for their electrochemical evaluation.
The Causal Link: How Fluorination Engineers Stability
The remarkable enhancement in the electrochemical stability of fluorinated ethers is a direct consequence of fluorine's extreme electronegativity. The introduction of electron-withdrawing C-F bonds has a profound impact on the electronic structure of the solvent molecule.
-
Elevated Oxidative Stability: The primary mechanism for enhanced anodic stability is the lowering of the Highest Occupied Molecular Orbital (HOMO) energy level. A lower HOMO energy means that more energy is required to remove an electron from the solvent molecule, making it inherently more resistant to oxidation at the high-potential cathode surface.[4][5]
-
Improved Reductive Stability & SEI Formation: At the anode, fluorinated ethers contribute to the formation of a robust and stable Solid Electrolyte Interphase (SEI). Upon initial reduction, these molecules decompose to form a passivation layer rich in lithium fluoride (LiF).[4][6] A LiF-rich SEI is an excellent electronic insulator yet an efficient conductor of Li⁺ ions, a combination that is highly effective at suppressing the formation of lithium dendrites and minimizing parasitic reactions with the electrolyte.[5][7]
Caption: A logical workflow for the comprehensive evaluation of a novel electrolyte.
Protocol 1: Linear Sweep Voltammetry (LSV) for Oxidative Stability Assessment
Causality: This is the primary screening technique to determine the intrinsic anodic stability of an electrolyte. By slowly sweeping the potential of an inert electrode to high voltages, we can precisely measure the point at which the electrolyte begins to decompose (oxidize). A slow scan rate is critical to minimizing capacitive currents and obtaining a clear faradaic response corresponding to decomposition.
-
Objective: To determine the upper limit of the electrolyte's electrochemical stability window.
-
Apparatus:
-
Potentiostat (e.g., BioLogic, Gamry).
-
Three-electrode electrochemical cell (e.g., Swagelok-type).
-
Working Electrode: Glassy Carbon or Platinum (provides an inert surface).
-
Reference & Counter Electrodes: High-purity Lithium metal foil.
-
Glovebox with an inert atmosphere (e.g., Argon, <0.5 ppm H₂O and O₂).
-
-
Procedure:
-
Electrolyte Preparation: Inside the glovebox, prepare the electrolyte by dissolving a lithium salt (e.g., 1.0 M Lithium bis(fluorosulfonyl)imide, LiFSI) in the fluorinated ether solvent.
-
Cell Assembly: Assemble the three-electrode cell within the glovebox. Ensure the electrodes are not shorted.
-
Equilibration: Allow the cell to rest for at least 1 hour to reach a stable Open Circuit Voltage (OCV).
-
LSV Scan: Perform the LSV scan, sweeping the potential from the OCV to a cutoff voltage of ~6.0 V vs. Li/Li⁺.
-
Scan Rate: Use a slow scan rate, typically 0.5 to 1.0 mV/s. [8]* Data Interpretation: The oxidative stability limit is defined as the potential at which the oxidation current density begins to rise sharply (e.g., exceeding a threshold of 0.01-0.1 mA/cm²).
-
Protocol 2: Coulombic Efficiency (CE) Cycling for Anode Interface Stability
Causality: While LSV measures intrinsic stability, CE cycling provides a practical measure of the electrolyte's ability to form a stable and effective SEI on an anode. In each cycle, any lithium lost to side reactions (e.g., SEI repair, dendrite formation) reduces the CE from the ideal 100%. A high and stable CE over many cycles is a direct indicator of a robust, passivating SEI.
-
Objective: To quantify the reversibility of lithium plating and stripping and assess the stability of the SEI.
-
Apparatus:
-
2032-type coin cell components (casings, spacers, springs).
-
Working Electrode: High-purity Copper foil.
-
Counter/Reference Electrode: High-purity Lithium metal foil.
-
Separator: Microporous polymer (e.g., Celgard 2325).
-
Battery cycler.
-
-
Procedure:
-
Cell Assembly: Assemble Li||Cu coin cells in the glovebox.
-
Formation Cycle: For the first cycle, plate a defined capacity of lithium (e.g., 1.0 mAh/cm²) onto the copper foil at a low current density (e.g., 0.5 mA/cm²). Then, strip the lithium until the voltage cutoff (e.g., 1.0 V).
-
Sustained Cycling: For subsequent cycles, plate and strip the same capacity of lithium under the same conditions.
-
CE Calculation: For each cycle 'n', calculate CE (%) = (Capacity_strip (n) / Capacity_plate (n)) * 100.
-
-
Data Interpretation: An excellent electrolyte will achieve a high average CE (often >99.5%) that remains stable for hundreds of cycles. An unstable CE indicates ongoing parasitic reactions and poor SEI quality.
Protocol 3: Full-Cell Cycling with a High-Voltage Cathode
Causality: This is the ultimate validation test. It places the electrolyte in a commercially relevant environment, subjecting it simultaneously to the harsh oxidative potential of the cathode and the reductive environment of the lithium metal anode. Capacity retention over long-term cycling is the most critical metric for practical viability.
-
Objective: To evaluate the long-term cycling performance and stability of the electrolyte in a high-energy-density battery configuration.
-
Apparatus:
-
2032-type coin cell components.
-
Anode: High-purity Lithium metal foil.
-
Cathode: A high-voltage material, such as NMC811, coated on aluminum foil.
-
Battery cycler.
-
-
Procedure:
-
Cell Assembly: Assemble Li||NMC811 coin cells in the glovebox.
-
Formation Cycles: Perform 1-2 initial cycles at a low C-rate (e.g., C/10) to form stable interphases on both electrodes.
-
Performance Cycling: Cycle the cell at a moderate rate (e.g., C/3 or C/2) between the designated voltage limits for the cathode (e.g., 2.7–4.3 V for NMC811). [9] 4. Data Logging: Record the discharge capacity and Coulombic efficiency for each cycle.
-
-
Data Interpretation: Success is measured by high capacity retention over hundreds of cycles. For example, retaining over 80% of the initial capacity after 500 cycles would be considered an excellent result. [10]
Conclusion and Future Directions
Fluorinated ether electrolytes represent a significant breakthrough in enabling high-energy-density lithium metal batteries. By leveraging the electron-withdrawing power of fluorine, these solvents achieve the high oxidative stability required for next-generation cathodes without sacrificing the crucial compatibility with lithium metal anodes. Molecular design strategies that combine fluorinated and traditional ether segments within a single molecule have proven particularly effective at balancing the competing demands of stability, conductivity, and salt solubility. [1][10] The protocols outlined in this guide provide a robust framework for the systematic evaluation and comparison of novel fluorinated ether electrolytes. As research continues, the focus will undoubtedly shift towards optimizing molecular structures to further enhance ionic conductivity, reduce cost, and ensure non-flammability, paving the way for safer, longer-lasting, and more powerful energy storage solutions.
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Amanchukwu, C. V., et al. (2020). A New Class of Ionically Conducting Fluorinated Ether Electrolytes with High Electrochemical Stability. Journal of the American Chemical Society. Available at: [Link]
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Li, N., et al. (2022). Impact of Fluorination Degree of Ether-Based Electrolyte Solvent on Li-metal Battery Performance. ResearchGate. Available at: [Link]
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Yoon, H., et al. (2024). Terminally fluorinated ether as a solvent for high-performance lithium metal batteries. Chemical Communications. Available at: [Link]
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Wang, J., et al. (2025). Molecular Design of Mono-Fluorinated Ether-Based Electrolyte for All-Climate Lithium-Ion Batteries and Lithium-Metal Batteries. Angewandte Chemie. Available at: [Link]
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Amanchukwu, C. V., et al. (2020). A New Class of Ionically Conducting Fluorinated Ether Electrolytes with High Electrochemical Stability. Journal of the American Chemical Society. Available at: [Link]
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Li, Y., et al. (2022). Simulation Guided Molecular Design of Hydrofluoroether Solvent for High Energy Batteries. arXiv. Available at: [Link]
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Paudel, Y. R., et al. (2025). Computational study of Li + solvation structures in fluorinated ether, non-fluorinated ether, and organic carbonate-based electrolytes at low and high salt concentrations. RSC Publishing. Available at: [Link]
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Li, B., et al. (2023). Fluorine chemistry in lithium-ion and sodium-ion batteries. OAE Publishing Inc. Available at: [Link]
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Paudel, Y. R., et al. (2025). Computational Study of Li+ Solvation Structures in Fluorinated Ether, Non-Fluorinated Ether, and Organic Carbonate-Based Electrolytes at Low and High Salt Concentrations. arXiv. Available at: [Link]
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Li, Y., et al. (2022). Simulation guided molecular design of hydrofluoroether solvent for high energy batteries. RSC Publishing. Available at: [Link]
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Chen, L., et al. (2020). Synthesis and electrochemical properties of partially fluorinated ether solvents for lithium–sulfur battery electrolytes. ResearchGate. Available at: [Link]
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Zhou, L., et al. (2025). Hydrofluoroether electrolytes for lithium-ion batteries: Reduced gas decomposition and nonflammable. ResearchGate. Available at: [Link]
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Yu, Z., et al. (2021). Effect of Building Block Connectivity and Ion Solvation on Electrochemical Stability and Ionic Conductivity in Novel Fluoroether Electrolytes. ACS Central Science. Available at: [Link]
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Dai, H., et al. (2022). Fluorinated ether electrolyte with controlled solvation structure for high voltage lithium metal batteries. ResearchGate. Available at: [Link]
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Amanchukwu, C. V., et al. (2020). A New Class of Ionically Conducting Fluorinated Ether Electrolytes with High Electrochemical Stability. PubMed. Available at: [Link]
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Jahel, A., et al. (2021). Synthesis and characterization of novel fluorinated nitriles as non-flammable and high-voltage electrolytes for lithium/lithium-ion batteries. ResearchGate. Available at: [Link]
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Lelyukh, M., et al. (2024). Determining the Oxidation Stability of Electrolytes for Lithium-Ion Batteries Using Quantum Chemistry and Molecular Dynamics. MDPI. Available at: [Link]
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Self, J., et al. (2015). Importance of Reduction and Oxidation Stability of High Voltage Electrolytes and Additives. ECS Meeting Abstracts. Available at: [Link]
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A Comparative Guide to Short-Chain Fluorinated Ether-Based Electrolytes for High-Performance Batteries
Introduction: The Quest for Superior Battery Electrolytes
The advancement of next-generation energy storage systems, particularly high-energy-density lithium-ion and lithium-metal batteries, is intrinsically linked to the development of innovative electrolyte formulations. Conventional carbonate-based electrolytes, while widely used, suffer from inherent limitations such as flammability and electrochemical instability at high voltages, posing significant safety risks and limiting the performance of next-generation cathode materials.[1] In this context, fluorinated ethers have emerged as a promising class of co-solvents that can significantly enhance the electrochemical and safety properties of battery electrolytes.[1]
This guide provides a comprehensive assessment of the performance of batteries utilizing electrolytes based on short-chain fluorinated ethers, with a particular focus on the well-studied 1,1,2,2-Tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether (TTE) . Due to a notable scarcity of published research on 1,1,2,2-Tetrafluoro-1-methoxyethane as a battery electrolyte, we will leverage the extensive data available for TTE and other structurally similar fluorinated ethers to provide a comparative framework. This approach will allow us to infer the potential advantages and challenges of employing such compounds and to outline the critical experimental evaluations necessary for their characterization.
Why Fluorinated Ethers? A Mechanistic Overview
The strategic incorporation of fluorine atoms into ether solvents imparts several desirable properties that address the shortcomings of traditional electrolytes:
-
Enhanced Oxidative Stability: The strong electron-withdrawing nature of fluorine atoms lowers the highest occupied molecular orbital (HOMO) energy level of the solvent molecules. This makes them less susceptible to oxidation at high potentials, a critical requirement for enabling high-voltage cathode materials.[2][3][4]
-
Improved Safety Characteristics: The C-F bond's high dissociation energy contributes to the non-flammable nature of many fluorinated compounds, thereby mitigating the risk of thermal runaway in batteries.[1]
-
Formation of a Robust Solid-Electrolyte Interphase (SEI): Fluorinated ethers can participate in the formation of a stable and ionically conductive SEI on the anode surface. This SEI layer is often rich in lithium fluoride (LiF), which effectively suppresses dendrite growth and minimizes parasitic side reactions with the electrolyte.
-
Tuning of Solvation Properties: The degree of fluorination can be tailored to modulate the solvation of lithium ions, impacting ionic conductivity and transference numbers.
Performance Benchmark: 1,1,2,2-Tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether (TTE)
TTE has been extensively investigated as a co-solvent in electrolytes for high-voltage lithium-ion and lithium-sulfur batteries, making it an excellent benchmark for this guide.
Key Performance Metrics of TTE-Based Electrolytes
| Performance Metric | Observation | Rationale and Supporting Evidence |
| Oxidative Stability | High oxidative stability, up to 5.5 V vs. Li/Li⁺.[2][3] | The extensive fluorination of the TTE molecule significantly lowers its HOMO energy, rendering it resistant to decomposition at high potentials. This has been experimentally verified through linear sweep voltammetry (LSV) studies.[4] |
| Ionic Conductivity | Generally lower than conventional carbonate electrolytes. A TTE-containing electrolyte exhibited a conductivity of 6.50 mS cm⁻¹, compared to 11.56 mS cm⁻¹ for a base electrolyte.[2] | The higher viscosity of TTE and its potential to form more coordinated solvate structures with lithium ions can impede ion mobility. However, formulation optimization with other co-solvents can mitigate this. |
| Cycling Performance | Significantly improved capacity retention in high-voltage cells. For instance, Li/LiNi₀.₅Mn₁.₅O₄ cells with a TTE-containing electrolyte showed much higher discharge capacity and coulombic efficiency.[2][3] | TTE contributes to the formation of a stable cathode-electrolyte interphase (CEI), which prevents the degradation of the cathode material at high voltages. This leads to enhanced long-term cycling stability.[4] |
| Safety | Non-flammable nature enhances the overall safety of the battery. | The high degree of fluorination in TTE makes it inherently less flammable than carbonate solvents. |
| Wettability | Excellent wettability with polyolefin separators.[2][3] | The surface tension of fluorinated ethers often allows for better penetration into the porous structure of the separator, ensuring uniform ionic conduction. |
Comparative Analysis with Other Fluorinated Ethers
While TTE shows great promise, it is important to consider other fluorinated ethers to understand the structure-property relationships. For instance, studies comparing TTE with bis(2,2,2-trifluoroethyl) ether (BTFE) have shown that the TTE-based electrolyte performs better in full-cell and Li-metal cell configurations.[5] This highlights that not all fluorinated ethers are equal and that the specific molecular structure plays a crucial role in the resulting electrochemical performance.
This compound: A Prospective Evaluation
Given the absence of direct experimental data for this compound in battery applications, we can extrapolate its potential properties based on its chemical structure and the established trends for short-chain fluorinated ethers.
Chemical Structure: COC(F)₂C(F)₂H
Compared to TTE, this compound is a smaller molecule with a lower degree of fluorination and a methoxy group instead of a longer fluoroalkyl chain. This structural difference would likely lead to:
-
Potentially Higher Ionic Conductivity: The smaller size and lower viscosity compared to TTE could facilitate faster ion transport, leading to improved ionic conductivity.
-
Lower Boiling Point and Higher Volatility: The smaller molecular weight would result in a lower boiling point, which could be a concern for battery safety and manufacturing.
-
Moderate Oxidative Stability: While still expected to be more stable than non-fluorinated ethers, its oxidative stability might be lower than that of TTE due to the presence of the methoxy group and a lower overall fluorine content.
-
Different SEI Composition: The decomposition products of the methoxy group would likely participate in the formation of the SEI, leading to a different composition and potentially different properties compared to the SEI formed from TTE.
A thorough experimental investigation is imperative to validate these hypotheses and to determine the viability of this compound as an electrolyte component.
Experimental Protocols for Electrolyte Characterization
To ensure scientific rigor and enable meaningful comparisons, a standardized set of experimental protocols should be employed to evaluate the performance of novel electrolytes.
Ionic Conductivity Measurement
Objective: To quantify the ability of the electrolyte to conduct ions.
Methodology:
-
Assemble a conductivity cell with two blocking electrodes (e.g., stainless steel or platinum) of a known area and separation distance.
-
Fill the cell with the electrolyte to be tested inside an argon-filled glovebox to prevent moisture contamination.
-
Connect the cell to an impedance spectrometer.
-
Perform electrochemical impedance spectroscopy (EIS) over a wide frequency range (e.g., 1 MHz to 1 Hz).
-
The bulk resistance (R_b) of the electrolyte is determined from the high-frequency intercept of the Nyquist plot with the real axis.
-
Calculate the ionic conductivity (σ) using the formula: σ = L / (R_b * A), where L is the distance between the electrodes and A is the electrode area.
-
Measurements should be conducted at various temperatures to understand the temperature dependence of conductivity.[6]
Caption: Workflow for Ionic Conductivity Measurement.
Electrochemical Stability Window (ESW) Determination
Objective: To determine the voltage range within which the electrolyte remains stable without significant oxidation or reduction.
Methodology:
-
Assemble a three-electrode cell in a glovebox, using a lithium metal reference and counter electrode, and a working electrode (e.g., platinum or glassy carbon for oxidative stability, copper for reductive stability).
-
Fill the cell with the electrolyte.
-
Connect the cell to a potentiostat.
-
Perform linear sweep voltammetry (LSV) by scanning the potential from the open-circuit voltage to a high positive potential (for oxidation) or a low negative potential (for reduction) at a slow scan rate (e.g., 0.1-1 mV/s).[7][8]
-
The onset of a significant increase in current indicates the decomposition of the electrolyte, defining the limits of the ESW.
Caption: Workflow for ESW Determination via LSV.
Battery Cycling Performance
Objective: To evaluate the long-term stability and performance of the electrolyte in a full-cell configuration.
Methodology:
-
Assemble coin cells (or other cell formats) in a glovebox using the desired anode and cathode materials, a separator, and the electrolyte under investigation.
-
Allow the cells to rest for several hours to ensure complete wetting of the electrodes and separator.
-
Perform formation cycles at a low C-rate (e.g., C/20 or C/10) for the first few cycles to form a stable SEI.[9]
-
Conduct galvanostatic charge-discharge cycling at various C-rates (e.g., from C/5 to 2C) between the specified voltage limits for the electrode couple.[10][11]
-
Monitor the discharge capacity, coulombic efficiency, and voltage profiles over hundreds of cycles.
-
Capacity retention, defined as the percentage of the initial capacity retained after a certain number of cycles, is a key metric for evaluating long-term stability.
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Navigating the Shift: A Comparative Guide to Greener Alternatives for 1,1,2,2-Tetrafluoro-1-methoxyethane
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of chemical sciences, the imperative to adopt greener and more sustainable practices has never been more pressing. This guide provides a comprehensive comparison of viable alternatives to 1,1,2,2-Tetrafluoro-1-methoxyethane (HFE-254pc), a fluorinated ether that has found utility in various applications but is now under scrutiny due to its environmental impact. As professionals in research and development, our choices of solvents and reagents have a lasting impact, compelling us to seek alternatives that are not only effective but also environmentally benign.
This document delves into the properties, performance, and environmental profiles of promising substitutes, supported by experimental data and established protocols. We will explore next-generation hydrofluoroolefins (HFOs), bio-derived solvents, and other fluorinated ethers, offering a technical foundation for informed decision-making in your laboratory and manufacturing processes.
The Incumbent: Understanding this compound (HFE-254pc)
The Contenders: A New Generation of Sustainable Solvents
The search for greener alternatives has led to the development and popularization of several classes of compounds that offer significant environmental advantages over traditional fluorinated ethers. We will focus on three promising candidates: Hydrofluoroolefins (HFOs), a bio-derived solvent, and another partially fluorinated ether.
Hydrofluoroolefins (HFOs): HFO-1336mzz(E) & HFO-1336mzz-Z
Hydrofluoroolefins represent a significant leap forward in fluorinated solvent technology. Their defining feature is a carbon-carbon double bond, which makes them more reactive in the atmosphere, leading to very short atmospheric lifetimes and, consequently, ultra-low GWPs.[2]
Key Advantages:
-
Ultra-Low GWP: HFO-1336mzz(E) has a GWP of 18, while HFO-1336mzz-Z has a GWP of approximately 2.[3][4] This is a substantial reduction compared to many HFCs and some HFEs.
-
Zero Ozone Depletion Potential (ODP): Like HFEs, HFOs do not contain chlorine or bromine and therefore have an ODP of zero.[3]
-
Non-flammable and Favorable Toxicity Profile: Both HFO-1336mzz(E) and HFO-1336mzz-Z are non-flammable and have shown favorable toxicity profiles in initial testing.[3][4]
-
High Thermal Stability: HFO-1336mzz-Z, in particular, exhibits high thermal stability, making it suitable for high-temperature applications like Organic Rankine Cycles.[4]
Comparative Performance:
While direct comparative studies with HFE-254pc in solvent applications are limited, the physical properties of HFOs suggest they can be effective in similar roles, such as precision cleaning and as heat transfer fluids. Their solvency can be tailored through blending with other solvents to match specific application requirements.
Bio-Derived Solvents: 2-Methyltetrahydrofuran (2-MeTHF)
Moving away from fluorinated compounds entirely, 2-Methyltetrahydrofuran (2-MeTHF) emerges as a compelling green alternative. Derived from renewable resources like corncobs and bagasse, it offers a more sustainable lifecycle.[5]
Key Advantages:
-
Bio-Based Origin: Reduces reliance on fossil fuel feedstocks.[5]
-
Favorable Environmental Profile: While not a fluorinated compound, its bio-derived nature and potential for recycling contribute to a lower environmental footprint.
-
Unique Solvency: 2-MeTHF has solvating properties intermediate between diethyl ether and THF and exhibits limited miscibility with water, which can simplify work-up procedures in organic synthesis.[5]
-
Higher Boiling Point than THF: Allows for reactions to be conducted at higher temperatures.[5]
Comparative Performance:
2-MeTHF is increasingly being adopted as a replacement for traditional ethereal solvents like THF and dichloromethane in organic synthesis.[5] Its performance in reactions such as Grignard reactions and organometallic catalysis is well-documented.[6] For applications where HFE-254pc is used as a reaction medium, 2-MeTHF could be a viable, more sustainable option, particularly in pharmaceutical process development.
Partially Fluorinated Ethers: 2,2,2-Trifluoroethyl methyl ether (TFEME)
2,2,2-Trifluoroethyl methyl ether (TFEME) is another fluorinated ether that warrants consideration. While it contains fluorine, its specific structure and properties may offer a better environmental and safety profile compared to more heavily fluorinated counterparts.
Key Properties:
-
Physical Characteristics: It is an extremely flammable liquid and vapor.[7]
-
Reactivity: It is a stable compound under normal storage and handling conditions.[7]
Comparative Performance and Environmental Impact:
Comparative Data Summary
| Property | This compound (HFE-254pc) | HFO-1336mzz(E) | HFO-1336mzz-Z | 2-Methyltetrahydrofuran (2-MeTHF) | 2,2,2-Trifluoroethyl methyl ether (TFEME) |
| CAS Number | 425-88-7[8] | 2730-43-0 | 692-49-9[9] | 96-47-9[5] | 460-43-5 |
| Molecular Formula | C₃H₄F₄O[8] | C₄H₂F₆ | C₄H₂F₆ | C₅H₁₀O[5] | C₃H₅F₃O[3] |
| Molecular Weight ( g/mol ) | 132.06[8] | 164.05 | 164.05 | 86.13[5] | 114.07[3] |
| Boiling Point (°C) | ~33 | 7.5[3] | 33.4[4] | 80.2[5] | Not specified |
| GWP (100-year) | Not definitively reported by IPCC | 18[3] | ~2[4] | Not applicable (Bio-derived) | Not definitively reported by IPCC |
| ODP | 0 | 0[3] | 0[4] | 0 | 0 |
| Flammability | Generally non-flammable | Non-flammable | Non-flammable[4] | Highly flammable[5] | Extremely flammable |
Experimental Protocols for Comparative Evaluation
To facilitate a robust comparison of these alternatives in your specific application, the following experimental protocols are recommended.
Protocol 1: Solvency Power Determination
Objective: To quantitatively compare the ability of HFE-254pc and its alternatives to dissolve a specific solute relevant to your application (e.g., an active pharmaceutical ingredient, a specific oil or grease).
Methodology:
-
Saturated Solution Preparation:
-
Accurately weigh a known amount of the solute into a series of vials.
-
Add a precise volume of the solvent to be tested to each vial.
-
Seal the vials and agitate them at a constant temperature (e.g., 25°C) for a predetermined time (e.g., 24 hours) to ensure equilibrium is reached.
-
-
Concentration Measurement:
-
Carefully withdraw a known volume of the supernatant from each vial, ensuring no solid particles are transferred.
-
Analyze the concentration of the solute in the supernatant using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy, or gravimetric analysis after solvent evaporation).
-
-
Data Analysis:
-
Calculate the solubility of the solute in each solvent (e.g., in mg/mL or mol/L).
-
Compare the solubility values to rank the solvency power of the different solvents for the specific solute.
-
Caption: Workflow for determining and comparing solvent solvency power.
Protocol 2: Material Compatibility Assessment (Adapted from ASTM D543)
Objective: To evaluate the compatibility of various materials (e.g., polymers, elastomers, metals) commonly used in laboratory equipment and manufacturing processes with the alternative solvents.
Methodology:
-
Specimen Preparation:
-
Prepare standardized test specimens of the materials to be evaluated (e.g., tensile bars, O-rings).
-
Measure and record the initial weight, dimensions, and appearance of each specimen.
-
-
Immersion Testing:
-
Immerse the specimens in the test solvent in sealed containers.
-
Place the containers in a controlled environment (e.g., at a specific temperature) for a defined period (e.g., 7 days).
-
-
Post-Immersion Analysis:
-
Remove the specimens from the solvent, gently wipe them dry, and allow them to re-equilibrate to ambient conditions.
-
Re-measure the weight and dimensions of the specimens.
-
Visually inspect the specimens for any changes in appearance, such as swelling, cracking, discoloration, or crazing.
-
For more quantitative data, perform mechanical testing (e.g., tensile strength, hardness) on the exposed specimens and compare the results to control specimens that were not exposed to the solvent.
-
-
Data Analysis:
-
Calculate the percentage change in weight and dimensions.
-
Document all visual observations.
-
Compare the mechanical properties of the exposed and control specimens.
-
Based on the results, assess the compatibility of the material with the solvent.
-
Caption: Workflow for assessing material compatibility with solvents.
Synthesis of Greener Alternatives
A key aspect of a "green" solvent is a sustainable and efficient synthesis route.
Synthesis of HFO-1336mzz-Z
A novel synthetic route for Z-HFO-1336mzz involves a three-step process starting from hexachlorobutadiene.[10]
-
Vapor-phase catalytic fluorination: Hexachlorobutadiene is fluorinated to (E/Z)-2,3-dichlorohexafluoro-2-butene.[10]
-
Liquid-phase dechlorination: The resulting dichloro compound is dechlorinated with zinc in DMF to produce 1,1,1,4,4,4-hexafluoro-2-butyne.[10]
-
Gas-phase hydrogenation: The hexafluoro-2-butyne is then selectively hydrogenated to Z-HFO-1336mzz using a Pd + Bi/PAF catalyst.[10]
This multi-step synthesis highlights the complexity of producing these advanced materials. Research into more direct and "greener" synthetic pathways is ongoing.
Synthesis of 2,2,2-Trifluoroethyl methyl ether (TFEME)
TFEME can be synthesized via a Williamson ether synthesis .[11][12] This classic organic reaction involves the reaction of an alkoxide with a primary alkyl halide.[11][12]
-
Alkoxide Formation: 2,2,2-trifluoroethanol is deprotonated by a strong base (e.g., sodium hydride) to form the corresponding alkoxide.
-
Nucleophilic Substitution: The trifluoroethoxide then acts as a nucleophile, attacking a methyl halide (e.g., methyl iodide) in an SN2 reaction to form the ether.[12]
To make this synthesis greener, one could explore the use of more environmentally friendly bases and solvents, and ensure high atom economy.
Caption: Williamson ether synthesis of 2,2,2-Trifluoroethyl methyl ether.
Conclusion and Future Outlook
The transition to greener and more sustainable solvents is a critical responsibility for the scientific community. While this compound has served its purpose, the availability of alternatives with significantly lower environmental impact, such as HFO-1336mzz(E/Z) and the bio-derived 2-MeTHF, presents a clear path forward.
The choice of a suitable replacement will ultimately depend on the specific application requirements, including solvency, material compatibility, safety considerations, and cost. This guide provides a foundational framework and the necessary experimental approaches to empower researchers and drug development professionals to make informed decisions that align with both performance needs and environmental stewardship. The continued development of novel green solvents and more efficient, sustainable synthesis methods will undoubtedly further expand our toolkit for a greener chemical future.
References
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Juhasz, J. R. (2017). Novel Working Fluid, HFO-1336mzz(E), for Use in Waste Heat Recovery Application. 12th IEA Heat Pump Conference. Retrieved from [Link]
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Intertek. (n.d.). Chemical Compatibility ASTM D543. Retrieved from [Link]
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Asymmetric Synthesis. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
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Li, Y., et al. (n.d.). Synthesis of Z-1,1,1,4,4,4-hexafluoro-2-butene from hexachlorobutadiene. ResearchGate. Retrieved from [Link]
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GHG Protocol. (2024, August 7). IPCC Global Warming Potential Values. Retrieved from [Link]
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National Aeronautics and Space Administration. (n.d.). Compatibility of polymeric materials with fluorine and fluorine-oxygen mixtures. NASA Technical Reports Server. Retrieved from [Link]
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gmp-compliance.org. (2019, January 10). Cleaning Validation of Medical Devices: What should it look like? An ASTM Guide provides Answers. Retrieved from [Link]
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Kontomaris, K. (2014). HFO-1336mzz-Z: High Temperature Chemical Stability and Use as A Working Fluid in Organic Rankine Cycles. Purdue e-Pubs. Retrieved from [Link]
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Alfonsi, K., et al. (n.d.). Toxicological Assessment of 2-Methyltetrahydrofuran and Cyclopentyl Methyl Ether in Support of Their Use in Pharmaceutical Chemical Process Development. ResearchGate. Retrieved from [Link]
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American Chemical Society. (2020, July 14). Hexafluoro-2-butene. Retrieved from [Link]
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U.S. Food and Drug Administration. (2014, August 26). Validation of Cleaning Processes (7/93). Retrieved from [Link]
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MaTestLab. (2025, December 4). ASTM D543 | USA Testing Labs for Evaluating Plastics Resistance. Retrieved from [Link]
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Wikipedia. (n.d.). 2-Methyltetrahydrofuran. Retrieved from [Link]
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Chemistry LibreTexts. (2020, July 1). 9.5: Williamson ether synthesis. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
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SciSpace. (n.d.). Chemical Compatibility Testing Final Report Including Test Plans and Procedures. Retrieved from [Link]
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Ozone Secretariat. (n.d.). SOURCES, FATES, TOXICITY, AND RISKS OF TRIFLUOROACETIC ACID AND ITS SALTS: RELEVANCE TO SUBSTANCES REGULATED UNDER THE MONTREAL. Retrieved from [Link]
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Beilstein Journal of Organic Chemistry. (n.d.). (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene. Retrieved from [Link]
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Pazinski, G., et al. (n.d.). Recent Advances on the Use of 2-methyltetrahydrofuran (2-MeTHF) in Biotransformations. ResearchGate. Retrieved from [Link]
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GxP Cellators. (2024, December 16). Cleaning Methodology and Validation Best Practices Document. Retrieved from [Link]
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Ferreira, V. F., et al. (2025, September 2). 2-Methyltetrahydrofuran: Main Properties, Production Processes, and Application in Extraction of Natural Products. ResearchGate. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Acute toxicity of fluorinated ether anesthetics: role of 2,2,2-trifluoroethanol and other metabolites. PubMed. Retrieved from [Link]
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The Organic Chemistry Tutor. (2018, May 1). Williamson Ether Synthesis Reaction Mechanism [Video]. YouTube. Retrieved from [Link]
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SafetyCulture. (2025, April 3). Cleaning Validation: Protocol & Guidelines. Retrieved from [Link]
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University of Missouri-St. Louis. (n.d.). 12. The Williamson Ether Synthesis. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Proposed Rule: Greenhouse Gas Reporting Program: Addition of Global Warming Potentials. Retrieved from [Link]
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GHG HelpDesk. (n.d.). Table A-1 of Subpart A of Part 98 - Global Warming Potentials. Retrieved from [Link]
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Oreate AI Blog. (2026, January 8). Unraveling the Williamson Ether Synthesis: A Key to Creating Ethers. Retrieved from [Link]
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Navigating the Synthesis of 1,1,2,2-Tetrafluoro-1-methoxyethane: A Comparative Guide to Reaction Intermediates
Introduction: 1,1,2,2-Tetrafluoro-1-methoxyethane (CF₂HCF₂OCH₃), a hydrofluoroether (HFE), has garnered significant interest across various scientific and industrial domains, including applications as a specialty solvent, a heat-transfer fluid, and a potential pharmaceutical intermediate. Its unique physicochemical properties, stemming from the strategic placement of fluorine atoms, necessitate a thorough understanding of its synthesis to ensure purity, optimize yield, and control reaction pathways. This guide provides an in-depth comparison of the primary synthetic routes to this valuable compound, with a core focus on the characterization of the elusive reaction intermediates that govern the outcome of these transformations. We will delve into the mechanistic intricacies of both the direct addition of methanol to tetrafluoroethylene (TFE) under base-catalyzed and free-radical conditions, and explore the Williamson ether synthesis as a viable alternative. This document is intended for researchers, scientists, and drug development professionals seeking to deepen their expertise in fluorination chemistry and the analytical techniques required to unravel complex reaction mechanisms.
I. The Prevailing Pathway: Direct Addition of Methanol to Tetrafluoroethylene (TFE)
The most direct and atom-economical approach to this compound involves the addition of methanol across the double bond of tetrafluoroethylene. However, the electronic nature of the highly fluorinated alkene dictates the necessity of either a base to generate a potent nucleophile or a radical initiator to circumvent the electron-deficient double bond's reluctance to undergo electrophilic attack. These two approaches, while yielding the same final product, proceed through distinct intermediates with unique characteristics and require different analytical strategies for their detection and characterization.
A. Base-Catalyzed Addition: A Nucleophilic Attack and the Carbanionic Intermediate
In the presence of a strong base, such as sodium methoxide (NaOCH₃) or potassium hydroxide (KOH), methanol is deprotonated to form the highly nucleophilic methoxide anion. This anion readily attacks the electron-deficient double bond of TFE, leading to the formation of a transient carbanionic intermediate.
Reaction Mechanism:
The reaction proceeds via a two-step nucleophilic addition-protonation mechanism.
Diagram of the Base-Catalyzed Reaction Pathway
Caption: Base-catalyzed addition of methanol to TFE.
Characterization of the Carbanionic Intermediate (⁻CF₂-CF₂OCH₃):
The direct observation of this highly reactive carbanion is challenging due to its short lifetime. However, its existence can be inferred through several indirect methods and in-situ spectroscopic techniques.
-
In-situ NMR Spectroscopy: Low-temperature ¹⁹F NMR spectroscopy can be a powerful tool to detect the presence of the carbanionic intermediate.[1] The fluorine nuclei adjacent to the carbanionic center would exhibit a significant upfield shift compared to the final product due to increased electron density. The transient nature of the species often requires rapid acquisition techniques or cryogenic conditions to prolong its lifetime for detection.
-
Trapping Experiments: The carbanionic intermediate can be "trapped" by introducing an electrophile other than a proton source into the reaction mixture. For example, quenching the reaction with an alkyl halide (R-X) could potentially lead to the formation of R-CF₂-CF₂OCH₃, providing strong evidence for the existence of the carbanion.
-
Computational Modeling: Density Functional Theory (DFT) calculations can provide theoretical evidence for the stability and structure of the carbanionic intermediate, as well as predict its characteristic spectroscopic signatures (e.g., NMR chemical shifts).
Experimental Protocol: Base-Catalyzed Synthesis
-
Preparation of Methoxide: In a flame-dried, three-necked flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, dissolve metallic sodium (1.0 eq) in anhydrous methanol under a nitrogen atmosphere.
-
Reaction Setup: Cool the freshly prepared sodium methoxide solution to 0°C in an ice bath.
-
TFE Addition: Bubble tetrafluoroethylene gas through the stirred solution at a controlled rate. The reaction is exothermic and should be monitored carefully.
-
Reaction Monitoring: The progress of the reaction can be monitored by taking aliquots and analyzing them by GC-MS to observe the disappearance of starting materials and the formation of the product.
-
Work-up: After the reaction is complete, neutralize the excess base with a dilute acid (e.g., HCl). Extract the product with a suitable organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by fractional distillation.
B. Free-Radical Addition: A Chain Reaction Pathway
An alternative approach to the synthesis of this compound involves a free-radical chain mechanism. This method typically employs a radical initiator to generate a methoxy radical, which then adds to the TFE double bond.
Reaction Mechanism:
The reaction proceeds through the classic three stages of a radical chain reaction: initiation, propagation, and termination.
Diagram of the Free-Radical Reaction Pathway
Caption: Free-radical addition of methanol to TFE.
Characterization of the Radical Intermediates (•OCH₃ and CH₃OCF₂-CF₂•):
The detection of these highly reactive radical species requires specialized techniques.
-
Electron Spin Resonance (ESR) Spectroscopy: ESR is the most direct method for detecting and characterizing radical species.[2][3] The ESR spectrum can provide information about the structure of the radical, the distribution of the unpaired electron, and the hyperfine coupling constants with neighboring magnetic nuclei (¹H and ¹⁹F).
-
Spin Trapping: In this technique, a "spin trap" molecule is added to the reaction mixture. The spin trap reacts with the transient radical intermediates to form a more stable radical adduct that can be more easily detected and characterized by ESR spectroscopy.
-
Product Analysis: The formation of side products can often provide clues about the nature of the radical intermediates. For example, the dimerization of methoxy radicals could lead to the formation of dimethyl peroxide, while the dimerization of the product radical would result in a C-C coupled dimer.
Experimental Protocol: Free-Radical Synthesis
-
Reaction Setup: In a high-pressure autoclave equipped with a stirrer, place anhydrous methanol and a radical initiator (e.g., azobisisobutyronitrile - AIBN, or di-tert-butyl peroxide).
-
TFE Addition: Pressurize the autoclave with tetrafluoroethylene to the desired pressure.
-
Reaction Conditions: Heat the autoclave to the decomposition temperature of the initiator (typically 60-80°C for AIBN) and maintain the temperature for several hours.
-
Reaction Monitoring: The reaction can be monitored by sampling the gas phase and analyzing it by GC.
-
Work-up: After cooling the reactor, vent the unreacted TFE. The liquid product mixture can be washed with water to remove any unreacted methanol.
-
Purification: The product is then dried and purified by fractional distillation.
II. An Alternative Strategy: The Williamson Ether Synthesis
While the direct addition of methanol to TFE is a common approach, the Williamson ether synthesis offers a classic and reliable alternative for the preparation of ethers.[4][5] In the context of synthesizing this compound, this would involve the reaction of a 1,1,2,2-tetrafluoroethyl halide or sulfonate with sodium methoxide.
Reaction Mechanism:
This reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.
Diagram of the Williamson Ether Synthesis Pathway
Caption: Williamson ether synthesis of this compound.
Characterization of Intermediates:
The Williamson ether synthesis is a concerted reaction, meaning there are no true intermediates, but rather a high-energy transition state. The characterization focuses on the starting materials and the final product. However, monitoring the reaction progress is crucial.
-
GC-MS and NMR Spectroscopy: These techniques are essential for confirming the identity and purity of the starting 1,1,2,2-tetrafluoroethyl halide and for tracking its conversion to the final ether product.
Experimental Protocol: Williamson Ether Synthesis
-
Preparation of Methoxide: Prepare sodium methoxide as described in the base-catalyzed addition method.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the sodium methoxide solution in methanol.
-
Substrate Addition: Slowly add 1,1,2,2-tetrafluoro-1-iodoethane (or a similar suitable substrate) to the stirred methoxide solution.
-
Reaction Conditions: Heat the reaction mixture to reflux for several hours.
-
Reaction Monitoring: Monitor the reaction by TLC or GC-MS to follow the disappearance of the starting halide.
-
Work-up and Purification: After the reaction is complete, cool the mixture, add water, and extract the product with an organic solvent. Wash the organic layer, dry it, and purify the product by distillation.
III. Comparative Analysis of Synthetic Routes
| Feature | Base-Catalyzed Addition | Free-Radical Addition | Williamson Ether Synthesis |
| Starting Materials | Tetrafluoroethylene, Methanol, Base | Tetrafluoroethylene, Methanol, Radical Initiator | 1,1,2,2-Tetrafluoroethyl Halide/Sulfonate, Sodium Methoxide |
| Key Intermediate | Carbanion (⁻CF₂-CF₂OCH₃) | Radicals (•OCH₃, CH₃OCF₂-CF₂•) | Sₙ2 Transition State |
| Characterization | In-situ NMR, Trapping Experiments | ESR, Spin Trapping | GC-MS, NMR of reactants/products |
| Advantages | Atom economical, direct route. | Can be initiated by heat or light. | Well-established, reliable method. |
| Disadvantages | Requires strong base, potential for side reactions. | May require high pressure, potential for telomerization. | Requires a pre-functionalized starting material. |
IV. Spectroscopic Data for this compound
The unambiguous identification of the final product is crucial and is typically achieved through a combination of spectroscopic techniques.
| Spectroscopic Technique | Characteristic Data |
| ¹H NMR | A triplet of triplets for the -CF₂H proton and a singlet for the -OCH₃ protons. |
| ¹⁹F NMR | Two distinct multiplets for the two non-equivalent -CF₂- groups. |
| Mass Spectrometry (GC-MS) | A molecular ion peak and characteristic fragmentation patterns corresponding to the loss of fragments such as •OCH₃ and •CF₂H. |
| Infrared (IR) Spectroscopy | Strong C-F and C-O stretching vibrations. |
V. Conclusion
The synthesis of this compound can be successfully achieved through several synthetic pathways, each with its own set of advantages, disadvantages, and unique reaction intermediates. The direct addition of methanol to tetrafluoroethylene, via either a base-catalyzed or a free-radical mechanism, represents the most direct approach. The characterization of the transient carbanionic and radical intermediates in these reactions requires sophisticated analytical techniques such as in-situ NMR and ESR spectroscopy. The Williamson ether synthesis, while requiring a pre-functionalized substrate, offers a reliable and well-understood alternative.
The choice of synthetic route will ultimately depend on the specific requirements of the researcher or manufacturer, including considerations of starting material availability, desired purity, and scalability. A thorough understanding of the underlying reaction mechanisms and the ability to characterize the key intermediates are paramount for the successful and efficient synthesis of this important fluorinated ether.
VI. References
-
In-situ NMR spectroscopy in catalysis - 2020 - Wiley Analytical Science. (2020). Retrieved from [Link]
-
Electron spin resonance spectroscopy of pyrrole radical cations - RSC Publishing. (n.d.). Retrieved from [Link]
-
Williamson Ether Synthesis - Chemistry LibreTexts. (2023). Retrieved from [Link]
-
Williamson ether synthesis - Wikipedia. (n.d.). Retrieved from [Link]
-
Free Radical Participation in Organic Chemistry: Electron Spin Resonance (ESR) Studies of Their Structures and Reactions - Bentham Science Publisher. (n.d.). Retrieved from [Link]
-
Radical reactions in practice | Organic Chemistry II - Lumen Learning. (n.d.). Retrieved from [Link]
-
Synthesis and Application of Fluorine-Containing Ethers Based on Perfluoroolefins. (n.d.). Retrieved from [Link]
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- 4. A Case Study of the Mechanism of Alcohol-Mediated Morita Baylis–Hillman Reactions. The Importance of Experimental Observations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
